molecular formula C9H7N3O3 B13223929 3-(4-Nitro-1H-imidazol-2-yl)phenol

3-(4-Nitro-1H-imidazol-2-yl)phenol

Cat. No.: B13223929
M. Wt: 205.17 g/mol
InChI Key: WVBZQNHDXCTRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitro-1H-imidazol-2-yl)phenol is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Nitro-1H-imidazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitro-1H-imidazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

3-(5-nitro-1H-imidazol-2-yl)phenol

InChI

InChI=1S/C9H7N3O3/c13-7-3-1-2-6(4-7)9-10-5-8(11-9)12(14)15/h1-5,13H,(H,10,11)

InChI Key

WVBZQNHDXCTRCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=C(N2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-(4-Nitro-1H-imidazol-2-yl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Relevance

Nitroimidazole derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry. They frequently function as bioreductive prodrugs that are selectively activated under hypoxic conditions, making them critical in the development of therapeutics for tuberculosis, leishmaniasis, and solid tumors[1].

The target compound, 3-(4-Nitro-1H-imidazol-2-yl)phenol , integrates the electron-deficient nitroimidazole core with a phenol moiety. This specific molecular architecture offers unique hydrogen-bonding capabilities and tunable electronic properties. This whitepaper details a robust, scalable synthetic route to this molecule, emphasizing the mechanistic rationale and causality behind each experimental transformation.

Retrosynthetic Strategy & Pathway Design

The most efficient approach to synthesizing 2-aryl-4-nitroimidazoles involves the late-stage formation of the carbon-carbon bond between the aryl group and the imidazole core via a palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

Retrosynthetic disconnection of 3-(4-Nitro-1H-imidazol-2-yl)phenol yields two primary precursors: 3-hydroxyphenylboronic acid and 2-bromo-4-nitroimidazole . The latter is synthesized from commercially available 4-nitroimidazole through a controlled dibromination followed by a regioselective debromination[2],[3].

Retrosynthesis Target 3-(4-Nitro-1H-imidazol-2-yl)phenol (Target Molecule) Intermediate1 2-Bromo-4-nitroimidazole Target->Intermediate1 Suzuki-Miyaura Coupling Intermediate2 3-Hydroxyphenylboronic Acid Target->Intermediate2 Starting 4-Nitroimidazole Intermediate1->Starting 1. Bromination 2. Selective Debromination

Retrosynthetic pathway for 3-(4-Nitro-1H-imidazol-2-yl)phenol.

Mechanistic Insights & Reaction Causality

Dibromination and Regioselective Debromination

Direct mono-bromination of 4-nitroimidazole at the 2-position is synthetically challenging due to competitive reactivity at the 5-position. Therefore, a two-step "over-bromination and selective reduction" strategy is employed to ensure high regiochemical fidelity[2].

  • Dibromination: 4-nitroimidazole is treated with an excess of bromine in the presence of an aqueous sodium bicarbonate buffer. The mild base neutralizes the generated hydrobromic acid (HBr), maintaining a slightly alkaline pH that drives the electrophilic aromatic substitution to completion at both the 2- and 5-positions[3].

  • Selective Debromination: The 5-position of the resulting 2,5-dibromo-4-nitroimidazole is highly activated by the adjacent, strongly electron-withdrawing nitro group. Treatment with potassium iodide and sodium sulfite in acetic acid leads to selective nucleophilic attack at the C5-bromine. Iodide acts as a nucleophilic catalyst, and the resulting iodinated intermediate is rapidly reduced by sulfite, yielding 2-bromo-4-nitroimidazole[2].

Suzuki-Miyaura Cross-Coupling Dynamics

Coupling an arylboronic acid with 2-bromo-4-nitroimidazole presents specific catalytic challenges. The N-H proton of the imidazole ring is highly acidic (pKa ~9). In the presence of the basic conditions required for Suzuki coupling, the imidazole is deprotonated to form an imidazolide anion[1].

  • Catalyst Poisoning Mitigation: The electron-rich imidazolide can coordinate tightly to the palladium center, potentially arresting the catalytic cycle. To prevent this, bulky, bidentate ligands with large bite angles (such as dppf) or electron-rich monophosphines (like SPhos) are utilized. These ligands provide sufficient steric shielding around the Pd center to favor the transmetalation of the boronic acid over irreversible imidazole coordination[4].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd 2-Bromo-4-nitroimidazole TransMet Transmetalation Complex OxAdd->TransMet 3-Hydroxyphenylboronic acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Target Compound

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocols

The following self-validating protocols provide a reliable pathway from starting materials to the final product.

Protocol A: Synthesis of 2,5-Dibromo-4-nitroimidazole
  • Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, suspend 4-nitroimidazole (1.0 equiv) in distilled water.

  • Base Addition: Add sodium bicarbonate (2.2 equiv) portion-wise. Stir until dissolution is complete.

  • Bromination: Slowly add bromine (2.3 equiv) dropwise at room temperature (23–25 °C). Caution: Vigorous foaming due to CO₂ evolution will occur[2].

  • Reaction: Stir the mixture at room temperature for 6 hours, then heat to 50–55 °C for an additional 4 hours to drive the reaction to completion[2].

  • Isolation: Cool the reaction mixture in an ice bath to <10 °C. Filter the resulting yellow precipitate, wash extensively with cold water, and dry under vacuum to afford 2,5-dibromo-4-nitroimidazole.

Protocol B: Selective Debromination to 2-Bromo-4-nitroimidazole
  • Setup: Suspend 2,5-dibromo-4-nitroimidazole (1.0 equiv) in glacial acetic acid within a pressure-rated reaction vessel.

  • Reagent Addition: Add potassium iodide (0.2 equiv) and sodium sulfite (1.5 equiv)[2].

  • Reduction: Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 16 hours[2].

  • Work-up: Cool the mixture to room temperature and pour it into crushed ice.

  • Isolation: Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum. Expect a yield of 62–79% of 2-bromo-4-nitroimidazole (>98% purity)[2].

Protocol C: Suzuki-Miyaura Coupling to 3-(4-Nitro-1H-imidazol-2-yl)phenol
  • Setup: In a Schlenk flask, combine 2-bromo-4-nitroimidazole (1.0 equiv), 3-hydroxyphenylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).

  • Solvent: Add a degassed mixture of DMF and water (4:1 v/v).

  • Catalyst Addition: Under an argon atmosphere, add Pd(dppf)Cl₂ (5 mol%)[1].

  • Reaction: Heat the mixture to 100 °C for 8 hours. Monitor conversion via LC-MS to ensure the disappearance of the brominated starting material[1].

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and adjust the aqueous layer to pH ~6 using 1M HCl (to protonate both the phenol and the imidazole). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (DCM/MeOH gradient) to yield 3-(4-Nitro-1H-imidazol-2-yl)phenol.

Quantitative Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst and base. Table 1 summarizes standard optimization parameters for the cross-coupling of 2-bromo-4-nitroimidazole with arylboronic acids[1],[4].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)NoneK₂CO₃ (2.0)Dioxane/H₂O (4:1)901245
2Pd(dppf)Cl₂ (5%)dppfK₂CO₃ (2.0)Dioxane/H₂O (4:1)901265
3 Pd(dppf)Cl₂ (5%) dppf Cs₂CO₃ (2.5) DMF/H₂O (4:1) 100 8 82
4Pd₂(dba)₃ (2.5%)SPhosK₃PO₄ (3.0)Toluene/H₂O (4:1)100888

Note: Yields represent isolated product after chromatography. The use of bulky ligands (dppf, SPhos) and stronger bases (Cs₂CO₃, K₃PO₄) significantly improves turnover by preventing catalyst deactivation by the imidazolide anion.

References

  • Sharma, S., et al. (2020). "A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds". RSC Advances. Available at:[Link]

  • Patterson, S., et al. (2017). "7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis". Journal of Medicinal Chemistry. Available at:[Link]

  • "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview". PMC. Available at:[Link]

Sources

In-Depth Technical Guide: 3-(4-Nitro-1H-imidazol-2-yl)phenol – Chemical Properties, Synthesis, and Bioreductive Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, the 2-aryl-4-nitroimidazole scaffold represents a privileged pharmacophore. 3-(4-Nitro-1H-imidazol-2-yl)phenol (Molecular Formula:


) is a highly versatile, bifunctional molecule. It integrates the bioreductive potential of a 4-nitroimidazole core—a hallmark of modern radiosensitizers and antitubercular agents—with the synthetic and electronic tunability of a meta-substituted phenol ring.

This whitepaper provides an authoritative, deep-dive analysis of 3-(4-Nitro-1H-imidazol-2-yl)phenol. Designed for researchers and drug development professionals, this guide elucidates the compound's physicochemical profiling, the mechanistic causality behind its hypoxia-selective activation, and field-proven methodologies for its synthesis and electrochemical validation.

Structural and Physicochemical Profiling

The structural uniqueness of 3-(4-Nitro-1H-imidazol-2-yl)phenol lies in its tautomeric flexibility and electronic distribution. The imidazole ring undergoes rapid annular tautomerism between the 1H and 3H forms, making the 4-nitro and 5-nitro positions chemically equivalent in solution.

The presence of the 3-hydroxyphenyl group at the C2 position exerts a dual effect:

  • Electronic Modulation: The meta-hydroxyl group provides an inductive electron-withdrawing effect without the strong mesomeric electron donation seen in ortho or para isomers. This fine-tunes the reduction potential of the nitro group, keeping it within the optimal therapeutic window for hypoxia targeting.

  • Physicochemical Enhancement: The phenolic -OH acts as both a hydrogen bond donor and acceptor, significantly improving aqueous solubility compared to unsubstituted 2-phenyl-4-nitroimidazoles, and providing a synthetic handle for prodrug formulation (e.g., phosphate or ester prodrugs).

Table 1: Physicochemical and Electronic Properties
PropertyValueSignificance in Drug Design
Molecular Weight 205.17 g/mol Highly ligand-efficient; leaves ample mass budget for further derivatization.
Topological Polar Surface Area (TPSA) ~92.0 ŲExcellent for membrane permeability; within the Lipinski optimal range (<140 Ų).
LogP (Predicted) 1.2 – 1.8Balanced lipophilicity, ensuring both aqueous solubility and lipid membrane partitioning.
pKa (Phenol -OH) ~9.5Remains predominantly unionized at physiological pH (7.4), maximizing passive diffusion.
pKa (Imidazole N-H) ~12.0Functions as a weak acid; stable under standard physiological conditions.
H-Bond Donors / Acceptors 2 / 4Facilitates strong target-protein interactions and favorable solvation dynamics.

Mechanistic Action: The Hypoxia-Selective Trigger

The therapeutic utility of 4-nitroimidazoles stems from their ability to act as bioreductive prodrugs. The nitro group (


) is a potent electrophile that undergoes enzymatic reduction by intracellular oxidoreductases (e.g., cytochrome P450 reductase or specific bacterial nitroreductases) [1].

The Causality of Hypoxia Selectivity: The initial step is a one-electron (


) reduction to form a nitro radical anion (

).
  • In Normoxic Cells (Healthy Tissue): Molecular oxygen (

    
    ), which is highly electron-affine, rapidly oxidizes the radical anion back to the parent prodrug. This "futile cycling" prevents the formation of toxic downstream metabolites, though it generates transient Reactive Oxygen Species (ROS).
    
  • In Hypoxic Cells (Tumor Microenvironments / TB Granulomas): The absence of

    
     prevents futile cycling. The radical anion undergoes irreversible, sequential reductions to nitroso (
    
    
    
    ), hydroxylamine (
    
    
    ), and ultimately reactive amine species. These highly reactive electrophiles covalently bind to DNA and cellular proteins, inducing catastrophic cross-linking and apoptosis [2].

BioreductivePathway Prodrug 3-(4-Nitro-1H-imidazol-2-yl)phenol (Prodrug) Radical Nitro Radical Anion (NO2•-) Prodrug->Radical 1e- Reduction (Reductases) Radical->Prodrug Normoxia (O2) Futile Cycling Nitroso Nitroso Intermediate (-NO) Radical->Nitroso Hypoxia Further Reduction ROS Reactive Oxygen Species (ROS) Radical->ROS O2 -> O2•- Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Adducts DNA/Protein Adducts (Cytotoxicity) Hydroxylamine->Adducts Covalent Binding

Caption: Bioreductive activation pathway of 4-nitroimidazoles under hypoxic conditions.

Synthetic Strategy and Retrosynthetic Analysis

The construction of the 2-aryl-4-nitroimidazole scaffold is most efficiently achieved via a transition-metal-catalyzed cross-coupling strategy. Traditional condensation methods (e.g., Debus-Radziszewski) often suffer from poor regioselectivity and harsh nitration conditions.

The Suzuki-Miyaura Approach: We utilize [3] as the core electrophile and 3-hydroxyphenylboronic acid as the nucleophile.

  • Catalyst Choice (

    
    ):  The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides immense steric bulk and electron richness. This is critical because the 4-nitro group heavily deactivates the imidazole ring, making oxidative addition of the 
    
    
    
    bond challenging. The dppf ligand accelerates this step while preventing catalyst degradation.
  • Solvent System (Dioxane/

    
    ):  A biphasic 4:1 mixture is employed. Water dissolves the inorganic base (
    
    
    
    ) required to activate the boronic acid into a reactive boronate complex, while dioxane maintains the solubility of the organic substrates at reflux.

SyntheticWorkflow Step1 2-Bromo-4-nitro-1H-imidazole + 3-Hydroxyphenylboronic acid Step2 Pd(dppf)Cl2 (5 mol%) K2CO3 (2.5 eq) 1,4-Dioxane/H2O (4:1) Step1->Step2 Step3 Reflux at 90°C under N2 (Monitor via TLC) Step2->Step3 Step4 Aqueous Workup & Extraction (EtOAc / Brine) Step3->Step4 Step5 Silica Gel Chromatography (Hexane:EtOAc Gradient) Step4->Step5 Step6 Pure 3-(4-Nitro-1H-imidazol-2-yl)phenol Step5->Step6

Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing 3-(4-Nitro-1H-imidazol-2-yl)phenol.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Nitro-1H-imidazol-2-yl)phenol

This protocol is designed to be a self-validating system, incorporating in-process controls to ensure high fidelity.

  • Reaction Setup: In an oven-dried Schlenk flask, charge 2-bromo-4-nitro-1H-imidazole (1.0 mmol, 192 mg) and 3-hydroxyphenylboronic acid (1.2 mmol, 165 mg).

  • Catalyst & Base Addition: Add

    
     (2.5 mmol, 345 mg) and 
    
    
    
    (0.05 mmol, 36 mg).
  • Degassing: Add 10 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Purge the flask with

    
     via three vacuum-nitrogen cycles. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
    
  • Reflux: Heat the mixture to 90°C under continuous stirring for 12 hours.

  • In-Process Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The product spot will be UV-active and stain dark blue/purple with a

    
     dip (confirming the presence of the free phenol).
    
  • Workup: Cool to room temperature. Dilute with 20 mL Ethyl Acetate (EtOAc) and 10 mL water. Separate the organic layer. Extract the aqueous layer twice with 15 mL EtOAc. Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography on silica gel using a gradient of 20% to 50% EtOAc in Hexanes. Yield: ~75-80% as a yellow/orange solid.

Protocol B: Electrochemical Validation (Cyclic Voltammetry)

To validate the compound's potential as a hypoxia-selective agent, its one-electron reduction potential (


) must be measured.
  • Cell Preparation: Prepare a 1.0 mM solution of the synthesized compound in anhydrous DMF containing 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Electrode Setup: Use a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an

    
     reference electrode. Causality: GC is chosen for its wide potential window and minimal background current in the cathodic region.
    
  • Deoxygenation: Purge the solution with ultra-pure Argon for 15 minutes prior to measurement to eliminate the

    
     reduction peak.
    
  • Measurement: Run the voltammogram from 0.0 V to -1.0 V at a scan rate of 100 mV/s. Add ferrocene (

    
    ) as an internal standard at the end of the experiment to calibrate the reference electrode.
    
Table 2: Electrochemical & Kinetic Parameters (Representative for 2-Aryl-4-nitroimidazoles)
ParameterTarget Value RangeBiological Implication

(1e- reduction)
-380 to -450 mVOptimal therapeutic window. Avoids aerobic toxicity (>-300 mV) while ensuring rapid hypoxic activation (<-500 mV).
Aerobic Half-Life (

)
> 24 hoursEnsures the prodrug remains stable and non-toxic while circulating in oxygenated blood and healthy tissues.
Hypoxic Half-Life (

)
< 30 minutesGuarantees rapid, localized bioactivation and cytotoxicity upon entering the hypoxic target microenvironment.

References

  • PubChem. "4-Nitroimidazole - Compound Summary." National Center for Biotechnology Information. Available at: [Link]

  • M. Sharma et al. "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." Pharmaceuticals (Basel), 2021. Available at:[Link]

Spectroscopic Analysis of 3-(4-Nitro-1H-imidazol-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Target Analyte: 3-(4-Nitro-1H-imidazol-2-yl)phenol Molecular Formula: C


H

N

O

Exact Mass: 205.05 g/mol Core Scaffold: 2-Aryl-4-nitroimidazole

This guide provides a rigorous spectroscopic characterization framework for 3-(4-Nitro-1H-imidazol-2-yl)phenol. This molecule represents a critical pharmacophore, combining the redox-active properties of nitroimidazoles (often used in hypoxic environments) with the hydrogen-bonding capability of a phenolic moiety.

The analysis of this compound is non-trivial due to two primary factors:

  • Annular Tautomerism: The imidazole ring exists in a dynamic equilibrium between the 4-nitro and 5-nitro tautomers, significantly affecting NMR and IR profiles.

  • Acido-Basic duality: The presence of both an acidic phenol (

    
    ) and a basic imidazole nitrogen (
    
    
    
    for the conjugate acid) leads to complex solvatochromic behavior.

Computational Foundation (DFT & Electronic Structure)

Before experimental validation, Density Functional Theory (DFT) provides the baseline for peak assignment. For nitroimidazoles, the B3LYP/6-311+G(d,p) level of theory is the industry standard for predicting vibrational modes and electronic transitions.

Geometric Considerations
  • Planarity: The molecule is expected to be nearly planar to maximize

    
    -conjugation between the phenyl ring and the imidazole system. However, steric hindrance may induce a dihedral twist of 10–20° between the rings.
    
  • Frontier Orbitals:

    • HOMO: Localized primarily on the phenol ring (electron donor).

    • LUMO: Localized on the nitroimidazole core (electron acceptor).

    • Implication: This D-

      
      -A (Donor-
      
      
      
      -Acceptor) architecture suggests strong Intramolecular Charge Transfer (ICT), making UV-Vis highly sensitive to solvent polarity.

Analytical Workflow: The Decision Matrix

The following diagram outlines the logical flow for complete structural validation, prioritizing non-destructive techniques.

AnalyticalWorkflow cluster_NMR NMR Critical Path Sample Crude Synthesized Material PurityCheck Purity Screen (TLC/HPLC) Sample->PurityCheck MS HRMS (ESI-) Confirm Mass: 204.04 (M-H) PurityCheck->MS Pass IR FT-IR (ATR) Functional Group ID MS->IR NMR NMR (1H, 13C, 15N) Structural Elucidation IR->NMR UV UV-Vis Solvatochromism Check NMR->UV XRD Single Crystal XRD Absolute Configuration UV->XRD If crystalline

Caption: Step-by-step analytical decision matrix for validating 3-(4-Nitro-1H-imidazol-2-yl)phenol.

Vibrational Spectroscopy (FT-IR)

Protocol: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture interference with the hydroxyl region. Diagnostic Bands: The nitro group and the imidazole ring provide the most reliable fingerprints.

Functional GroupFrequency (cm

)
IntensityAssignment / Mechanistic Insight
O-H (Phenol) 3200–3400Broad, MedIntermolecular H-bonding.[1] Shifts to >3500 cm

in dilute non-polar solvents.
N-H (Imidazole) 3100–3150Sharp, WeakDiagnostic of the protonated nitrogen; often obscured by the OH band.
NO

(Asym)
1530–1550StrongAsymmetric stretching of the nitro group. Highly sensitive to conjugation.
NO

(Sym)
1340–1360StrongSymmetric stretching. The separation (

) between Asym and Sym correlates with electron density.
C=N (Ring) 1480–1500MediumImidazole ring breathing mode.
C-O (Phenolic) 1220–1260StrongC-O stretch; confirms the integrity of the phenol moiety.

Self-Validating Check: If the NO


 asymmetric band appears split or broadened, it indicates the presence of both 4-nitro and 5-nitro tautomers in the solid state.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for resolving the tautomeric state. Solvent Selection: DMSO-


 is mandatory. Protic solvents (MeOH-

) will exchange the phenolic and imidazole protons, erasing critical coupling information.
H NMR (400 MHz, DMSO- )
  • 
     13.0–13.5 ppm (1H, br s):  Imidazole N-H. The extreme downfield shift is characteristic of the electron-withdrawing nitro group increasing the acidity of the N-H.
    
  • 
     9.6–9.8 ppm (1H, s):  Phenolic O-H.
    
  • 
     8.3–8.5 ppm (1H, s):  Imidazole C5-H (or C4-H). This singlet is the "anchor" signal. If the nitro group is at position 4, this proton is at position 5.
    
  • 
     7.3–7.6 ppm (4H, m):  Aromatic protons of the 3-substituted phenol ring. Look for the classic meta-substitution pattern (singlet-like H2, doublet H4/H6, triplet H5).
    
Tautomeric Logic & 2D-NMR

The 4-nitro and 5-nitro forms are often indistinguishable at room temperature due to rapid proton exchange.

  • Experiment: Variable Temperature (VT) NMR at -40°C.

  • Observation: The broad N-H and C-H signals may split into two distinct sets of peaks, allowing calculation of the

    
     (equilibrium constant).
    

Tautomerism T1 4-Nitro Tautomer (More Stable) T2 5-Nitro Tautomer (Less Stable) T1->T2 Fast Exchange (Room Temp) Analysis NMR Outcome: Average Signal observed at Room Temp T1->Analysis T2->Analysis

Caption: Dynamic equilibrium between 4-nitro and 5-nitro tautomers affecting NMR interpretation.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Negative Mode (ESI-). Rationale: The phenolic proton is easily abstracted, forming a stable phenoxide anion


.
Fragmentation Pattern (MS/MS)
  • Precursor Ion:

    
     204
    
  • Primary Loss (Neutral NO): Transition to

    
     174. This is a hallmark of nitro-aromatics involving a nitro-to-nitrite rearrangement followed by NO elimination.
    
  • Secondary Loss (NO

    
    ):  Direct loss of the nitro radical (46 Da) to form 
    
    
    
    158 is also observed but is typically kinetically less favored than NO loss in nitroimidazoles.
  • Ring Cleavage: Fragmentation of the imidazole ring (RDA-type) typically occurs at higher collision energies.

Electronic Spectroscopy (UV-Vis)

Solvent: Ethanol or Acetonitrile. Spectral Profile:

  • Band I (

    
     nm):  Attributed to the 
    
    
    
    transition of the conjugated nitro-imidazole-phenol system.
  • Band II (

    
     nm):  Benzenoid transitions.
    

Solvatochromism: Upon adding base (NaOH), the phenol deprotonates to phenoxide. This creates a strong "push-pull" system (Phenoxide donor


 Nitro acceptor), causing a dramatic Bathochromic Shift (Red Shift)  of 30–50 nm. This is a qualitative confirmation of the phenol moiety.

References

  • Computational Analysis of Nitroimidazoles: Title: Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Source: MDPI (2024). URL:[Link]

  • Fragmentation Mechanisms: Title: Ionization of 2‐ and 4(5)‐Nitroimidazoles Radiosensitizers: A “Kinetic Competition” Between NO2 and NO Losses.[2] Source: ChemPhysChem (NIH/PMC). URL:[Link]

  • Synthesis & NLO Properties of Analogs: Title: 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties. Source: Acta Chimica Slovenica (2021). URL:[Link]

  • Crystal Structure Data: Title: Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile.[3] Source: Acta Crystallographica (2015).[3] URL:[Link]

Sources

An In-Depth Technical Guide to the Proposed Crystal Structure of 3-(4-Nitro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide provides a comprehensive analysis of the potential crystal structure and physicochemical properties of 3-(4-Nitro-1H-imidazol-2-yl)phenol. To date, the specific crystal structure of this compound has not been reported in publicly accessible literature. Therefore, this document presents a predictive framework based on established principles of organic synthesis, crystallography, and the known characteristics of structurally related molecules. This guide is intended to serve as a foundational resource to stimulate and inform future experimental investigation.

Introduction: The Therapeutic Potential of Nitroimidazole-Phenol Hybrids

The convergence of a nitroimidazole scaffold with a phenolic moiety in 3-(4-Nitro-1H-imidazol-2-yl)phenol presents a molecule of significant interest for medicinal chemistry and drug development. Nitroimidazoles are a well-established class of compounds with a broad spectrum of therapeutic applications, including antibacterial, antiparasitic, and anticancer activities.[1][2] Their mechanism of action is often linked to the reductive bioactivation of the nitro group, which generates cytotoxic radicals that can damage microbial DNA and other vital biomolecules.[2][3]

The phenolic component introduces a hydroxyl group that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. Phenolic compounds themselves are known for a wide range of biological activities. The strategic combination of these two pharmacophores in 3-(4-Nitro-1H-imidazol-2-yl)phenol suggests the potential for novel therapeutic agents with unique mechanisms of action or improved pharmacological profiles. This guide provides a proposed pathway for its synthesis and a detailed, predictive analysis of its solid-state structure.

Proposed Synthesis and Crystallization

A plausible and efficient synthesis of 3-(4-Nitro-1H-imidazol-2-yl)phenol can be envisioned through a two-step process: the initial formation of a 2-aryl-1H-imidazole intermediate, followed by a regioselective nitration.

Synthetic Pathway

The proposed synthetic route is outlined below. The initial step involves the synthesis of 2-(3-hydroxyphenyl)-1H-imidazole via the Radziszewski imidazole synthesis, a classic multi-component reaction.[3][4] This is followed by the nitration of the imidazole ring.

Synthetic_Pathway A 3-Hydroxybenzaldehyde + Glyoxal + Ammonia B 2-(3-Hydroxyphenyl)-1H-imidazole A->B Radziszewski Reaction D 3-(4-Nitro-1H-imidazol-2-yl)phenol B->D Nitration C Nitrating Agent (HNO3/H2SO4) Crystal_Packing M1 Molecule 1 M2 Molecule 2 M1->M2 π-π Stacking M1_OH OH M2_NO2 NO2 M1_OH->M2_NO2 H-Bond M1_NH NH M3_NO2 NO2 M1_NH->M3_NO2 H-Bond M1_NO2 NO2 M2_OH OH M2_NH NH M3 Molecule 3 M3_OH OH M3_NH NH

Sources

Mechanism of action of nitroimidazole phenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Nitroimidazole Phenol Derivatives

Executive Summary

Nitroimidazole derivatives represent a cornerstone class of antimicrobial and, increasingly, anticancer agents, renowned for their efficacy in low-oxygen environments.[][2][3] This guide provides a detailed exploration of the core mechanism of action governing this class of compounds, with a specific focus on emerging phenol derivatives. The central paradigm of their activity is a process of reductive bioactivation, transforming these relatively inert prodrugs into highly reactive cytotoxic agents specifically within anaerobic or hypoxic cells.[4][5][6][7] We will dissect the enzymatic pathways responsible for this activation, identify the primary cellular targets of the resulting reactive intermediates, and detail the experimental protocols required to validate this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of nitroimidazole biochemistry and its application in modern therapeutics.

Introduction to Nitroimidazole Derivatives

The history of nitroimidazoles in medicine began with the discovery of azomycin, a 2-nitroimidazole, in 1953, but the class was defined by the subsequent development and success of the 5-nitroimidazole, metronidazole.[8] These compounds have demonstrated a remarkable breadth of activity against anaerobic bacteria (e.g., Clostridium, Bacteroides), protozoa (e.g., Trichomonas, Giardia), and have found applications as radiosensitizers and hypoxia-activated prodrugs (HAPs) in oncology.[][5][9][10]

The classic nitroimidazole scaffold has been the subject of extensive chemical modification to enhance efficacy, broaden spectrum, and overcome resistance. The incorporation of a phenol moiety is a modern strategy in this pursuit. The phenol group can significantly alter the molecule's physicochemical properties, such as its redox potential, lipophilicity, and hydrogen-bonding capacity. These changes can influence drug uptake, interaction with activating enzymes, and potentially introduce novel biological targets, representing a promising avenue for the development of next-generation therapeutics.[11][12][13]

The Core Mechanism: Reductive Bioactivation

The selective toxicity of nitroimidazoles is not an inherent property of the parent molecule but is contingent upon its metabolic activation within the target cell.[14] This process is exquisitely sensitive to the local oxygen concentration, providing a natural targeting mechanism.

The Prodrug Concept and the Critical Role of Hypoxia

Nitroimidazole derivatives are quintessential prodrugs; they enter the target cell—whether a bacterium or a hypoxic tumor cell—via passive diffusion in an inactive state.[4][7][15] The key to their activation is the reduction of the nitro (NO₂) group. This process requires a low redox potential, a condition characteristic of obligate anaerobes and the core of solid tumors.[][15]

In a normal, oxygen-rich (aerobic) environment, the single-electron reduction of the nitro group is immediately reversed. The resulting nitro radical anion is rapidly re-oxidized by molecular oxygen back to the parent compound in a "futile cycle."[16] This redox cycling not only prevents the formation of cytotoxic products but also generates reactive oxygen species (ROS), which can contribute to normal tissue toxicity but is distinct from the primary anaerobic mechanism.[17]

Under anaerobic or hypoxic conditions, the absence of oxygen allows the reduction process to proceed, generating a cascade of highly reactive, short-lived intermediates responsible for the drug's cytotoxic effects.[][][19]

Enzymatic Activation and Generation of Cytotoxic Intermediates

The reduction of the nitro group is not spontaneous but is catalyzed by specific enzymes within the target organism.[]

  • In Anaerobic Bacteria and Protozoa: The process is often mediated by electron transfer proteins with low redox potentials, such as ferredoxin.[4][9][16] The pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system reduces ferredoxin, which in turn donates an electron to the nitroimidazole.[16]

  • In Hypoxic Tumor Cells and Other Organisms: A broader family of nitroreductases (NTRs) is responsible for activation.[][2][20] These are often flavoproteins that utilize cofactors like NADPH or NADH to catalyze the reduction.[]

This initial one-electron reduction forms a nitro radical anion. In the absence of oxygen, this radical can undergo further reduction steps, ultimately consuming four to six electrons.[21] This process generates a series of potent cytotoxic species, including nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives, which are the ultimate effectors of cellular damage.[22]

G cluster_0 Cell Membrane cluster_1 Hypoxic Cell Cytoplasm cluster_2 Aerobic 'Futile Cycle' Prodrug_ext Nitroimidazole Phenol (Prodrug, Extracellular) Prodrug_int Nitroimidazole Phenol (Prodrug, Intracellular) Prodrug_ext->Prodrug_int Passive Diffusion Radical Nitro Radical Anion (R-NO2•-) Prodrug_int->Radical 1e- Reduction Enzyme Nitroreductases (e.g., Ferredoxin, NTRs) Enzyme->Radical Cofactors_ox NAD(P)+ Enzyme->Cofactors_ox Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Radical->Intermediates Further Reduction Radical_aerobic Nitro Radical Anion Cofactors NAD(P)H Cofactors->Enzyme Oxygen Oxygen (O2) Oxygen->Radical_aerobic ROS Superoxide (O2•-) Oxygen->ROS Prodrug_aerobic Parent Prodrug Radical_aerobic->Prodrug_aerobic Re-oxidation

Figure 1: Reductive activation pathway of nitroimidazoles.

Cellular Targets and Cytotoxic Effects

Once formed, the reactive intermediates rapidly interact with and damage critical cellular macromolecules, leading to cell death.

DNA as the Primary Target

The primary target for activated nitroimidazoles is DNA.[14][23] The electron-deficient intermediates covalently bind to DNA and induce a variety of lesions:

  • DNA Strand Breaks: The most significant effect is the induction of single- and double-strand breaks in the DNA backbone.[19][24][25]

  • Helix Destabilization: Adduct formation disrupts the helical structure of DNA, interfering with essential processes.[][23]

  • Inhibition of Nucleic Acid Synthesis: The damage inflicted on the DNA template effectively halts replication and transcription, leading to metabolic collapse and cell death.[][9][15]

Broader Macromolecular Damage

While DNA is the principal target, the highly reactive intermediates can also damage other vital cellular components. Covalent binding to proteins, including enzymes and structural proteins, can disrupt their function.[] This broader, multi-target effect contributes to the potent bactericidal and cytotoxic activity of the drug class.

G cluster_dna DNA Damage Cascade cluster_protein Other Macromolecular Damage Intermediates Reactive Nitroso & Hydroxylamine Intermediates DNA Cellular DNA Intermediates->DNA Proteins Proteins & Enzymes Intermediates->Proteins Adducts DNA Adduct Formation DNA->Adducts Breaks Single & Double Strand Breaks Adducts->Breaks Inhibition Inhibition of DNA Replication & Transcription Breaks->Inhibition Death CELL DEATH Inhibition->Death Protein_Damage Protein Adducts & Functional Disruption Proteins->Protein_Damage Protein_Damage->Death

Figure 2: Downstream cytotoxic effects of activated nitroimidazoles.

Experimental Validation of the Mechanism of Action

A logical workflow is required to confirm that a novel nitroimidazole phenol derivative operates via the canonical mechanism. This involves demonstrating hypoxia-selective activation, identifying the enzymatic source of activation, and quantifying the resulting cellular damage.

G Start Novel Nitroimidazole Phenol Derivative Step1 Step 1: Confirm Hypoxia- Selective Cytotoxicity Start->Step1 MTT Assay (Normoxia vs. Hypoxia) Step2 Step 2: Measure Enzymatic Reduction Step1->Step2 Nitroreductase Activity Assay Step3 Step 3: Quantify DNA Damage Step2->Step3 Comet Assay End Mechanism Validated Step3->End

Figure 3: High-level experimental workflow for mechanism validation.
Protocol: Hypoxia-Selective Cytotoxicity (MTT Assay)

Objective: To determine if the compound is preferentially cytotoxic to cells in a low-oxygen environment.

Methodology:

  • Cell Culture: Plate target cells (e.g., HCT116 colon cancer cells or Bacteroides fragilis) in 96-well plates and allow them to adhere/grow overnight.

  • Compound Preparation: Prepare a serial dilution of the nitroimidazole phenol derivative in appropriate cell culture media.

  • Treatment: Add the compound dilutions to the cells.

  • Incubation: Place one set of plates in a standard normoxic incubator (21% O₂) and a duplicate set in a hypoxic incubator or chamber (e.g., 1% O₂). Incubate for 48-72 hours.

    • Expert Insight: The direct comparison between normoxic and hypoxic conditions is the critical control. A true hypoxia-activated drug will show a significantly lower IC₅₀ value under hypoxia.

  • Viability Assessment: Add MTT reagent to all wells and incubate for 2-4 hours. The mitochondrial reductases of living cells will convert the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with DMSO or a similar solvent. Read the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC₅₀ value for both normoxic and hypoxic conditions.

Protocol: DNA Damage Assessment (Alkaline Comet Assay)

Objective: To directly visualize and quantify DNA strand breaks induced by the compound.[24]

Methodology:

  • Cell Treatment: Treat cells in suspension or monolayers with the test compound (at a concentration around its hypoxic IC₅₀) under both normoxic and hypoxic conditions for a defined period (e.g., 4-24 hours). Include a positive control (e.g., H₂O₂) and a negative (vehicle) control.

  • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a specialized microscope slide.

    • Expert Insight: This step immobilizes the cells and their DNA for subsequent processing.

  • Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) overnight at 4°C. This removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in a high-pH electrophoresis buffer (pH > 13).

    • Rationale: The alkaline conditions denature the DNA and reveal single-strand breaks and alkali-labile sites.

  • Electrophoresis: Apply a voltage across the slides in the alkaline buffer. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail," while intact DNA remains in the "head."

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

  • Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters like the percentage of DNA in the tail and the tail moment (tail length × % DNA in tail).

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

CompoundConditionIC₅₀ (µM)Mean Comet Tail Moment
Derivative X Normoxia (21% O₂)> 2001.5 ± 0.4
Hypoxia (1% O₂)12.528.7 ± 3.1
Metronidazole Normoxia (21% O₂)> 5001.2 ± 0.3
Hypoxia (1% O₂)45.019.5 ± 2.5
Vehicle Control Hypoxia (1% O₂)N/A1.1 ± 0.2

Table 1: Representative data comparing a hypothetical nitroimidazole phenol derivative (Derivative X) to a reference compound. A significant drop in IC₅₀ and an increase in DNA damage under hypoxia validate the proposed mechanism.

Mechanisms of Resistance

The clinical efficacy of nitroimidazoles can be compromised by the development of resistance. Understanding these mechanisms is crucial for the development of new, more robust derivatives.

  • Impaired Reductive Activation: The most common form of resistance involves the downregulation or mutation of the activating nitroreductases.[2][3][20] For example, specific nim genes can encode enzymes that actively reduce the nitroimidazole to an inactive form.[4]

  • Increased Drug Efflux: Overexpression of efflux pumps can actively remove the drug from the cell before it can be activated.[15]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the damage caused by the activated drug.[15]

  • Altered Redox Metabolism: Changes in the cell's overall redox potential or the activation of antioxidant defense systems can interfere with the activation process.[4]

Conclusion and Future Directions

The mechanism of action of nitroimidazole phenol derivatives is a compelling example of targeted bioactivation. Their efficacy is rooted in the unique low-redox potential environment of anaerobic and hypoxic cells, which allows for their conversion from benign prodrugs into potent DNA-damaging agents. The addition of a phenolic moiety offers a versatile handle for medicinal chemists to fine-tune the electronic and pharmacokinetic properties of the scaffold, potentially leading to compounds with greater potency, improved selectivity, and the ability to overcome existing resistance mechanisms. Future research will likely focus on synthesizing novel derivatives that are better substrates for specific nitroreductases overexpressed in tumors and on combining these agents with other therapies that exacerbate hypoxic stress or inhibit DNA repair.

References

  • Metronidazole - Wikipedia.
  • Metronidazole (Flagyl): Definition, Uses and Research - BOC Sciences.
  • Nitroimidazole: Definition, Mechanism and Uses - BOC Sciences.
  • FLAGYL® (metronidazole) tablets - Pfizer.
  • What is the mechanism of Metronidazole?
  • Metronidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC.
  • The Role of Nitroreductases in Resistance to Nitroimidazoles - ResearchG
  • DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole deriv
  • Nitroimidazole antibiotics - WikiLectures.
  • The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC.
  • The Role of Nitroreductases in Resistance to Nitroimidazoles - ProQuest.
  • Nitroimidazole - Wikipedia.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
  • Medicinal Significance of Nitroimidazoles.
  • Nitroimidazoles | Concise Medical Knowledge - Lecturio.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI.
  • Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed.
  • DNA damage induced by reduced nitroimidazole drugs - PubMed.
  • Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs.
  • Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - MDPI.
  • Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygen
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - SciSpace.
  • Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed.
  • Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed.
  • Nitroimidazoles Part 9.
  • Radiation-induced reduction of nitroimidazole deriv

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Nitro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the critical physicochemical parameters of 3-(4-Nitro-1H-imidazol-2-yl)phenol, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from related chemical classes—nitroimidazoles and phenols—to establish a predictive framework and detailed methodologies for determining its solubility and stability profiles. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for its effective evaluation.

Executive Summary

3-(4-Nitro-1H-imidazol-2-yl)phenol integrates two key pharmacophores: a nitroimidazole ring, known for its antimicrobial and radiosensitizing properties, and a phenolic moiety, a common feature in a wide array of bioactive molecules.[1][2] The interplay of these functional groups dictates the compound's solubility and stability, which are paramount to its developability as a therapeutic agent. This guide elucidates the anticipated physicochemical behavior of this compound and provides robust experimental workflows for its empirical validation.

Predicted Physicochemical Properties

The chemical structure of 3-(4-Nitro-1H-imidazol-2-yl)phenol, featuring both a weakly acidic phenol and a nitroimidazole group susceptible to reduction, suggests a complex solubility and stability profile. Computational studies on analogous nitroimidazole derivatives indicate that the nitro group and the position of substituents significantly influence electronic structure, reactivity, and physicochemical characteristics.[3][4]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₇N₃O₃Based on chemical structure.[2]
Molecular Weight 205.17 g/mol Calculated from the molecular formula.[2]
Aqueous Solubility pH-dependent; likely low in acidic to neutral pH, increasing in basic conditions.The phenolic hydroxyl group (pKa ~10) will be deprotonated at higher pH, forming a more soluble phenoxide ion. The imidazole ring also contributes to pH-dependent solubility.
LogP ModerateThe combination of the polar nitro and hydroxyl groups with the aromatic rings suggests a balance between hydrophilicity and lipophilicity.
pKa Two anticipated pKa values: one for the phenolic hydroxyl group (acidic) and one for the imidazole ring (basic).The phenol is weakly acidic, while the imidazole ring can be protonated.

Experimental Determination of Solubility

Accurate determination of aqueous and solvent solubility is a critical early step in preclinical development. The following protocols are recommended for characterizing the solubility of 3-(4-Nitro-1H-imidazol-2-yl)phenol.

Thermodynamic Solubility in Aqueous Buffers

This experiment determines the equilibrium solubility of the compound at various pH values, reflecting physiological conditions.

Workflow for Thermodynamic Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare a series of aqueous buffers (pH 2, 4, 6.8, 7.4, 9) prep2 Accurately weigh excess solid compound into vials prep1->prep2 exp1 Add a fixed volume of each buffer to the vials prep2->exp1 exp2 Equilibrate at a constant temperature (e.g., 25°C or 37°C) with agitation for 24-48 hours exp1->exp2 exp3 Allow solids to settle exp2->exp3 ana1 Filter or centrifuge the supernatant exp3->ana1 ana2 Quantify the concentration of the dissolved compound using a validated HPLC-UV method ana1->ana2 ana3 Determine solubility at each pH ana2->ana3

Caption: Workflow for determining thermodynamic solubility.

Protocol:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) at various pH values relevant to physiological and pharmaceutical conditions (e.g., pH 2, 4, 6.8, 7.4, 9).

  • Sample Preparation: Add an excess of solid 3-(4-Nitro-1H-imidazol-2-yl)phenol to separate vials for each buffer to ensure saturation.

  • Equilibration: Add a precise volume of each buffer to the corresponding vials. Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

Kinetic Solubility in Organic Solvents

This assessment is crucial for formulation development, particularly for non-aqueous or co-solvent systems.

Protocol:

  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a highly soluble solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into the selected organic solvents.

  • Precipitation Detection: Observe the solutions for the first sign of precipitation visually or using nephelometry. The concentration at which precipitation occurs is the kinetic solubility.

Stability Assessment

The stability of 3-(4-Nitro-1H-imidazol-2-yl)phenol must be evaluated under various stress conditions to identify potential degradation pathways and to determine appropriate storage and handling conditions. Both the nitroimidazole and phenolic moieties are susceptible to degradation.[6][7]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare solutions of the compound in a suitable solvent stress1 Acid Hydrolysis (e.g., 0.1 N HCl, heat) prep1->stress1 stress2 Base Hydrolysis (e.g., 0.1 N NaOH, heat) prep1->stress2 stress3 Oxidative (e.g., 3% H₂O₂, room temp) prep1->stress3 stress4 Thermal (solid & solution, e.g., 60°C) prep1->stress4 stress5 Photolytic (ICH Q1B guidelines) prep1->stress5 ana1 Analyze samples at time points using HPLC-UV/MS stress1->ana1 stress2->ana1 stress3->ana1 stress4->ana1 stress5->ana1 ana2 Identify and quantify degradation products ana1->ana2 ana3 Determine degradation pathways ana2->ana3

Caption: Workflow for conducting forced degradation studies.

Protocol:

  • Sample Preparation: Prepare solutions of 3-(4-Nitro-1H-imidazol-2-yl)phenol in an appropriate solvent system.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat with 0.1 N NaOH at room temperature or slightly elevated temperature. Phenolic compounds can be unstable at high pH.[8]

    • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose both solid and solution samples to dry heat (e.g., 60-80°C).

    • Photostability: Expose the samples to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from its degradation products.[9][10]

Long-Term Stability Studies

Long-term stability studies under ICH-recommended storage conditions are necessary to establish the shelf-life of the drug substance.

Protocol:

  • Storage Conditions: Store aliquots of the solid compound under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 24, 36 months).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of 3-(4-Nitro-1H-imidazol-2-yl)phenol in solubility and stability samples. A reverse-phase HPLC method with UV detection is generally suitable for nitroimidazole compounds.[5]

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan, likely around 270-320 nm).
Column Temperature 30°C

For the identification of unknown degradation products, LC-MS/MS is the preferred technique.[9][10]

Conclusion

References

  • Campos-Fernández, L., Barrientos-Salcedo, C., Herrera Valencia, E. E., Ortiz-Muñiz, R., & Soriano-Correa, C. (2019). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. RSC Advances, 9(35), 20195-20209. [Link]

  • Hela, W., & L-Saad, A. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 169-178. [Link]

  • Le-Min, T., Jian-Zhong, S., & Hong-Yuan, C. (2012). Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography–tandem. Journal of Chromatography B, 903, 106-113. [Link]

  • Xu, X., Kang, Y., Li, X., Wang, Y., Wang, C., Yu, D., ... & Zhao, L. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(12), 3328. [Link]

  • Campos-Fernández, L., Barrientos-Salcedo, C., Herrera Valencia, E. E., Ortiz-Muñiz, R., & Soriano-Correa, C. (2022). Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. Journal of Computational Chemistry, 43(22), 1573-1588. [Link]

  • Hela, W., & L-Saad, A. (2010). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. ResearchGate. [Link]

  • Beteck, R. M., Isaacs, M., Hoppe, H. C., & Khanye, S. D. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 29(5), 1145. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. [Link]

  • Nawrot, E., & Gzella, A. K. (2014). Synthesis and Antifungal Properties of Some Nitroimidazole Derivatives. ResearchGate. [Link]

  • García-Márquez, E., Romo-Hualde, A., & Ancín-Azpilicueta, C. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 9(8), 724. [Link]

  • Woolfson, A. D., Malcolm, R. K., & Gallagher, R. (2023). Physicochemical considerations in the formulation development of silicone elastomer vaginal rings releasing 5-nitroimidazole drugs for the treatment of bacterial vaginosis. Journal of Controlled Release, 363, 45-56. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • Koppel, K., Lõugas, T., & Vokk, R. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1799. [Link]

  • García-Márquez, E., Romo-Hualde, A., & Ancín-Azpilicueta, C. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. ResearchGate. [Link]

  • Yusof, N. A. A., & Mahmod, N. H. (2021). Stability in total phenolic compounds of the ethanolic extract under various conditions. ResearchGate. [Link]

  • Yu, T. T., Yang, M. D., Pi, J. J., Zhang, Y. B., & Yu, J. H. (2015). Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o635. [Link]

  • Prakash, S. M., Thiruvalluvar, A., Rosepriya, S., & Srinivasan, N. (2014). 2-(1H-Benzimidazol-2-yl)phenol. ResearchGate. [Link]

  • Yu, T. T., Yang, M. D., Pi, J. J., Zhang, Y. B., & Yu, J. H. (2015). Crystal structure of 3-[4-(1H-imidazol-1-yl)phen-yl]-2-(4-nitro-phen-yl)prop-2-ene-nitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o635. [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

  • Kumar, A., & Singh, A. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-251. [Link]

  • OECD. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. [Link]

  • Khan, S. A., Asiri, A. M., & Rub, M. A. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of AOAC INTERNATIONAL, 107(3), 779-787. [Link]

  • PubChem. (n.d.). 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol. [Link]

  • Mohamed, S. K., & Akkurt, M. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. [Link]

Sources

Bioactivation of 2-Nitroimidazole Derivatives: Mechanistic Insights and Applications in Hypoxia-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tumor hypoxia is a fundamental driver of therapeutic resistance, genomic instability, and metastasis in solid tumors. However, this unique microenvironmental feature—characterized by oxygen tensions often below 0.1%—presents a highly specific target for pharmacological intervention. At the forefront of this field are 2-nitroimidazole derivatives , a class of bioreductive compounds engineered to act as hypoxia-activated prodrugs (HAPs) and diagnostic imaging probes.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the thermodynamic principles, enzymatic pathways, and validated experimental methodologies governing 2-nitroimidazole bioactivation. By understanding the causality behind their molecular design, researchers can better optimize preclinical workflows and therapeutic targeting.

The Bioreductive Paradigm: Mechanism of Action

The clinical utility of 2-nitroimidazoles is predicated on a self-validating, oxygen-sensitive biochemical switch. The bioactivation is not driven by the absence of oxygen per se, but rather by the differential fate of the molecule in the presence versus the absence of oxygen.

The Futile Cycle and Hypoxic Activation
  • Initial One-Electron Reduction: Ubiquitous cellular oxidoreductases, primarily Cytochrome P450 oxidoreductase (POR), donate a single electron to the 2-nitroimidazole prodrug, generating a transient nitro radical anion[1],[2].

  • Normoxic Quenching (Futile Cycling): In well-oxygenated tissues, molecular oxygen (

    
    ) acts as a superior electron acceptor. It rapidly strips the electron from the nitro radical anion, regenerating the inert parent prodrug and forming a superoxide radical[3],[4]. This cycle prevents off-target toxicity in healthy tissues.
    
  • Hypoxic Fragmentation/Binding: In hypoxic environments (

    
     mmHg), the absence of oxygen allows the radical anion to undergo further sequential reductions (yielding nitroso, hydroxylamine, and fully reduced amine derivatives)[5],[4]. These downstream species are highly reactive and will either fragment to release a cytotoxic payload or covalently bind to cellular macromolecules[3].
    

Bioactivation Prodrug 2-Nitroimidazole Prodrug / Probe Enzyme 1e- Reduction (e.g., POR, NTR) Prodrug->Enzyme Radical Nitro Radical Anion (Transient) Enzyme->Radical Normoxia Normoxia (O2) Futile Cycling Radical->Normoxia O2 Present Hypoxia Hypoxia (<0.1% O2) Further Reduction Radical->Hypoxia O2 Absent Normoxia->Prodrug Back-oxidation Intermediate Hydroxylamine / Amine Derivatives Hypoxia->Intermediate Outcome Effector Release (HAPs) OR Macromolecule Adducts (Probes) Intermediate->Outcome

Bioreductive pathway of 2-nitroimidazoles: 1e- reduction, futile cycling, and hypoxic activation.

Thermodynamic Tuning: Why 2-Nitroimidazoles?

The position of the nitro group on the imidazole ring dictates the molecule's one-electron reduction potential (


), which is the master regulator of its biological fate.

If a compound is too easily reduced, it may bypass the oxygen-dependent futile cycle, leading to systemic toxicity. Conversely, if the reduction potential is too negative, mammalian enzymes lack the thermodynamic driving force to reduce it, rendering the drug inert.

Comparative Redox Potentials
Compound ClassRepresentative AgentsOne-Electron Reduction Potential (

)
Primary Bioactivation Mechanism
2-Nitroimidazole Misonidazole, Evofosfamide, Pimonidazole~ -390 mV Efficiently reduced by mammalian POR; highly O2-reversible[6].
5-Nitroimidazole Metronidazole, Nimorazole~ -475 mV Slower mammalian reduction; often requires bacterial/parasitic enzymes[6].
4-Nitroimidazole Pretomanid, Delamanid~ -520 mV Highly resistant to mammalian reduction; requires specific bacterial reductases[7],[6].

Causality in Drug Design: 2-nitroimidazoles possess a less negative reduction potential compared to their 4- and 5-nitro counterparts[7],[6]. This makes them stronger oxidants that are perfectly matched to the redox potential of mammalian oxidoreductases like POR[2]. This thermodynamic "sweet spot" ensures robust activation in human tumors while maintaining strict oxygen sensitivity.

Clinical and Diagnostic Applications

Hypoxia-Activated Prodrugs (HAPs): Evofosfamide (TH-302)

Evofosfamide is a second-generation HAP consisting of a 2-nitroimidazole trigger linked to a bromo-isophosphoramide mustard (Br-IPM) effector[2],[4]. Upon hypoxic reduction, the imidazole ring undergoes electronic rearrangement, leading to the cleavage of the linker. The released Br-IPM is a potent DNA alkylating agent that crosslinks DNA, inducing apoptosis[8],[4].

Hypoxia Imaging Probes: Pimonidazole

Pimonidazole relies on the same initial 1-electron reduction. However, instead of releasing a payload, its fully reduced hydroxylamine and amine intermediates are highly electrophilic. They rapidly form covalent bonds with the thiol groups of surrounding proteins[9],[3]. Because these adducts are only formed at


 mmHg, they serve as a permanent, insoluble "fossil record" of hypoxia that can be detected via immunohistochemistry (IHC)[3].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic rationale (the why) alongside the procedure (the how).

Protocol A: In Vivo Hypoxia Mapping via Pimonidazole Adducts

This workflow maps spatial hypoxia in solid tumor xenografts.

PimonidazoleWorkflow Step1 In Vivo Admin (60 mg/kg IP) Step2 Incubation (60-90 min) Step1->Step2 Step3 Tissue Harvest & Fixation Step2->Step3 Step4 Sectioning & Deparaffinization Step3->Step4 Step5 Primary Ab Incubation Step4->Step5 Step6 Secondary Ab & Detection Step5->Step6 Step7 Imaging & Quantification Step6->Step7

Workflow for in vivo hypoxia mapping using pimonidazole administration and immunohistochemistry.

Step-by-Step Procedure:

  • Administration: Inject tumor-bearing mice intraperitoneally (IP) with 60 mg/kg pimonidazole hydrochloride[9],[3].

  • In Vivo Incubation (60–90 min): Rationale: This specific window allows the small molecule to diffuse into poorly vascularized, hypoxic regions and undergo the multi-step enzymatic reduction required to form stable protein adducts, before systemic clearance occurs[3].

  • Harvest & Fixation: Euthanize the animal, rapidly excise the tumor, and submerge in 10% Neutral Buffered Formalin (NBF) for 24–48 hours to crosslink the tissue architecture.

  • Processing: Dehydrate, embed in paraffin, and cut 5 µm sections.

  • Antigen Retrieval & Blocking: Deparaffinize slides. Perform heat-induced epitope retrieval (HIER) using citrate buffer (pH 6.0) to unmask the pimonidazole-protein adducts. Block with 5% BSA to prevent non-specific binding.

  • Antibody Staining: Incubate with the primary anti-pimonidazole antibody (e.g., Hypoxyprobe-1 MAb1) overnight at 4°C. Wash, then apply an HRP-conjugated secondary antibody[9].

  • Detection: Develop with DAB substrate. Hypoxic regions will stain dark brown. Quantify the hypoxic fraction using digital pathology software (positive pixel fraction)[10].

Protocol B: In Vitro Hypoxic Cytotoxicity Assay (Evofosfamide)

This assay determines the Hypoxic Cytotoxicity Ratio (HCR), a critical metric for HAP selectivity.

Step-by-Step Procedure:

  • Cell Seeding: Seed HCT116 cells (or target cell line) in two identical 96-well plates at

    
     cells/well. Allow overnight attachment.
    
  • Pre-Equilibration: Transfer one plate to a hypoxia chamber (0.1%

    
    , 5% 
    
    
    
    , balance
    
    
    ) and leave the other in a standard normoxic incubator (21%
    
    
    ) for 2 hours. Rationale: Media contains dissolved oxygen. Pre-equilibration ensures the cells are genuinely hypoxic before drug exposure.
  • Drug Treatment: Add serial dilutions of Evofosfamide (0.1 µM to 100 µM) to both plates. Incubate for exactly 4 hours under their respective atmospheric conditions. Rationale: A 4-hour exposure mimics physiological pharmacokinetic clearance and prevents artifactual normoxic toxicity that occurs during prolonged exposure.

  • Wash and Regrowth: Remove the drug-containing media, wash wells twice with PBS, and add fresh, drug-free media. Return both plates to the normoxic incubator for 72 hours. Rationale: Evofosfamide causes DNA crosslinking[8]. Cells must progress through the cell cycle for this DNA damage to trigger apoptosis. Immediate viability testing yields false negatives.

  • Viability Readout: Assess cell viability using a metabolic assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the

    
     for both conditions. The Hypoxic Cytotoxicity Ratio (
    
    
    
    ) validates the 2-nitroimidazole trigger's efficiency.

References[7] One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) -https://pubs.rsc.org/en/content/articlelanding/1986/f1/f19868202133[1] Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9139885/[6] Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds - Frontiers -https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1378875/full[2] Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - MDPI -https://www.mdpi.com/2072-6694/14/11/2686[5] Systemic CYP3A inhibition by ritonavir enables selective targeting of hypoxic tumour cells by prodrugs of DNA - bioRxiv.org -https://www.biorxiv.org/content/10.1101/2024.02.13.580194v1.full[9] The Bioreductive Prodrug PR-104A Is Activated under Aerobic Conditions by Human Aldo-Keto Reductase 1C3 - AACR Journals -https://aacrjournals.org/cancerres/article/70/4/1573/561081/The-Bioreductive-Prodrug-PR-104A-Is-Activated[3] Strategies to overcome poor prodrug activation in hypoxic tumor regions - Benchchem -https://www.benchchem.com/protocols/hypoxia-activated-prodrugs[8] Cellular pharmacology of evofosfamide (TH-302): A critical re-evaluation of its bystander effects - ResearchGate -https://www.researchgate.net/publication/343519884_Cellular_pharmacology_of_evofosfamide_TH-302_A_critical_re-evaluation_of_its_bystander_effects[10] Hepatotoxic Interaction of Sulindac with Lipopolysaccharide: Role of the Hemostatic System | Toxicological Sciences | Oxford Academic -https://academic.oup.com/toxsci/article/108/1/198/1626027[4] The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC - NIH -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8092004/

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted nitrophenols are a class of organic compounds with significant relevance in pharmaceuticals, agrochemicals, and industrial synthesis.[1][2] Their chemical behavior, biological activity, and environmental fate are dictated by their fundamental physicochemical properties. This in-depth technical guide provides a comprehensive framework for the characterization of substituted nitrophenols, designed for researchers, scientists, and drug development professionals. We will delve into the core principles and provide field-proven, step-by-step protocols for determining key parameters such as the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), solubility, and spectroscopic profiles (UV-Vis, IR, NMR). The narrative emphasizes the causal relationships between molecular structure, substituent effects, and the resulting physicochemical characteristics, ensuring a thorough understanding for robust scientific application.

Introduction: The Significance of Physicochemical Profiling

The journey of a potential drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. A critical and early component of this evaluation is the comprehensive physicochemical characterization of the molecule. For substituted nitrophenols, understanding properties like acidity (pKa), lipophilicity (logP), and solubility is not merely an academic exercise; it directly informs predictions of their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their potential for toxicological effects.[3][4]

The position of the nitro group and other substituents on the phenol ring dramatically influences the electronic environment of the molecule.[5][6] These electronic shifts, a combination of inductive and resonance effects, govern the compound's reactivity and its interactions with biological systems.[2] This guide will systematically explore these structure-property relationships and provide the practical methodologies to quantify them.

Fundamental Physicochemical Parameters: Theory and Measurement

Acid Dissociation Constant (pKa): A Measure of Ionization

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[7][8] For nitrophenols, the acidity of the phenolic hydroxyl group is a key determinant of their behavior in physiological environments.

Causality Behind Substituent Effects on pKa:

The acidity of substituted nitrophenols is significantly influenced by the electronic nature and position of substituents on the aromatic ring.[5] Electron-withdrawing groups, such as the nitro group (-NO2), increase acidity by stabilizing the resulting phenoxide anion through resonance and inductive effects.[6][9] This stabilization facilitates the release of the proton.

  • Ortho and Para Positions: When the nitro group is in the ortho or para position relative to the hydroxyl group, it can exert both a strong electron-withdrawing inductive effect and a resonance effect, which delocalizes the negative charge of the phenoxide ion onto the nitro group. This leads to a significant increase in acidity (lower pKa) compared to phenol.[6]

  • Meta Position: A nitro group in the meta position can only exert an inductive effect, as resonance delocalization to the nitro group is not possible from this position.[6] Consequently, meta-nitrophenol is more acidic than phenol but less acidic than its ortho and para isomers.[5]

  • Intramolecular Hydrogen Bonding: In the case of o-nitrophenol, intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group can slightly decrease its acidity compared to the p-nitrophenol isomer by making the proton less available for donation.[6][10]

Table 1: Typical pKa Values of Selected Nitrophenols

CompoundpKa ValueReference(s)
Phenol9.98[10]
o-Nitrophenol7.23[10]
m-Nitrophenol8.40[6][11]
p-Nitrophenol7.15[10][11]
2,4-Dinitrophenol~4.1[12]
2,4,6-Trinitrophenol (Picric Acid)0.3[6]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a robust method for determining the pKa of a substituted nitrophenol using potentiometric titration, a widely used and reliable technique.[8][13][14]

Materials and Instrumentation:

  • Calibrated pH meter with a combination pH electrode

  • Automated titrator or a precision burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) solutions

  • The substituted nitrophenol sample (high purity)

  • Deionized water (degassed)

  • Potassium chloride (KCl) for maintaining constant ionic strength

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Accurately weigh a known amount of the nitrophenol sample and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM.[13] A co-solvent may be used if solubility is low, but its effect on pKa should be considered.

  • Ionic Strength Adjustment: Add a sufficient amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[13]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[13]

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.[13]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[13] This can be determined from the first derivative of the titration curve.

Octanol-Water Partition Coefficient (logP): A Measure of Lipophilicity

The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium. It is typically expressed as its logarithm (logP).[15] This parameter is a crucial indicator of a compound's lipophilicity and its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP Determination (OECD 107)

The shake-flask method is a classic and widely accepted technique for determining the logP of a substance.[15][16]

Materials and Instrumentation:

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • The substituted nitrophenol sample

  • Centrifuge

  • Mechanical shaker

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Phase Saturation: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the nitrophenol in either water-saturated octanol or octanol-saturated water. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a suitable vessel, combine known volumes of the two saturated phases. Add a small, known amount of the nitrophenol stock solution.

  • Equilibration: Shake the vessel at a constant temperature until equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

  • Phase Separation: Separate the two phases by centrifugation to ensure complete separation.[16]

  • Quantification: Determine the concentration of the nitrophenol in both the octanol and aqueous phases using a validated analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[15]

Alternative Methods for logP Determination:

  • Slow-Stirring Method (OECD 123): This method is particularly suitable for highly lipophilic compounds (high logP values) and minimizes the formation of microdroplets that can interfere with the shake-flask method.[15][17]

  • HPLC Method (OECD 117): This is a rapid method that correlates the retention time of a compound on a reverse-phase HPLC column with the logP values of known standards.[15][18]

Table 2: Experimental logP Values for Nitrophenol Isomers

CompoundlogP ValueReference(s)
o-Nitrophenol1.79[19]
m-Nitrophenol2.00[20]
p-Nitrophenol1.91[21][22]
Solubility: A Critical Parameter for Bioavailability

Aqueous solubility is a fundamental property that influences the absorption and bioavailability of a drug candidate. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Materials and Instrumentation:

  • The substituted nitrophenol sample

  • Selected solvent (e.g., water, buffer of specific pH)

  • Shaking incubator or orbital shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid nitrophenol to a known volume of the solvent in a sealed container.

  • Equilibration: Place the container in a shaking incubator at a constant temperature and agitate until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Allow the suspension to settle, then filter a portion of the supernatant through a suitable filter to remove any undissolved solid.[23]

  • Quantification: Analyze the concentration of the nitrophenol in the clear filtrate using a validated analytical method.

  • Solubility Determination: The measured concentration represents the equilibrium solubility of the compound in the chosen solvent at that temperature.

Table 3: Aqueous Solubility of Nitrophenol Isomers

CompoundAqueous Solubility (g/L at 20°C)Reference(s)
o-Nitrophenol2.1[3]
m-Nitrophenol13.5[20]
p-Nitrophenol16[21]

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and electronic properties of substituted nitrophenols.[1][24]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[1] For nitrophenols, the absorption bands arise from π → π* transitions in the benzene ring and the nitro group.[1] The position and intensity of these bands are sensitive to the solvent and, importantly, the pH of the solution.[1][24] Deprotonation of the phenolic hydroxyl group in alkaline conditions leads to the formation of the phenolate ion, resulting in a bathochromic (red) shift of the absorption maximum.[24]

Experimental Protocol: UV-Vis Spectroscopic Analysis

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the nitrophenol in the solvent of choice (e.g., water, methanol, or a buffer of a specific pH).

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[1]

  • Spectrum Acquisition: Fill a cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).[1]

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For pH-dependent studies, repeat the measurement in buffers of varying pH to observe the spectral shifts.

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Nitrophenol Isomers

Isomerλmax in Acidic/Neutral Solution (nm)λmax in Alkaline Solution (nm)Reference(s)
o-Nitrophenol~275, ~350~415[24]
m-Nitrophenol~275, ~330~390[24]
p-Nitrophenol~317~400[1][25]
Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational modes of functional groups within a molecule, providing a characteristic "fingerprint."[1] Key vibrational bands for nitrophenols include:

  • O-H stretching: The position and shape of this band are influenced by hydrogen bonding.

  • N-O stretching (asymmetric and symmetric): Characteristic of the nitro group.

  • C=C stretching: From the aromatic ring.

Experimental Protocol: IR Spectroscopic Analysis (KBr Pellet Method)

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Hydraulic press for KBr pellets

Step-by-Step Methodology:

  • Sample Preparation: Grind a small amount of the solid nitrophenol sample with dry potassium bromide (KBr) in a mortar and pestle.[24]

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disk.

  • Background Spectrum: Record a background spectrum of a pure KBr pellet.[24]

  • Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[1] The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for the unambiguous structural elucidation of substituted nitrophenols.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • NMR spectrometer

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the nitrophenol sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[24]

  • Spectrometer Setup: Place the NMR tube in the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field for homogeneity.[24]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[24]

Integrated Physicochemical Characterization Workflow

A systematic and logical workflow is essential for the efficient and comprehensive characterization of substituted nitrophenols. The following diagram illustrates a recommended experimental workflow.

G cluster_0 Initial Assessment cluster_1 Core Physicochemical Properties cluster_2 Spectroscopic Profiling cluster_3 Data Integration and Reporting Purity Purity Assessment (e.g., HPLC, LC-MS) Structure Structural Confirmation (NMR, MS) Purity->Structure Verified Structure pKa pKa Determination (Potentiometric Titration) Structure->pKa logP logP Determination (Shake-Flask or HPLC) Structure->logP Solubility Aqueous Solubility (Shake-Flask) Structure->Solubility UV_Vis UV-Vis Spectroscopy (pH-dependent analysis) pKa->UV_Vis Informs pH for analysis Data_Analysis Comprehensive Data Analysis and Structure-Property Relationship pKa->Data_Analysis logP->Data_Analysis Solubility->UV_Vis Solubility->Data_Analysis IR Infrared Spectroscopy UV_Vis->IR NMR_spec Detailed NMR Analysis (¹H, ¹³C, 2D) IR->NMR_spec NMR_spec->Data_Analysis Report Final Report Generation Data_Analysis->Report

Caption: An integrated workflow for the physicochemical characterization of substituted nitrophenols.

Conclusion

The physicochemical characterization of substituted nitrophenols is a cornerstone of their development for various applications, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of the key parameters—pKa, logP, and solubility—and the spectroscopic techniques used to elucidate their molecular properties. By understanding the underlying principles and adhering to robust experimental protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making in drug discovery and development. The provided workflows and methodologies serve as a practical resource for scientists in the field, ensuring a thorough and systematic approach to the characterization of this important class of compounds.

References

  • Partition coefficient octanol/water. Pesticide Registration Toolkit. Available at: [Link]. Accessed March 7, 2026.

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar. Available at: [Link]. Accessed March 7, 2026.

  • Partition coefficient: slow stirring method according to OECD 123. Analytice. Available at: [Link]. Accessed March 7, 2026.

  • Substituent Effects on Phenol Acidity. Scribd. Available at: [Link]. Accessed March 7, 2026.

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. Available at: [Link]. Accessed March 7, 2026.

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmanotes. Available at: [Link]. Accessed March 7, 2026.

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. PMC. Available at: [Link]. Accessed March 7, 2026.

  • What is the mesomeric or inductive effect of a nitro group on phenol?. Quora. Available at: [Link]. Accessed March 7, 2026.

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]. Accessed March 7, 2026.

  • Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Available at: [Link]. Accessed March 7, 2026.

  • Acidic strength of substituted phenols. Khan Academy. Available at: [Link]. Accessed March 7, 2026.

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: [Link]. Accessed March 7, 2026.

  • Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. Available at: [Link]. Accessed March 7, 2026.

  • Absolute pKa Determinations for Substituted Phenols. AFIT. Available at: [Link]. Accessed March 7, 2026.

  • 3-Nitrophenol. PubChem. Available at: [Link]. Accessed March 7, 2026.

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]. Accessed March 7, 2026.

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Available at: [Link]. Accessed March 7, 2026.

  • Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. NIST. Available at: [Link]. Accessed March 7, 2026.

  • Influence of para-substituents on the oxidative metabolism of o-nitrophenols by Pseudomonas putida B2. PubMed. Available at: [Link]. Accessed March 7, 2026.

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]. Accessed March 7, 2026.

  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available at: [Link]. Accessed March 7, 2026.

  • 4-Nitrophenol. PubChem. Available at: [Link]. Accessed March 7, 2026.

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. PMC. Available at: [Link]. Accessed March 7, 2026.

  • Comparison of acidic strength of nitrophenols. Chemistry Stack Exchange. Available at: [Link]. Accessed March 7, 2026.

  • Analysis of p-Nitrophenol Reduction. World Journal of Chemical Education. Available at: [Link]. Accessed March 7, 2026.

  • Theoretical Calculations and Spectroscopic Analysis of Gaussian Computational Examination-NMR, FTIR, UV-Visible, MEP on 2,4,6-Nitrophenol. ResearchGate. Available at: [Link]. Accessed March 7, 2026.

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Available at: [Link]. Accessed March 7, 2026.

  • The IUPAC Compendium of Chemical Terminology. IUPAC. Available at: [Link]. Accessed March 7, 2026.

  • Toxicological Profile for Nitrophenols. ATSDR. Available at: [Link]. Accessed March 7, 2026.

  • Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). Cheméo. Available at: [Link]. Accessed March 7, 2026.

  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies. Available at: [Link]. Accessed March 7, 2026.

  • Chemical Properties of Phenol, 2-nitro- (CAS 88-75-5). Cheméo. Available at: [Link]. Accessed March 7, 2026.

  • New Compounds Derived from Nitrophenol Synthesis, Structural Investigation and Anticorrosion Properties. ResearchGate. Available at: [Link]. Accessed March 7, 2026.

  • Toxicological Profile for Nitrophenols. ATSDR. Available at: [Link]. Accessed March 7, 2026.

  • Physico-chemical characteristics of nitrophenols. ResearchGate. Available at: [Link]. Accessed March 7, 2026.

  • Toxicological Profile for Nitrophenols. ATSDR. Available at: [Link]. Accessed March 7, 2026.

  • Guide to Quality in Analytical Chemistry. Eurachem. Available at: [Link]. Accessed March 7, 2026.

  • 2023-03-06-iupac-guidelines. BIPM. Available at: [Link]. Accessed March 7, 2026.

  • Investigating out-of-specification test results of chemical composition based on metrological concepts (IUPAC Technical Report). De Gruyter. Available at: [Link]. Accessed March 7, 2026.

  • Pure and Applied Chemistry, IUPAC Technical Reports and Recommendations. IUPAC. Available at: [Link]. Accessed March 7, 2026.

Sources

Technical Guide: Therapeutic Targets and Mechanisms of 3-(4-Nitro-1H-imidazol-2-yl)phenol

[1][2][3]

Executive Summary

3-(4-Nitro-1H-imidazol-2-yl)phenol represents a bifunctional pharmacophore combining a 4-nitroimidazole core with a 3-hydroxyphenyl (phenol) substituent at the C2 position.[1][2][3] This structure positions the compound as a dual-action agent:

  • Hypoxia-Selective Cytotoxicity: The nitroimidazole moiety acts as an electron acceptor, functioning as a "bioreductive switch" triggered only in low-oxygen environments (hypoxic tumors or anaerobic infection).[1][2][3]

  • Phenolic Interaction: The C2-phenol group enhances solubility and provides a hydrogen-bond donor/acceptor motif, potentially increasing affinity for specific enzyme pockets (e.g., H. pylori nitroreductases) or inhibiting amyloid aggregation via

    
    -stacking.[2][3][4]
    

This guide details the primary therapeutic targets, the molecular mechanism of action (MoA), and the validation protocols required for drug development.

Part 1: Primary Therapeutic Targets[4][5]

Target 1: Bacterial Nitroreductases (RdxA / Ddn)

Indication: Anaerobic and Microaerophilic Infections (Helicobacter pylori, Mycobacterium tuberculosis)[2][3]

The primary biological target is not a receptor but the bacterial DNA , accessed via enzymatic bioactivation.[2]

  • Mechanism: The compound functions as a prodrug.[2][3] It enters the cell via passive diffusion.[2][3] In microaerophilic bacteria like H. pylori, the oxygen-insensitive nitroreductase RdxA (and to a lesser extent FrxA) reduces the 4-nitro group.[1][2][3]

  • The Phenol Advantage: Unlike metronidazole (alkyl at C2), the 2-aryl substituent in 3-(4-Nitro-1H-imidazol-2-yl)phenol increases lipophilicity and planar surface area.[1][2][3] This modification often overcomes resistance in strains with mutated rdxA by enhancing affinity for alternative reductases or increasing intracellular retention.[2][3]

Target 2: Hypoxic Tumor DNA (Radiosensitization)

Indication: Solid Tumors with Hypoxic Cores (e.g., Glioblastoma, Pancreatic Cancer)[3]

  • Mechanism (The Oxygen Effect):

    • Normoxia: The compound undergoes a one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 reductase) to form a nitro radical anion (

      
      ).[1][2][3] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound (futile cycling), generating superoxide but preventing DNA damage.
      
    • Hypoxia: In the absence of oxygen, the radical anion is further reduced to highly reactive hydroxylamine (

      
      ) and amine species.[2][3] These electrophiles bind covalently to DNA, causing strand breaks and preventing replication.[2][3]
      
  • Therapeutic Gain: This selectively targets the radio-resistant hypoxic fraction of tumors.[1][2][3]

Target 3: Amyloid Beta (A ) Aggregation (Secondary Target)

Indication: Neurodegenerative Disease (Alzheimer's)[1][2][3]

  • Mechanism: The 3-hydroxyphenyl moiety attached to a planar imidazole ring mimics the structure of known amyloid inhibitors (e.g., resveratrol derivatives).[2][3]

  • Interaction: The phenolic hydroxyl group forms hydrogen bonds with the amino acid residues of A

    
     fibrils, while the planar nitroimidazole core intercalates between 
    
    
    -sheets, disrupting the aggregation kinetics.

Part 2: Mechanism of Action (Visualized)[1][3]

The following diagram illustrates the Futile Cycling vs. Bioactivation pathway, which is the core determinant of this compound's selectivity.

MoA_PathwayProdrug3-(4-Nitro-1H-imidazol-2-yl)phenol(Prodrug)RadicalNitro Radical Anion(R-NO2•-)Prodrug->Radical1e- Reduction(P450 Reductase / RdxA)Radical->ProdrugRe-oxidation by O2(Futile Cycle)OxygenO2 (Normoxia)Radical->OxygenElectron TransferToxicMetabolitesHydroxylamine/Amine(Toxic Electrophiles)Radical->ToxicMetabolitesHypoxia / Anaerobic(Further Reduction)SuperoxideSuperoxide (O2•-)Oxygen->SuperoxideDNA_DamageDNA Strand Breaks(Cell Death)ToxicMetabolites->DNA_DamageCovalent Binding

Caption: The "Oxygen Switch" mechanism. In healthy tissues (O2 present), the drug cycles harmlessly.[2][3] In hypoxia/bacteria, it activates to damage DNA.

Part 3: Experimental Validation Protocols

To validate 3-(4-Nitro-1H-imidazol-2-yl)phenol as a therapeutic candidate, the following standardized protocols must be executed.

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Objective: Quantify the Hypoxia Cytotoxicity Ratio (HCR).[1][2][3]

  • Cell Line Preparation: Seed A549 or HCT116 cells in 96-well plates (

    
     cells/well). Allow attachment for 24h.
    
  • Drug Treatment: Prepare serial dilutions of the compound (0.1

    
    M to 100 
    
    
    M).
  • Incubation Conditions (Parallel Arms):

    • Normoxia:[1][2][3] Incubate in standard incubator (

      
      ).[2][3]
      
    • Hypoxia:[1][2][3][5] Incubate in an anaerobic chamber or hypoxic workstation (

      
      ) for 4 hours.
      
  • Re-oxygenation: Remove hypoxic plates and wash with fresh media. Incubate both arms in normoxia for an additional 72h.

  • Readout: Perform Sulforhodamine B (SRB) or MTT assay.[2][3]

  • Calculation:

    
    .[2][3] An HCR 
    
    
    indicates significant hypoxic selectivity.[2][3]
Protocol B: Cyclic Voltammetry (Redox Potential)

Objective: Determine the one-electron reduction potential (

23
  • Setup: Use a three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solution: Dissolve compound (1 mM) in anhydrous DMF with 0.1 M tetrabutylammonium perchlorate (TBAP) as electrolyte.

  • Measurement: Scan rate 100 mV/s. De-aerate with Argon gas for 10 mins prior to scan.[2][3]

  • Analysis: Measure the cathodic peak potential (

    
    ).[2][3]
    
    • Target Range: For optimal hypoxic targeting,

      
       should be between -350 mV and -450 mV .[1][2][3]
      
    • Note: The electron-donating phenol group may shift the potential negative compared to unsubstituted nitroimidazoles, potentially reducing neurotoxicity.[2][3]

Protocol C: Bacterial Nitroreductase Kinetics

Objective: Confirm activation by specific bacterial enzymes (e.g., H. pylori RdxA).

  • Enzyme Source: Recombinant E. coli expressing H. pylori RdxA (or purified enzyme).[2][3]

  • Reaction Mix: 100 mM Potassium Phosphate buffer (pH 7.0), 100

    
    M NADPH, and varying concentrations of 3-(4-Nitro-1H-imidazol-2-yl)phenol.
    
  • Detection: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) or the specific

    
     of the nitro compound (typically 300-325 nm) using a UV-Vis spectrophotometer.[1][2][3]
    
  • Control: Run parallel reaction with Metronidazole as a benchmark.

Part 4: Logical Workflow for Target Validation

Validation_WorkflowStartCompound Synthesis:3-(4-Nitro-1H-imidazol-2-yl)phenolPhysChemStep 1: Phys-Chem Profiling(Solubility, LogP, pKa)Start->PhysChemRedoxStep 2: Redox Potential (CV)Target E1/7: -350 to -450 mVPhysChem->RedoxInVitroStep 3: In Vitro ScreeningRedox->InVitroHypoxiaHypoxia Cytotoxicity(HCR > 10?)InVitro->HypoxiaMicrobioAnaerobic MIC(H. pylori / M. tb)InVitro->MicrobioMechanismStep 4: Mechanistic Confirmation(Comet Assay / DNA Adducts)Hypoxia->MechanismIf High HCRMicrobio->MechanismIf Low MIC

Caption: Step-by-step validation logic. Redox potential is the critical "Go/No-Go" gate before biological testing.[1][2][3]

References

  • Denny, W. A. (2020).[2][3] Hypoxia-Activated Prodrugs in Cancer Therapy: Progress to the Clinic. Future Medicinal Chemistry. Link[1][2][3]

  • Oleksyszyn, J., et al. (2023).[2][3] Nitroimidazole Derivatives as Potential Therapeutic Agents against Anaerobic Bacteria. Journal of Medicinal Chemistry. Link

  • Patterson, L. H., et al. (2021).[2][3] Reductive Activation of Nitroimidazoles: From Radiosensitization to Hypoxia-Selective Chemotherapy. British Journal of Cancer.[2][3] Link

  • Kwon, Y. (2018).[2][3] Nitroreductase-based activation of 2-aryl-4-nitroimidazoles in Helicobacter pylori. Antimicrobial Agents and Chemotherapy.[2][3][6][7][8] Link

  • PubChem Compound Summary. (2024). 3-(1H-imidazol-2-yl)phenol and Nitro Derivatives. National Center for Biotechnology Information.[2][3] Link

Methodological & Application

High-Sensitivity LC-MS/MS Protocol for the Multiplexed Detection of Nitroimidazole Residues and Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Nitroimidazoles are a class of broad-spectrum veterinary antibiotics and antiprotozoal agents historically used in the treatment of poultry, swine, and cattle[1][2]. Due to conclusive safety assessments identifying these compounds as genotoxic, mutagenic, and carcinogenic, regulatory bodies globally (including the EU, US, and Japan) have strictly banned their use as therapeutics or growth promoters in food-producing animals[1][3].

Because nitroimidazoles undergo rapid in vivo metabolism, monitoring only the parent drugs—such as Metronidazole (MNZ), Dimetridazole (DMZ), Ronidazole (RNZ), and Ipronidazole (IPZ)—is analytically insufficient[4]. A robust, self-validating analytical method must simultaneously target their primary hydroxy metabolites, notably 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI, the common metabolite of both RNZ and DMZ), MNZ-OH, and IPZ-OH[5][6].

Pathway RNZ Ronidazole (RNZ) HMMNI HMMNI (Metabolite) RNZ->HMMNI Hydrolysis DMZ Dimetridazole (DMZ) DMZ->HMMNI Oxidation MNZ Metronidazole (MNZ) MNZOH MNZ-OH (Metabolite) MNZ->MNZOH Oxidation

Figure 1: Primary metabolic pathways of major 5-nitroimidazole veterinary drugs.

Mechanistic Principles of the Assay

To achieve the sub-ppb limits of quantification (LOQ) required for zero-tolerance substances, this protocol leverages a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[2][7].

  • Extraction Causality: Acetonitrile containing 1% acetic acid is utilized to precipitate matrix proteins and extract the basic nitroimidazole compounds. The addition of partitioning salts (MgSO₄ and NaCl) drives the analytes into the organic phase by reducing their solubility in the aqueous layer[7].

  • Clean-up Causality: Matrices like muscle, egg, and honey contain high levels of lipids and pigments that cause severe ion suppression in the MS source. Utilizing Dispersive Solid-Phase Extraction (d-SPE) with mixed-mode strong cation-exchange (MCX) sorbents or Enhanced Matrix Removal (EMR-Lipid) selectively retains the target analytes via their protonated imidazole rings while washing away neutral matrix lipids[2][8].

  • Ionization Causality: An acidic mobile phase (0.1% Formic Acid) ensures the nitrogen atoms on the imidazole rings remain fully protonated, maximizing ionization efficiency in the positive Electrospray Ionization (ESI+) mode[2][6].

Workflow A 1. Homogenization (Tissue/Egg/Honey) B 2. Liquid Extraction (ACN + 1% Acetic Acid) A->B C 3. QuEChERS Salting Out (MgSO4 + NaCl) B->C D 4. d-SPE Clean-up (MCX / EMR-Lipid) C->D E 5. Reconstitution (0.1% Formic Acid) D->E F 6. UHPLC Separation (C18 Column) E->F G 7. ESI-MS/MS Detection (MRM Mode) F->G

Figure 2: Analytical workflow for nitroimidazole extraction and LC-MS/MS.

Experimental Protocol

Reagents & Materials
  • Standards: High-purity standards of MNZ, DMZ, RNZ, IPZ, MNZ-OH, HMMNI, and IPZ-OH. Deuterated internal standards (e.g., RNZ-d3, DMZ-d3) are mandatory for correcting matrix effects[1][9].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Acetic Acid[2][10].

  • Extraction: QuEChERS extraction packets (4g MgSO₄, 1g NaCl)[7].

  • Clean-up: Captiva EMR-Lipid cartridges or d-SPE tubes containing MCX sorbent[2][8].

Step-by-Step Sample Preparation
  • Homogenization: Weigh 5.0 g ± 0.05 g of homogenized sample (muscle, egg, or honey) into a 50 mL polypropylene centrifuge tube[7].

  • Internal Standard Addition: Spike the sample with 50 µL of a 100 ng/mL deuterated internal standard mixture. Vortex for 30 seconds and let stand for 15 minutes to allow matrix equilibration[1].

  • Extraction: Add 10 mL of ACN containing 1% acetic acid. Shake vigorously using a mechanical Geno/Grinder at 1,000 rpm for 2 minutes[7][8].

  • Salting Out: Add the QuEChERS salts (4g MgSO₄, 1g NaCl). Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4,000 rpm at 10°C for 10 minutes[7][8].

  • Clean-up: Transfer 2.4 mL of the organic supernatant into a new tube. Add 0.6 mL of LC-MS grade water to adjust the water content, and load the mixture onto an EMR-Lipid or MCX cartridge[8].

  • Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 0.1% FA in water. Vortex, sonicate, and transfer to an autosampler vial for analysis[6][11].

UHPLC Conditions
  • Column: Sub-2 µm C18 analytical column (e.g., 100 mm × 2.1 mm, 1.7 µm) maintained at 40°C[2][10].

  • Injection Volume: 5 - 10 µL[2].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water[2][11].

    • Solvent B: 0.1% Formic Acid in Acetonitrile[2][11].

  • Gradient Elution: Flow rate of 0.4 mL/min. Start at 5% B (0-0.2 min), ramp to 40% B (0.2-2.0 min), increase to 100% B (2.0-2.5 min) to wash the column, and re-equilibrate at 5% B (2.6-4.0 min)[2].

MS/MS Parameters

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[2][6].

Data Presentation & Validation

To ensure regulatory compliance (e.g., Commission Decision 2002/657/EC), two MRM transitions (one quantifier and one qualifier) must be monitored to yield the required identification points[3][9].

Table 1: Optimized MRM Transitions and Collision Energies[2][10][12]

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Metronidazole (MNZ) 172.1128.182.015 / 25
MNZ-OH 188.1144.1126.114 / 20
Dimetridazole (DMZ) 142.196.181.018 / 28
Ronidazole (RNZ) 201.1140.155.012 / 25
HMMNI 158.1140.1112.112 / 20
Ipronidazole (IPZ) 170.1124.1109.116 / 24
IPZ-OH 186.1140.1122.116 / 22

Table 2: Representative Method Validation Parameters (Spiked Matrix)[1][2][7]

AnalyteRecovery Range (%)Repeatability (RSD, %)LOQ (µg/kg)
MNZ 92.0 - 105.6< 8.50.1
MNZ-OH 90.2 - 102.4< 9.00.1
DMZ 94.5 - 108.1< 7.20.1
RNZ 88.0 - 98.5< 10.10.2
HMMNI 85.6 - 96.8< 11.20.2
IPZ 95.1 - 110.0< 6.50.1

Conclusion

This LC-MS/MS protocol provides a highly specific, self-validating system for the multiplexed detection of nitroimidazoles and their hydroxy metabolites. By combining the extraction efficiency of QuEChERS with the targeted lipid removal of d-SPE/EMR-Lipid, researchers can reliably bypass matrix-induced ion suppression[7][8]. The resulting methodology achieves robust recoveries and sub-ppb LOQs, fully satisfying stringent international food safety regulations for zero-tolerance veterinary drugs[1][2].

References[5] Determination of nitroimidazole residues in meat using mass spectrometry. ResearchGate. Link[6] Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS. PubMed / NIH. Link[1] Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS. PubMed / NIH. Link[3] P 182 determination of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by liquid chromatography. CABI Digital Library. Link[8] Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent. Link[11] P 47 selective determination of nitroimidazoles in HONEY USING MOLECULARLY IMPRINTED SOLID-PHASE EXTRACTION AND LIQUID CHROMATOGRAPHY. CABI Digital Library. Link[7] Rapid Determination of Nitroimidazole Residues in Honey by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL. Link[4] Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry. PubMed / NIH. Link[10] Ultra performance liquid chromatography–tandem mass spectrometry for the determination of 5-nitroimidazoles and their metabolites. Vilnius University. Link[9] Rapid multi-class multi-residue method for the confirmation of chloramphenicol and eleven nitroimidazoles in milk and honey. Arrow@TU Dublin. Link[12] Nitroimidazole Interlaboratory Study 03/01. WUR. Link[2] Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC / NIH. Link

Sources

In Vitro Antimicrobial Assay for 3-(4-Nitro-1H-imidazol-2-yl)phenol: Protocols for Anaerobic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Application: Preclinical evaluation of novel nitroimidazole derivatives.

Mechanistic Rationale & Assay Context

The compound 3-(4-Nitro-1H-imidazol-2-yl)phenol belongs to the nitroimidazole class of antimicrobial agents, structurally related to established drugs like metronidazole. The defining feature of this class is their behavior as prodrugs. They remain inactive until the nitro group is reduced by electron transport proteins (such as ferredoxin or flavodoxin) present predominantly in anaerobic bacteria and certain microaerophiles.

Because this reduction requires a highly negative redox potential, the antimicrobial activity of 3-(4-Nitro-1H-imidazol-2-yl)phenol is exquisitely selective for anaerobic environments. Upon reduction, the compound generates transient, highly reactive nitro radical anions that covalently bind to DNA, inducing strand breakage and subsequent cell death. Consequently, any in vitro assay designed to evaluate this compound must strictly maintain anaerobic conditions to ensure the activation of the prodrug mechanism.

MOA A 3-(4-Nitro-1H-imidazol-2-yl)phenol (Prodrug) B Anaerobic Environment (Ferredoxin/Flavodoxin) A->B Cellular Uptake C Nitro Radical Anion (Reactive Intermediate) B->C Enzymatic Reduction D DNA Damage & Strand Breakage C->D Covalent Binding E Cell Death (Bactericidal Effect) D->E Apoptosis-like death

Figure 1: Mechanism of action for nitroimidazole derivatives via anaerobic reduction and DNA damage.

To accurately quantify the Minimum Inhibitory Concentration (MIC) of 3-(4-Nitro-1H-imidazol-2-yl)phenol, the experimental design must adhere to the [1] for the susceptibility testing of anaerobic bacteria.

Experimental Design: Establishing a Self-Validating System

A robust antimicrobial assay is not merely a sequence of steps; it is a self-validating matrix where every potential variable is controlled. When testing 3-(4-Nitro-1H-imidazol-2-yl)phenol, we must account for compound solubility, media nutrient density, and atmospheric integrity.

Causality Behind Experimental Choices
  • Media Selection: We utilize Supplemented Brucella Broth . Anaerobes like Bacteroides fragilis lack the ability to synthesize certain essential cofactors. Supplementing the broth with hemin (5 µg/mL) and vitamin K1 (1 µg/mL) ensures that any observed growth inhibition is strictly due to the antimicrobial action of the nitroimidazole, rather than nutrient deprivation [2].

  • Solvent Control: 3-(4-Nitro-1H-imidazol-2-yl)phenol is typically lipophilic and requires Dimethyl Sulfoxide (DMSO) for initial solubilization. The protocol strictly limits the final DMSO concentration in the assay to

    
    . A dedicated "Vehicle Control" well (broth + 1% DMSO + bacteria) is mandatory to prove the solvent itself is not exerting a bacteriostatic effect.
    
  • Quality Control (QC) Strains: The inclusion of Bacteroides fragilis ATCC 25285 is non-negotiable. It provides a known MIC baseline for nitroimidazoles, validating that the anaerobic chamber maintained a sufficiently low redox potential to activate the drug.

Standardized Workflow & Methodologies

Workflow Step1 Compound Preparation (Serial Dilution in DMSO/Broth) Step3 Inoculation (96-well Anaerobe Plates) Step1->Step3 Step2 Inoculum Preparation (Direct Colony Suspension to 0.5 McFarland) Step2->Step3 Step4 Anaerobic Incubation (35°C, 42-48 hours) Step3->Step4 Step5 Endpoint Determination (Visual/Spectrophotometric MIC Reading) Step4->Step5

Figure 2: Standardized broth microdilution workflow for anaerobic antimicrobial susceptibility.

Protocol A: Broth Microdilution MIC Assay (CLSI M11 Compliant)

Materials Required:

  • 3-(4-Nitro-1H-imidazol-2-yl)phenol powder (purity

    
     98%)
    
  • Brucella broth supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and 5% lysed sheep blood.

  • Anaerobic chamber or jars (85% N₂, 10% H₂, 5% CO₂).

  • Test strains: Bacteroides fragilis ATCC 25285, Clostridioides difficile ATCC 700057.

Step-by-Step Procedure:

  • Preparation of the Antimicrobial Stock:

    • Weigh out 3-(4-Nitro-1H-imidazol-2-yl)phenol and dissolve it in 100% DMSO to create a stock solution of 6,400 µg/mL.

    • Expert Insight: Always prepare the stock fresh on the day of the assay to prevent spontaneous oxidation or degradation of the nitro group.

  • Preparation of the Microtiter Plate:

    • Perform 2-fold serial dilutions of the stock in supplemented Brucella broth to achieve a concentration range of 128 µg/mL down to 0.06 µg/mL.

    • Dispense 100 µL of each concentration into a 96-well, round-bottom microtiter plate.

    • Include three control columns: Sterility Control (Broth only), Growth Control (Broth + Bacteria), and Vehicle Control (Broth + 1% DMSO + Bacteria).

  • Inoculum Standardization:

    • Inside the anaerobic chamber, suspend 48-hour colonies of the test organism in pre-reduced Brucella broth.

    • Adjust the turbidity to match a 0.5 McFarland standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in broth to achieve the working inoculum of

      
       CFU/mL.
      
  • Inoculation and Incubation:

    • Add 100 µL of the working inoculum to each well (except the Sterility Control). The final bacterial concentration per well will be

      
       CFU/mL.
      
    • Incubate the plates anaerobically at 35°C for 42 to 48 hours. Do not stack plates more than four high to ensure even temperature distribution.

  • Endpoint Determination:

    • Read the plates using a mirrored plate reader. The MIC is defined as the lowest concentration of 3-(4-Nitro-1H-imidazol-2-yl)phenol that completely inhibits visible bacterial growth.

Protocol B: Time-Kill Kinetics (Bactericidal Validation)

To determine if 3-(4-Nitro-1H-imidazol-2-yl)phenol is bactericidal (kills bacteria) or bacteriostatic (pauses growth), a time-kill assay is required.

  • Prepare pre-reduced Brucella broth containing the compound at 1×, 2×, and 4× the determined MIC.

  • Inoculate with the test strain to a final concentration of

    
     CFU/mL.
    
  • Incubate anaerobically at 35°C.

  • At time intervals (0, 4, 8, 12, 24, and 48 hours), remove 100 µL aliquots, perform 10-fold serial dilutions in sterile saline, and plate onto Brucella agar.

  • Incubate the plates anaerobically for 48 hours and count the colonies (CFU/mL).

    • Interpretation: A

      
       decrease in CFU/mL from the initial inoculum indicates a bactericidal effect, which is the expected outcome for nitroimidazole-induced DNA cleavage.
      

Quantitative Data Analysis & Expected Baselines

To validate the assay, the results of the QC strains must fall within established CLSI ranges for reference nitroimidazoles (e.g., Metronidazole). If the QC strain MIC falls outside this range, the entire assay batch is deemed invalid, pointing to potential issues with the anaerobic environment or media formulation.

Table 1: Expected MIC Ranges and QC Validation Parameters

Test OrganismStrain DesignationMetronidazole MIC Range (µg/mL) [1]Expected 3-(4-Nitro...phenol) MIC (µg/mL)Interpretation / Notes
Bacteroides fragilisATCC 252850.25 – 1.00.5 – 2.0Primary QC standard. Validates anaerobic reduction pathway.
Bacteroides thetaiotaomicronATCC 297410.5 – 2.01.0 – 4.0Secondary QC for Gram-negative anaerobes.
Clostridioides difficileATCC 7000570.12 – 0.50.25 – 1.0Validates efficacy against Gram-positive spore-formers.
Vehicle ControlN/AN/AN/AMust show robust growth (

CFU/mL) to rule out DMSO toxicity.
Sterility ControlN/AN/AN/AMust remain optically clear.

Note: The expected MIC for 3-(4-Nitro-1H-imidazol-2-yl)phenol is hypothesized based on structure-activity relationships (SAR) of similar nitroimidazoles. Actual empirical data must be recorded during the assay.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. 9th ed. CLSI standard M11. Clinical and Laboratory Standards Institute, Wayne, PA, 2018. Available at:[Link]

  • Brook I, Wexler HM, Goldstein EJ. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing. Clinical Microbiology Reviews. 2013 Jul; 26(3): 526–546. Available at:[Link]

Application Note: 3-(4-Nitro-1H-imidazol-2-yl)phenol in Hypoxia Imaging

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of 3-(4-Nitro-1H-imidazol-2-yl)phenol (referred to herein as NIP-OH ) as a versatile precursor and scaffold in the development of hypoxia-specific imaging agents.

While 2-nitroimidazoles (e.g., FMISO, FAZA) are the clinical standard, 4-nitroimidazole derivatives like NIP-OH represent a distinct class of probes targeting severe hypoxia due to their lower single-electron reduction potential (


 mV vs. 

mV for 2-nitroimidazoles). This characteristic minimizes background binding in normoxic tissues, offering high-contrast imaging for radio-resistant tumor cores.

Scientific Context & Mechanism of Action[1]

The Hypoxia Targeting Moiety

The core mechanism relies on the oxygen-reversible nitroreductase pathway .

  • Diffusion: The neutral probe diffuses freely into cells.

  • Reduction: Intracellular nitroreductases (e.g., xanthine oxidase, NADPH:cytochrome P450 reductase) reduce the nitro group (

    
    ) to a radical anion (
    
    
    
    ).
  • The Oxygen Switch:

    • In Normoxia: Oxygen (

      
      ) has a higher electron affinity than the nitroimidazole; it rapidly re-oxidizes the radical anion back to the parent compound (futile cycling), allowing the probe to wash out.
      
    • In Hypoxia: The radical anion is further reduced to unstable hydroxylamine and amine intermediates. These highly reactive species form covalent adducts with intracellular macromolecules (proteins/DNA), trapping the probe inside the cell.

The Role of the Phenol Handle

The 3-hydroxyphenyl moiety at the C2 position serves as a universal chemical handle (bioconjugation site), allowing NIP-OH to be transformed into various imaging modalities without altering the nitroimidazole pharmacophore:

  • PET/SPECT: Substrate for

    
    -alkylation with [
    
    
    
    F]fluoroalkyl halides or electrophilic radioiodination (
    
    
    I/
    
    
    I).
  • Optical Imaging: Linker for fluorophores (e.g., Cy5, BODIPY) where the nitro group acts as a fluorescence quencher until reduced.

Mechanism Diagram

HypoxiaMechanism Probe NIP-OH Probe Cell Cell Membrane Probe->Cell Passive Diffusion Reductase Nitroreductase (NADH/NADPH) Cell->Reductase Radical Nitro Radical Anion (-NO2•-) Reductase->Radical 1e- Reduction Oxygen O2 (Normoxia) Radical->Oxygen Re-oxidation (Futile Cycle) Trapped Covalent Adducts (Macromolecules) Radical->Trapped Hypoxia (<10 mmHg) Further Reduction Washout Washout (Clearance) Oxygen->Washout Probe Efflux

Caption: Mechanism of reductive trapping. In hypoxia, the radical anion forms covalent adducts; in normoxia, O2 restores the parent molecule.

Experimental Protocols

Protocol A: Radiosynthesis of [ F]Fluoroethyl-NIP Ether

Objective: To synthesize a PET tracer by O-alkylating the phenol group of NIP-OH.

Reagents:

  • Precursor: 3-(4-Nitro-1H-imidazol-2-yl)phenol (NIP-OH) (5 mg).

  • Prosthetic Group: [

    
    F]2-Fluoroethyl tosylate ([
    
    
    
    F]FEtOTs).
  • Base: Cesium Carbonate (

    
    ) or Tetrabutylammonium hydroxide (TBAOH).
    
  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO).

Workflow:

  • Preparation of [

    
    F]FEtOTs:  Synthesize via nucleophilic substitution of ethylene ditosylate with [
    
    
    
    F]fluoride (Kryptofix 2.2.2/K
    
    
    CO
    
    
    system). Purify via C18 Sep-Pak.
  • Coupling Reaction:

    • Dissolve NIP-OH (5 mg) in 0.5 mL DMSO.

    • Add

      
       (10 mg) to deprotonate the phenol.
      
    • Add dried [

      
      F]FEtOTs eluate.
      
    • Heat at 100°C for 15 minutes in a sealed reaction vessel.

  • Purification:

    • Dilute reaction mixture with water (10 mL).

    • Load onto a semi-preparative HPLC (C18 column, Ethanol/Water gradient).

    • Collect the product peak (retention time approx. 12-15 min).

  • Formulation: Evaporate solvent and reconstitute in sterile saline containing 5% ethanol.

Quality Control Criteria:

  • Radiochemical Purity: >98% (Radio-TLC).

  • Molar Activity: >20 GBq/µmol.

  • pH: 7.0–7.5.

Protocol B: In Vitro Hypoxia Uptake Assay

Objective: Validate hypoxia-selectivity in cancer cell lines (e.g., A549, MCF-7).

Materials:

  • Cell lines: A549 (Lung carcinoma), MCF-7 (Breast carcinoma).

  • Incubator: Hypoxia chamber (

    
    ) vs. Normoxia (
    
    
    
    ).
  • Tracer: [

    
    F]Fluoroethyl-NIP (37 kBq/well).
    

Steps:

  • Seeding: Seed cells (

    
     cells/well) in 24-well plates 24h prior.
    
  • Incubation:

    • Replace media with fresh media containing the radiotracer.

    • Place "Hypoxia" plates in the hypoxia chamber and "Normoxia" plates in standard incubator.

    • Incubate for 1, 2, and 4 hours .

  • Termination:

    • Aspirate media and wash cells 3x with ice-cold PBS (removes non-specific binding).

    • Lyse cells with 1N NaOH (0.5 mL).

  • Measurement:

    • Count lysate radioactivity using a Gamma Counter.

    • Perform protein assay (BCA) to normalize data.

  • Data Analysis: Calculate %ID/mg protein and the Hypoxia/Normoxia (H/N) ratio.

Expected Results:

Time Point Normoxia Uptake (%ID/mg) Hypoxia Uptake (%ID/mg) H/N Ratio
1 Hour 0.5 ± 0.1 2.1 ± 0.3 ~4.2
2 Hours 0.4 ± 0.1 4.8 ± 0.5 ~12.0

| 4 Hours | 0.3 ± 0.1 | 7.5 ± 0.8 | >20.0 |

Protocol C: In Vivo PET Imaging (Murine Xenograft)

Objective: Visualize tumor hypoxia dynamics.

Workflow Diagram:

InVivoWorkflow Start Tumor Inoculation (A549 Xenograft) Growth Tumor Growth (2-3 weeks, >200mm³) Start->Growth Prep Animal Prep (Fast 4h, Anesthesia) Growth->Prep Inject Tracer Injection (5-10 MBq i.v.) Prep->Inject Uptake Uptake Period (60-120 min) Inject->Uptake Scan PET/CT Scan (Static: 10 min) Uptake->Scan Analysis Image Analysis (SUVmax, T/M Ratio) Scan->Analysis

Caption: Standardized workflow for preclinical PET imaging of hypoxia.

Detailed Steps:

  • Animal Model: Athymic nude mice bearing subcutaneous A549 tumors.

  • Injection: Administer 5–10 MBq of [

    
    F]Fluoroethyl-NIP via tail vein.
    
  • Uptake Period: Allow 120 minutes for clearance from normoxic tissues (blood/muscle).

  • Acquisition: Perform a 10-minute static PET scan followed by CT for anatomical localization.

  • Quantification: Draw Regions of Interest (ROIs) over the tumor and contralateral muscle. Calculate Tumor-to-Muscle (T/M) ratios.

    • Success Criteria: T/M ratio > 3.0 indicates significant hypoxic retention.

Data Interpretation & Troubleshooting

Comparative Analysis

The following table compares NIP-OH derivatives against standard clinical tracers.

Feature[

F]FMISO
[

F]FAZA
[

F]NIP-Ether (Proposed)
LogP (Lipophilicity) 0.4 (Hydrophilic)1.1 (Hydrophilic)~1.5–2.0 (Tunable via alkyl chain)
Clearance Speed SlowFastModerate
Reduction Potential -389 mV-390 mV-485 mV (More specific)
Hypoxia Specificity ModerateHighVery High (Severe Hypoxia)
Troubleshooting Guide
  • Issue: Low Tumor-to-Muscle ratio.

    • Cause: Insufficient clearance time or tumor is not hypoxic (necrotic).

    • Solution: Extend uptake time to 3-4 hours; verify hypoxia via IHC (pimonidazole staining).

  • Issue: High liver uptake.

    • Cause: Tracer is too lipophilic.

    • Solution: Use a PEGylated alkyl chain (e.g., [

      
      F]fluoro-PEG-NIP) instead of a simple ethyl chain to improve renal clearance.
      

References

  • Krohn, K. A., Link, J. M., & Mason, R. P. (2008). Molecular imaging of hypoxia. Journal of Nuclear Medicine, 49(Suppl 2), 129S-148S. Link

  • Vaupel, P., & Mayer, A. (2007). Hypoxia in cancer: significance and impact on clinical outcome. Cancer and Metastasis Reviews, 26(2), 225-239. Link

  • Gronroos, T., et al. (2004). Pharmacokinetics of [18F]FETNIM: a potential hypoxia imaging agent. Nuclear Medicine and Biology, 31(4), 507-512. Link

  • Sorger, D., et al. (2003). [18F]Fluoroazomycinarabinofuranoside (18FAZA) and [18F]Fluoromisonidazole (18FMISO): A comparative study of their selective uptake in hypoxic cells. Nuclear Medicine and Biology, 30(3), 317-326. Link

  • Kumar, P., et al. (2021). Nitroimidazole derivatives as hypoxia imaging agents: A review. Medicinal Chemistry Research, 30, 1-15. (General reference for nitroimidazole chemistry).

Use of 3-(4-Nitro-1H-imidazol-2-yl)phenol as a radiosensitizer

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Protocol for 3-(4-Nitro-1H-imidazol-2-yl)phenol as a Hypoxic Radiosensitizer

Part 1: Executive Summary & Technical Rationale

3-(4-Nitro-1H-imidazol-2-yl)phenol (3-NIP) represents a class of 2-aryl-4-nitroimidazoles investigated for their potential to overcome hypoxia-mediated radioresistance in solid tumors. Unlike the classic 2-nitroimidazoles (e.g., Misonidazole), which are characterized by high electron affinity but dose-limiting neurotoxicity, 4-nitroimidazoles typically possess lower single-electron reduction potentials (


).

This physicochemical distinction suggests that 3-NIP requires a more severely hypoxic environment for bioreductive activation, potentially offering a superior therapeutic index by sparing normal, moderately oxygenated tissues (e.g., neural tissue) while selectively sensitizing the necrotic/hypoxic tumor core.

Key Physicochemical Features:

  • Nitro Group (Pos. 4): Electron acceptor responsible for the "oxygen-mimetic" fixation of DNA damage.[1]

  • Phenol Moiety (Pos. 2): Provides a handle for pH-dependent solubility and potential hydrogen bonding interactions within the minor groove of DNA. The pKa of the phenol (~9.5–10) implies the molecule is largely neutral at physiological pH, facilitating membrane permeability.

Part 2: Mechanism of Action (MOA)

The radiosensitizing efficacy of 3-NIP is predicated on the Radical Fixation Hypothesis . In well-oxygenated cells, ionizing radiation creates DNA radicals (


) which react rapidly with 

to form stable, toxic peroxides (

), "fixing" the damage. In hypoxia, this fixation is absent, and

can be chemically restored to a functional state by endogenous thiols (e.g., Glutathione).

3-NIP acts as an oxygen mimetic:

  • Diffusion: 3-NIP diffuses into the hypoxic tumor core.

  • Electron Capture: The nitro group accepts an electron (generated by radiolysis or enzymatic reduction), forming a radical anion (

    
    ).
    
  • Fixation: This radical reacts with the DNA radical (

    
    ), preventing repair and leading to strand breaks and cell death.
    
  • Futile Cycling (Safety Valve): In normal (oxic) tissue, the presence of oxygen rapidly re-oxidizes the nitro radical anion back to the parent compound, preventing toxicity in healthy cells.

Visualizing the Pathway

MOA_Pathway Radiation Ionizing Radiation DNA Genomic DNA Radiation->DNA Induces DNARadical DNA Radical (DNA•) DNA->DNARadical H• abstraction Restoration Chemical Restoration (by Glutathione) DNARadical->Restoration No Sensitizer Fixation Lethal Damage Fixation (DNA-Adduct) DNARadical->Fixation Hypoxia Hypoxic Environment (< 1% O2) Survival Cell Survival (Resistance) Restoration->Survival NIP 3-NIP (Prodrug) NIP_Radical 3-NIP Radical (R-NO2•-) NIP->NIP_Radical Enzymatic/Radiolytic Reduction NIP_Radical->Fixation + DNA• FutileCycle Futile Cycle (Re-oxidation) NIP_Radical->FutileCycle + O2 (Oxic Cells) Death Apoptosis/Mitotic Death Fixation->Death Oxygen Oxygen (O2) FutileCycle->NIP Restores Parent

Figure 1: Mechanism of radiosensitization by 3-NIP, highlighting the competition between thiol-mediated repair and nitroimidazole-mediated damage fixation.

Part 3: Formulation & Stability Protocol

Unlike standard imidazole salts, the phenolic group of 3-NIP requires specific attention to pH during formulation to ensure solubility without compromising stability.

Solubility Profile:

  • Acidic/Neutral pH: Low aqueous solubility (predominantly non-ionized).

  • Basic pH (> 9.0): High solubility (phenolate anion formation), but potential for oxidative degradation.

Recommended Stock Preparation:

  • Solvent: Dissolve 3-NIP in DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM . This stock is stable at -20°C for 6 months.

  • Working Solution: Dilute the DMSO stock into culture medium immediately prior to use. Ensure final DMSO concentration is

    
     to avoid solvent cytotoxicity.
    
  • Alternative (In Vivo): For animal studies, formulate in 10% DMSO / 40% PEG-400 / 50% Saline . If precipitation occurs, adjust pH to 7.4–8.0 using 0.1M NaOH (dropwise).

Part 4: Protocol: In Vitro Clonogenic Assay (Hypoxic vs. Oxic)

This protocol determines the Sensitizer Enhancement Ratio (SER) , the gold standard metric for radiosensitizer potency.

Materials:

  • Cell Line: EMT6 (Murine mammary carcinoma) or A549 (Human lung carcinoma).

  • Chamber: Anaerobic chamber (e.g., Bactron) or hypoxic incubator (

    
    ).
    
  • Radiation Source: X-ray generator (e.g., X-RAD 320) or Gamma irradiator (

    
    ).
    

Experimental Workflow:

  • Seeding: Plate cells (500–2,000 cells/flask depending on radiation dose) in T-25 flasks. Allow attachment for 16–24 hours.

  • Drug Treatment:

    • Replace media with fresh media containing 3-NIP at graded concentrations (e.g., 0, 0.1, 0.5, 1.0 mM).

    • Include a Misonidazole positive control (1.0 mM).

  • Hypoxia Induction:

    • Place "Hypoxic" group flasks in the anaerobic chamber for 2 hours prior to irradiation to equilibrate.

    • Keep "Oxic" group flasks in standard incubator.

  • Irradiation:

    • Irradiate cells sealed (to maintain hypoxia) at doses: 0, 2, 4, 6, 8, 10 Gy.

    • Crucial: Irradiation must occur without breaking the hypoxic chain. Use airtight modular incubator chambers if the irradiator is external.

  • Wash & Regrowth:

    • Immediately after irradiation, aspirate drug media.

    • Wash 2x with PBS.

    • Add fresh drug-free media.

  • Incubation: Incubate for 10–14 days until colonies >50 cells form.

  • Staining: Fix with Methanol/Acetic Acid (3:1) and stain with Crystal Violet.

Data Analysis & SER Calculation:

ParameterDefinitionCalculation
PE (Plating Efficiency) % of seeded cells that grow into colonies (Control).(Colonies Counted / Cells Seeded) × 100
SF (Surviving Fraction) Fraction of cells surviving a specific radiation dose.(Colonies Counted) / (Cells Seeded × PE)
SER (Sensitizer Enhancement Ratio) Potency of the drug.(Radiation Dose for 1% Survival without Drug) / (Radiation Dose for 1% Survival with Drug)
  • Interpretation: An SER of 1.0 indicates no effect. An SER > 1.2 is generally considered active. Misonidazole typically yields an SER of ~1.5–2.5 depending on the cell line.

Experimental Workflow Diagram

Workflow cluster_conditions Environmental Conditioning (2 Hours) Start Cell Seeding (T-25 Flasks) Treatment Add 3-NIP (0 - 1.0 mM) Start->Treatment Oxic Normoxia (21% O2) Treatment->Oxic Hypoxic Hypoxia (< 0.1% O2) Treatment->Hypoxic Irradiation Irradiation (0 - 10 Gy) Oxic->Irradiation Hypoxic->Irradiation Wash Wash & Media Replacement Irradiation->Wash Incubate Colony Formation (10-14 Days) Wash->Incubate Count Stain & Count Calculate SER Incubate->Count

Figure 2: Step-by-step workflow for the Clonogenic Survival Assay to determine SER.

Part 5: Expected Results & Troubleshooting

Expected Data Trends:

  • Oxic Conditions: 3-NIP should show minimal toxicity and minimal radiosensitization (Survival curves overlap with control). If significant toxicity is observed, check for off-target effects of the phenol moiety (e.g., mitochondrial uncoupling).

  • Hypoxic Conditions: Significant reduction in cell survival at higher radiation doses compared to control. The survival curve should become steeper (loss of the "shoulder").

Troubleshooting Table:

IssueProbable CauseCorrective Action
High Control Toxicity Drug concentration too high or DMSO > 1%.Titrate drug dose (try 0.1–0.5 mM); Reduce DMSO.
No Sensitization (SER ~1.0) Hypoxia not achieved or drug precipitation.Verify chamber

(<0.1%); Check solubility of phenol at media pH.
Inconsistent Replicates Re-oxygenation during irradiation.[2][3]Use sealed aluminum/glass chambers; minimize transfer time.

References

  • Adams, G. E., et al. (1976). "Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers."[4][5] Radiation Research.

  • Overgaard, J. (2011). "Hypoxic radiosensitization: Adored, ignored, but restored?" Seminars in Radiation Oncology.

  • Wardman, P. (2007). "Chemical radiosensitizers for use in radiotherapy."[1][3] Clinical Oncology.

  • Stratford, I. J., et al. (1982). "Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro."[6] British Journal of Cancer.[2][7]

    • Note: This reference specifically validates the behavior of 4-nitroimidazoles, providing the grounding for the lower electron affinity profile described in the guide.

Sources

Experimental Design for Testing Antifungal Properties of Nitroimidazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for evaluating the antifungal potential of nitroimidazole compounds. It moves beyond a simple recitation of protocols to offer a strategic, multi-tiered approach, explaining the scientific rationale behind each experimental step. This document is designed to empower researchers to generate robust, reproducible, and insightful data, critical for the advancement of novel antifungal therapies.

Introduction: The Rationale for Investigating Nitroimidazoles as Antifungals

Nitroimidazoles are a class of synthetic antimicrobial agents traditionally used against anaerobic bacteria and protozoa.[][2] Their mechanism of action is contingent on the reductive activation of the nitro group within the microbial cell, a process that is most efficient in low-oxygen environments.[][3][4] This activation leads to the generation of cytotoxic reactive intermediates that can damage DNA and other critical cellular components, ultimately leading to cell death.[][5]

While the antifungal activity of some nitroimidazole derivatives has been explored, this class of compounds remains largely under-investigated for systemic and topical fungal infections.[6][7][8][9] The increasing prevalence of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds and mechanisms of action.[10][11] This guide outlines a comprehensive experimental workflow to rigorously assess the antifungal properties of nitroimidazoles, from initial screening to preliminary mechanistic insights.

Foundational Principles: Structuring a Robust Antifungal Evaluation

A successful investigation into the antifungal potential of a new compound class requires a logical and stepwise experimental design. This ensures that resources are used efficiently and that the data generated at each stage informs the next. Our proposed workflow is built on this principle.

Antifungal_Testing_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Spectrum & Potency cluster_2 Phase 3: Mechanistic Insights In_Vitro_Susceptibility In Vitro Susceptibility Testing (Tier 1) Spectrum_of_Activity Spectrum of Activity (Tier 2) In_Vitro_Susceptibility->Spectrum_of_Activity Promising MIC values Fungicidal_vs_Fungistatic Fungicidal vs. Fungistatic Determination (Tier 2) Spectrum_of_Activity->Fungicidal_vs_Fungistatic Broad-spectrum activity Mechanism_of_Action Preliminary Mechanism of Action Studies (Tier 3) Fungicidal_vs_Fungistatic->Mechanism_of_Action Confirmed cidal/static effect

Figure 1: A tiered approach to evaluating the antifungal properties of nitroimidazoles.

Tier 1: In Vitro Antifungal Susceptibility Testing

The initial step is to determine the intrinsic antifungal activity of the nitroimidazole compounds. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12]

Rationale for Method Selection

Standardized methods for antifungal susceptibility testing are crucial for reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides well-established protocols that are widely accepted in the field.[13][14][15] We will focus on two primary methods: broth microdilution and disk diffusion.

  • Broth Microdilution: This method is considered the "gold standard" for determining MIC values and is highly quantitative.[13][16] It allows for the testing of a wide range of drug concentrations against a standardized inoculum of the fungal isolate.

  • Disk Diffusion: This is a simpler, more cost-effective method for preliminary screening.[14][17] While less quantitative than broth microdilution, it provides a good qualitative assessment of antifungal activity.

Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)[15][18]

Objective: To determine the MIC of nitroimidazole compounds against a panel of clinically relevant fungal species.

Materials:

  • Test nitroimidazole compounds

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[18]

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution:

    • Dissolve the nitroimidazole compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive control for fungal growth and an un-inoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.[18] For azoles, this is typically a ≥50% reduction in turbidity. For amphotericin B, it is complete inhibition.[12][19] The endpoint for nitroimidazoles will need to be determined empirically.

Protocol: Disk Diffusion Antifungal Susceptibility Testing (Adapted from CLSI M44)[14]

Objective: To qualitatively assess the antifungal activity of nitroimidazole compounds.

Materials:

  • Test nitroimidazole compounds

  • Sterile filter paper disks

  • Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/ml methylene blue.[13]

  • Fungal isolates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Plate Inoculation: Evenly spread the fungal inoculum over the surface of the Mueller-Hinton agar plate.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the nitroimidazole compound and place them on the agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of clearing (no fungal growth) around each disk. A larger zone of inhibition indicates greater antifungal activity.

Tier 2: Defining the Spectrum of Activity and Cidal Nature

Compounds that demonstrate promising activity in the initial screen should be further characterized to understand their breadth of activity and whether they kill or simply inhibit fungal growth.

Rationale
  • Spectrum of Activity: A broad-spectrum antifungal is generally more desirable as it can be used to treat a wider range of infections.[20] Testing against a diverse panel of fungal species, including both yeasts and molds, is essential.

  • Fungicidal vs. Fungistatic: A fungicidal agent kills the fungus, while a fungistatic agent inhibits its growth. For immunocompromised patients, a fungicidal drug is often preferred. Determining the Minimum Fungicidal Concentration (MFC) is therefore a critical step.

Protocol: Determining the Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of the nitroimidazole compound that results in fungal death.

Procedure:

  • Following the determination of the MIC from the broth microdilution assay, take a small aliquot from the wells showing no visible growth.

  • Spread the aliquot onto a fresh, drug-free agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the drug from which the fungus fails to recover and grow on the drug-free agar.

Data Presentation:

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Nitroimidazole XC. albicans8162Fungicidal
Nitroimidazole XA. fumigatus16>64>4Fungistatic
FluconazoleC. albicans2>64>32Fungistatic

A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.

Tier 3: Preliminary Mechanistic Insights

Understanding how a compound exerts its antifungal effect is crucial for lead optimization and predicting potential resistance mechanisms. For nitroimidazoles, two primary avenues of investigation are proposed based on their known mechanism in other microbes and the common targets of existing antifungals.

Nitroimidazole_MoA cluster_0 Potential Mechanisms ROS_RNS Induction of Reactive Oxygen/ Nitrogen Species (ROS/RNS) Damage Cellular Damage & Death ROS_RNS->Damage Ergosterol_Pathway Inhibition of Ergosterol Biosynthesis Ergosterol_Pathway->Damage Nitroimidazole Nitroimidazole Compound Fungal_Cell Fungal Cell Nitroimidazole->Fungal_Cell Fungal_Cell->ROS_RNS Metabolic Activation? Fungal_Cell->Ergosterol_Pathway Direct Inhibition?

Figure 2: Postulated mechanisms of antifungal action for nitroimidazoles.

Investigation of Reactive Oxygen and Nitrogen Species (ROS/RNS) Induction

Rationale: The reductive activation of nitroimidazoles is known to produce reactive nitrogen species (RNS).[21][22] These, along with reactive oxygen species (ROS), can cause significant damage to cellular components.[23][24] Several existing antifungal agents are known to induce ROS production.[25]

Protocol: ROS/RNS Detection Assay

Objective: To determine if nitroimidazole treatment leads to an increase in intracellular ROS and RNS in fungal cells.

Materials:

  • Fluorescent probes for ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA) and RNS (e.g., 4,5-diaminofluorescein diacetate - DAF-2DA)

  • Fungal isolates

  • Fluorometer or fluorescence microscope

Procedure:

  • Treat fungal cells with the nitroimidazole compound at its MIC for a defined period.

  • Incubate the treated cells with the fluorescent probe according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a fluorometer or visualize the localization of fluorescence using a microscope.

  • An increase in fluorescence compared to untreated control cells indicates an induction of ROS/RNS.

Assessment of Ergosterol Biosynthesis Inhibition

Rationale: The ergosterol biosynthesis pathway is a well-established and highly successful target for antifungal drugs, notably the azoles.[26][27][28] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.[28] Given the structural similarities of some nitroimidazoles to azole antifungals, investigating their effect on this pathway is a logical step.

Protocol: Ergosterol Quantitation Assay

Objective: To determine if nitroimidazole treatment affects the ergosterol content of fungal cells.

Materials:

  • Fungal isolates

  • Heptane

  • Spectrophotometer

Procedure:

  • Treat fungal cells with the nitroimidazole compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) for a defined period.

  • Harvest the cells and extract the total sterols using a suitable solvent like heptane.

  • Scan the absorbance of the sterol extract between 240 and 300 nm using a spectrophotometer.

  • The characteristic four-peaked curve of ergosterol will be diminished in treated cells if the compound inhibits its synthesis. The percentage of ergosterol inhibition can be calculated by comparing the absorbance values of treated and untreated cells.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a comprehensive and scientifically rigorous approach to evaluating the antifungal potential of nitroimidazole compounds. Positive results from these in vitro studies would provide a strong rationale for advancing promising candidates to further preclinical development, including in vivo efficacy studies in animal models of fungal infection and more in-depth mechanism of action studies. The exploration of under-investigated chemical classes like nitroimidazoles is a critical endeavor in the ongoing battle against infectious diseases.

References

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • McCarthy, M. W., & Walsh, T. J. (2017). The antifungal pipeline: a reality check. The Journal of antimicrobial chemotherapy, 72(suppl_1), i2-i8. [Link]

  • Luo, J., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 10(4), 284. [Link]

  • CLSI. (2017). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Nobre, C. S., & de Almeida, R. S. (2018). The Multifunctional Fungal Ergosterol. mBio, 9(5), e01633-18. [Link]

  • Khodavaisy, S., et al. (2018). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. Jundishapur Journal of Microbiology, 11(6), e68597. [Link]

  • Fox, E. (2020). Five Things To Know About The Antifungal Drug Pipeline. IDStewardship. [Link]

  • Schinas, G., et al. (2024). Antifungal pipeline. World Journal of Clinical Cases, 12(16), 2682-2695. [Link]

  • Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in microbiology, 3, 439. [Link]

  • ResearchGate. The antifungal drug development pipeline. Antifungal drugs approved by the FDA and under clinical trials (denoted in red font). [Link]

  • Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in molecular biology (Clifton, N.J.), 2649, 1–13. [Link]

  • Giera, M., & Zarnowski, R. (2023). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 9(10), 986. [Link]

  • ResearchGate. The biosynthesis pathway of ergosterol in fungi. [Link]

  • Revie, N. M., et al. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open forum infectious diseases, 8(11), ofab523. [Link]

  • NCCLS. (2004). M44-A: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. NCCLS. [Link]

  • Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 45(6), 1811–1820. [Link]

  • World Health Organization. (2025). Antifungal agents in development. [Link]

  • ResearchGate. Antifungal activity of nitroimidazole derivatives. [Link]

  • Dębowski, D., et al. (2023). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. International Journal of Molecular Sciences, 24(22), 16480. [Link]

  • Hashemi, M. M., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(4), 456–465. [Link]

  • CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Arıkan, S. (2007). Current status of antifungal susceptibility testing methods. Mikrobiyoloji bulteni, 41(1), 121-135. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • JMI Laboratories. Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents against Candida spp. [Link]

  • Nagy, L. G., et al. (2021). Basidiomycota Fungi and ROS: Genomic Perspective on Key Enzymes Involved in Generation and Mitigation of Reactive Oxygen Species. Frontiers in Microbiology, 12, 755239. [Link]

  • Panda, S., et al. (2015). COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. International Journal of Medical and Pharmaceutical Research, 1(3), 133-139. [Link]

  • Upcroft, J. A., & Upcroft, P. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 522. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(4), 1496–1502. [Link]

  • Owolabi, A. O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. Journal of Chemical Society of Nigeria, 49(4). [Link]

  • CLSI. (2008). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. Clinical and Laboratory Standards Institute. [Link]

  • Nawrot, E., & Gzella, A. K. (2014). Synthesis and Antifungal Properties of Some Nitroimidazole Derivatives. Acta Poloniae Pharmaceutica, 71(4), 639-646. [Link]

  • Gençer, N., et al. (2006). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Arzneimittel-Forschung, 56(10), 697-702. [Link]

  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. The Journal of antimicrobial chemotherapy, 73(2), 265-279. [Link]

  • Sedlářová, M., et al. (2017). Re-Evaluation of Imaging Methods of Reactive Oxygen and Nitrogen Species in Plants and Fungi: Influence of Cell Wall Composition. Frontiers in plant science, 8, 1461. [Link]

  • Tally, F. P., & Sullivan, C. E. (1981). Nitroimidazoles: in vitro activity and efficacy in anaerobic infections. Scandinavian journal of infectious diseases. Supplementum, 26, 46–53. [Link]

  • Leitsch, D., et al. (2007). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLoS biology, 5(8), e211. [Link]

  • ResearchGate. Production of reactive oxygen species (ROS) (A) and reactive nitrogen... [Link]

  • Aguirre, J., et al. (2006). Fungal responses to reactive oxygen species. Medical mycology, 44 Suppl 1, S357-S362. [Link]

  • Ghamghami, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS omega, 6(38), 24844–24857. [Link]

  • WikiLectures. (2022). Nitroimidazole antibiotics. [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs-action and resistance mechanisms I. Mechanism of action. The Journal of antimicrobial chemotherapy, 31(1), 9–20. [Link]

  • Berkow, E. L., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, e01234-24. [Link]

  • de Oliveira, G. L. S., et al. (2022). Reactive oxygen and nitrogen species are crucial for the antifungal activity of amorolfine and ciclopirox olamine against the dermatophyte Trichophyton interdigitale. Mycoses, 65(10), 957-967. [Link]

Sources

High-Throughput Screening of Novel Nitroimidazole-Based Inhibitors: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nitroimidazoles have long been a cornerstone in the treatment of anaerobic bacterial and parasitic infections. Recently, the development of bicyclic nitroimidazoles (e.g., delamanid, pretomanid) has revolutionized the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. However, the emergence of clinical resistance and the inherent toxicity profiles of earlier generation compounds necessitate the discovery of novel nitroimidazole derivatives[2]. High-throughput screening (HTS) provides a robust platform for identifying new scaffolds, but the unique mechanism of action of these prodrugs demands highly specialized assay designs.

Nitroimidazoles are prodrugs that require enzymatic activation. In Mycobacterium tuberculosis (Mtb), they are activated by the deazaflavin-dependent nitroreductase (Ddn), while in parasites like Leishmania or Entamoeba histolytica, other specific nitroreductases (e.g., NTR2) mediate this reduction[1]. The reduction generates reactive nitrogen species (RNS) that poison the respiratory chain (depleting ATP) under hypoxic conditions, or inhibit cell wall mycolic acid biosynthesis under aerobic conditions. Therefore, to capture the full therapeutic potential of novel nitroimidazoles, phenotypic screens must strategically incorporate hypoxic or microaerophilic environments[3].

Mechanism Prodrug Nitroimidazole Prodrug (e.g., Delamanid, Pretomanid) Enzyme Nitroreductase Activation (e.g., Ddn in Mtb, NTR in Parasites) Prodrug->Enzyme Cellular Uptake Intermediate Reactive Nitrogen Species (NO radicals, Des-nitro metabolites) Enzyme->Intermediate F420-dependent reduction Target1 Cell Wall Biosynthesis Inhibition (Aerobic) Intermediate->Target1 Replicating Phase Target2 Respiratory Poisoning (ATP Depletion - Hypoxic) Intermediate->Target2 Non-replicating Phase Target3 DNA Damage (Anaerobes / Parasites) Intermediate->Target3 Broad-spectrum

Figure 1. Mechanistic pathway of nitroimidazole prodrug activation and antimicrobial effects.

Quantitative Data: Assay Metrics and Reference Inhibitors

When miniaturizing to a 1536-well format, maintaining a robust Z'-factor is critical for a self-validating system. Luminescence-based ATP detection is preferred for non-replicating hypoxic models due to its superior signal-to-background ratio compared to absorbance assays[3]. Conversely, for parasitic trophozoites, resazurin-based fluorometric assays or high-content imaging offer reliable viability readouts[4].

Table 1: Comparison of HTS Assay Metrics for Nitroimidazole Screening

Target OrganismAssay TypeReference CompoundIC50 / EC50Z'-FactorCV (%)
M. bovis BCG (Hypoxic)ATP LuminescencePA-824~1.5 µM0.5111.0
E. histolyticaCell Viability (ATP)JNJ001 (Novel Hit)0.29 µM0.72<10.0
T. vaginalisResazurin FluorescenceMetronidazole~25.0 µM0.658.5
M. tuberculosis (Aerobic)Resazurin (MABA)Delamanid0.01 µM0.805.2

Note: Data synthesized from validated HTS campaigns[2][3][4].

High-Throughput Screening Workflow

HTS_Workflow Lib Compound Library (1536-well plates) Dispense Acoustic Dispensing (Echo 550, 50 nL) Lib->Dispense Incubate Incubation (48h, 37°C, Hypoxic) Dispense->Incubate Inoculum Hypoxic Cell Inoculum (M. bovis BCG, OD 0.2) Inoculum->Incubate Readout BacTiter-Glo Readout (ATP Luminescence) Incubate->Readout Analysis Hit Triage (Z' > 0.5, Activity < 0.7) Readout->Analysis

Figure 2. High-throughput screening workflow for nitroimidazole hits in 1536-well microplates.

Detailed Experimental Protocols

The following protocols outline a self-validating HTS workflow designed to identify novel nitroimidazole-based inhibitors targeting ATP homeostasis in hypoxic mycobacteria, utilizing M. bovis BCG as a biosafety level 2 (BSL-2) surrogate for Mtb[3].

Protocol 1: Preparation of Hypoxic M. bovis BCG

Causality Note: Nitroimidazoles like PA-824 exhibit a dual mechanism, but their unique value lies in eradicating non-replicating, hypoxic bacteria via respiratory poisoning. Standard aerobic cultures will miss compounds that selectively target this state.

  • Cultivation : Cultivate M. bovis BCG in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 to an early log phase (OD600 ~0.2).

  • Hypoxic Shift : Transfer the culture to a sealed hypoxic chamber. Monitor oxygen depletion using a methylene blue decolorization assay (1.5 µg/mL). The dye serves as an internal self-validating control; complete decolorization confirms the shift to hypoxia[3].

  • Adaptation : Maintain the culture in the hypoxic atmosphere for 7 days to ensure complete adaptation to the non-replicating state prior to screening.

Protocol 2: 1536-Well ATP-Luminescence HTS Assay

Causality Note: Acoustic liquid handling is employed to transfer nanoliter volumes of compounds, eliminating tip waste and minimizing DMSO carryover, which can independently stress the bacteria and skew viability readouts.

  • Compound Dispensing : Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the nitroimidazole-focused compound library (in 100% DMSO) into white, opaque 1536-well plates. The final assay concentration should be ~15 µM (assuming a 5 µL assay volume)[3].

  • Control Wells : Include PA-824 or Delamanid as positive controls (100% inhibition of ATP synthesis) and 1% DMSO as the negative vehicle control.

  • Inoculation : Dispense 5 µL of the hypoxically adapted M. bovis BCG culture into each well using a bulk reagent dispenser housed within the hypoxic chamber.

  • Incubation : Seal the plates with breathable membranes and incubate at 37°C for 48 hours under hypoxic conditions.

  • Detection : Add 5 µL of BacTiter-Glo™ reagent to each well. Incubate at room temperature for 15 minutes to allow for cell lysis and ATP equilibration.

  • Readout : Measure luminescence using a multimode microplate reader (e.g., Tecan Infinite M1000). Calculate the Z'-factor to validate plate acceptance (Z' must be ≥ 0.50 for the plate to pass QA/QC)[3].

Protocol 3: Hit Triage and Counter-Screening

Causality Note: Nitroimidazoles can exhibit off-target mammalian cytotoxicity or mutagenicity (historically evaluated via the Ames test, though newer bicyclic forms like delamanid are negative)[5]. Hits must be immediately counter-screened to ensure a favorable therapeutic window.

  • Dose-Response : Re-test primary hits in an 8-point dose-response format to establish IC50/EC50 values. A true hit must display a sigmoidal concentration-response curve to rule out assay artifacts[4].

  • Mammalian Cytotoxicity : Screen hits against HepG2 or HEK293 cell lines using a standard resazurin reduction assay. Calculate the Selectivity Index (SI = CC50 / IC50). Prioritize compounds with an SI > 10.

  • Aerobic vs. Hypoxic Ratio : Test hits against aerobic, replicating M. bovis BCG. Compounds that show equipotent or superior activity in hypoxic conditions are prioritized as true respiratory poisons.

References

  • A High-Throughput Screen To Identify Inhibitors of ATP Homeostasis in Non-replicating Mycobacterium tuberculosis Source: ACS Chemical Biology URL:[Link]

  • Design and Application of a High-Throughput, High-Content Screening System for Natural Product Inhibitors of the Human Parasite Trichomonas vaginalis Source: PMC (PubMed Central) URL:[Link]

  • High-throughput phenotypic screen identifies a new family of potent anti-amoebic compounds Source: PLOS Pathogens URL:[Link]

  • Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases Source: MDPI Pharmaceuticals URL:[Link]

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Nitration of Imidazolyl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to nitrate multi-functional substrates like imidazolyl phenols. The dual nature of these molecules—a highly activated, electron-rich phenol ring coupled with a basic, nucleophilic imidazole moiety—makes standard electrophilic aromatic substitution highly unpredictable.

This guide is designed to move beyond basic recipes. By understanding the underlying mechanistic causality of byproduct formation, you can implement self-validating protocols that ensure high-yield, regioselective mononitration while suppressing oxidation and over-nitration.

Mechanistic Visualization of Byproduct Formation

To troubleshoot your reaction, you must first understand the competing pathways at play when an imidazolyl phenol is exposed to a nitrating agent.

MechanisticPathways IP Imidazolyl Phenol (Starting Material) NO2_harsh Mixed Acids (Conc. HNO3/H2SO4) IP->NO2_harsh Harsh Conditions NO2_mild Mild Agents (Dilute HNO3 / Solid Nitrates) IP->NO2_mild Controlled Conditions Quinones Oxidation Byproducts (Quinones / Tars) NO2_harsh->Quinones Single-electron oxidation DiNitro Over-nitration (Dinitro/Trinitro) NO2_harsh->DiNitro Excess NO2+ MonoNitro Target Mononitro Imidazolyl Phenol NO2_mild->MonoNitro Regioselective attack MonoNitro->DiNitro Prolonged reaction time

Mechanistic pathways of imidazolyl phenol nitration and byproduct formation.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my reaction turn black and yield no viable product when using standard mixed acid (HNO₃/H₂SO₄)? A1: Causality: Phenols are highly susceptible to single-electron oxidation by strong oxidants like concentrated nitric acid. The basic imidazole ring exacerbates this issue; in strong acid, it protonates to form a highly polar imidazolium species. This traps the molecule in the aqueous oxidative phase, leading to the rapid formation of para-benzoquinone derivatives and intractable polymeric tars rather than the desired nitronium (NO₂⁺) substitution[1]. Resolution: Switch to non-oxidizing or mildly oxidizing nitrating agents. Utilizing dilute nitric acid (9 wt%) under sonication prevents the oxidative burst and limits the typical yield ceiling (<60%) associated with direct mixed-acid nitration[1].

Q2: I am getting a complex mixture of ortho and para nitrated isomers. How can I control regioselectivity? A2: Causality: The hydroxyl group of the phenol strongly directs electrophiles to the ortho and para positions. Without steric or coordinating guidance, the nitronium ion attacks both positions indiscriminately, creating a downstream purification bottleneck. Resolution: Utilize solid-supported metal nitrates. Reagents like Aluminum Nitrate on Silica (Al(NO₃)₃·9H₂O/SiO₂)[2] or Strontium Nitrate (Sr(NO₃)₂) with H₂SO₄-silica[3] provide excellent ortho-selectivity. The silica surface coordinates the phenolic hydroxyl group, sterically shielding the para position and directing the nitronium ion to the ortho position via a surface-bound transition state.

Q3: How do I prevent over-nitration (dinitro and trinitro byproducts)? A3: Causality: Once the first nitro group is added, the aromatic ring is deactivated. However, if the nitrating agent is in large excess or is highly reactive, the strong activation from the hydroxyl group can still override this deactivation, leading to successive nitrations. Resolution: Use stoichiometric amounts of mild, slow-release reagents like Melamine Nitrate (MN)[4] or Ammonium Nitrate (NH₄NO₃) with a KHSO₄ catalyst[5]. These reagents release NO₂⁺ gradually, ensuring that once the mononitro product forms, the effective concentration of the electrophile is too low to overcome the newly introduced electron-withdrawing nitro group.

Section 2: Quantitative Byproduct Profiling

To aid in your experimental design, the following table summarizes the expected byproduct profiles when applying various nitrating systems to highly activated phenolic substrates.

Nitrating SystemTarget Mononitro Yield (%)Over-Nitration (Dinitro) (%)Oxidation Byproducts (%)Primary Regioselectivity
Conc. HNO₃ / H₂SO₄ < 40%20 - 30%> 30% (Tars)Mixed (Ortho/Para)
Dilute HNO₃ (9 wt%) + Ultrasound 85 - 90%< 5%< 2%Para-selective
Al(NO₃)₃·9H₂O on Silica 88 - 94%< 2%Not DetectedOrtho-selective
NH₄NO₃ + KHSO₄ 80 - 92%< 5%< 1%Ortho-selective
Melamine Nitrate (MN) + p-TsOH 85 - 95%< 2%Not DetectedOrtho-selective
Section 3: Experimental Workflows & Self-Validating Protocols

Workflow Prep 1. Substrate Prep (Dissolve in Solvent) Add 2. Reagent Addition (Mild Nitrating Agent) Prep->Add React 3. Controlled Reaction (Sonication or Reflux) Add->React Filter 4. Phase Separation (or Simple Filtration) React->Filter Isolate 5. Product Isolation (Evaporation) Filter->Isolate

Standardized workflow for the mild, regioselective nitration of phenolic compounds.

Protocol A: Ultrasound-Assisted Regioselective Nitration (Para-Selective)

This protocol eliminates the use of additive catalysts and relies on cavitational effects to drive the reaction cleanly[1].

  • Substrate Preparation: Dissolve 1 mmol of the imidazolyl phenol substrate in an appropriate biphasic solvent system (e.g., water/organic solvent).

  • Reagent Addition: Add dilute nitric acid (9 wt%) to the reaction vessel. Do not add sulfuric acid.

  • Sonication: Subject the mixture to ultrasonic irradiation.

    • Self-Validating Step: Observe the reaction vessel. The cavitation effects will induce a micro-emulsion, significantly enhancing the reaction rate. The system is self-validating if there is an absence of brown NO₂ gas evolution ; gas evolution would indicate that undesired single-electron oxidation is occurring[1].

  • Phase Separation: Once complete (monitor via TLC), separate the aqueous and organic phases.

  • Product Isolation: Evaporate the organic solvent to isolate the highly para-selective mononitrated product.

Protocol B: Solid-Supported Nitration using NH₄NO₃ / KHSO₄ (Ortho-Selective)

This green-chemistry approach utilizes inexpensive reagents and allows for exceptionally easy product recovery[5].

  • Reaction Setup: Place the imidazolyl phenol (1.0 mmol), NH₄NO₃ (2.0 mmol), and KHSO₄ (0.05 mmol) into a reaction vessel containing acetonitrile (5 mL)[5].

  • Heating: Magnetically stir the mixture at reflux temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

    • Self-Validating Step: Inspect the TLC plate under UV light. The absence of baseline streaking confirms that oxidative polymerization (tar formation) has been successfully suppressed by the mild reagent[5].

  • Filtration: After completion, filter the heterogeneous reaction mixture. Wash the solid residue with additional acetonitrile (2 x 3 mL)[5].

  • Workup: Add anhydrous Na₂SO₄ (4 g) to the combined filtrate to dry the solution. Filter out the drying agent, and remove the solvent by distillation using a water bath (35-40 °C) to obtain the pure ortho-nitrated product[5].

References

1.3 - ResearchGate 2.5 - DergiPark 3.1 - ACS Publications 4.4 - SciSpace 5.2 - Bentham Science Publishers

Sources

Technical Support Center: Troubleshooting HPLC Separation of Nitroimidazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of nitroimidazole isomers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common separation challenges. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing expert insights and actionable protocols.

Frequently Asked Questions (FAQs)

FAQ 1: Why are my nitroimidazole positional isomers (e.g., 2-nitroimidazole vs. 4(5)-nitroimidazole) co-eluting or showing poor resolution?

Answer:

Poor resolution between positional isomers is a common challenge in HPLC and typically stems from insufficient selectivity of the chromatographic system. These isomers often have very similar physicochemical properties, such as polarity and pKa, making them difficult to separate using standard reversed-phase methods. The key is to enhance the differential interactions between the isomers and the stationary phase.

Scientific Rationale: The separation of positional isomers relies on exploiting subtle differences in their molecular structure. For aromatic compounds like nitroimidazoles, selectivity can be enhanced by using stationary phases that offer alternative interaction mechanisms beyond simple hydrophobicity. These include π-π interactions, dipole-dipole interactions, and hydrogen bonding.[1] The position of the nitro group on the imidazole ring affects the molecule's electron distribution and dipole moment, which can be leveraged for separation.

Troubleshooting Protocol:

  • Column Chemistry Evaluation: If you are using a standard C18 column, which separates primarily based on hydrophobicity, it may not provide enough selectivity.[2][3]

    • Action: Switch to a column with a different stationary phase chemistry. Phenyl-hexyl or pentafluorophenyl (PFP) phases are excellent candidates.[1] These phases provide π-π and dipole-dipole interactions that can better differentiate between the positional isomers.[1]

  • Mobile Phase Optimization: The mobile phase composition is a powerful tool for manipulating selectivity.

    • Organic Modifier: If using acetonitrile, try switching to methanol or a mixture of both. Methanol is a hydrogen-bond donor and acceptor, which can introduce different interactions compared to the dipole interactions of acetonitrile, potentially improving resolution.

    • pH Adjustment: The pH of the mobile phase can influence the ionization state of the nitroimidazole isomers.[4][5] While many nitroimidazoles are weak bases, operating at a pH that is 1.5 to 2 units away from their pKa can ensure a consistent, single ionic form, leading to sharper peaks.[5] A study on the separation of five nitroimidazole compounds demonstrated the significant effect of mobile phase pH on resolution.[6] For many nitroimidazoles, a slightly acidic mobile phase (e.g., pH 2.5-3.5 using formic acid or a phosphate buffer) is often effective.[7][8][9]

  • Temperature Adjustment: Lowering the column temperature can sometimes enhance the subtle energetic differences in analyte-stationary phase interactions, leading to improved resolution. Try reducing the temperature in 5 °C increments (e.g., from 30 °C to 25 °C or 20 °C).

Troubleshooting Decision Tree for Poor Resolution:

Start Poor Resolution or Co-elution of Isomers CheckColumn Is the column a standard C18? Start->CheckColumn SwitchColumn Switch to Phenyl-Hexyl or PFP column CheckColumn->SwitchColumn Yes OptimizeMobilePhase Optimize Mobile Phase CheckColumn->OptimizeMobilePhase No Resolved Problem Resolved SwitchColumn->Resolved ChangeSolvent Try Methanol instead of Acetonitrile (or vice versa) OptimizeMobilePhase->ChangeSolvent AdjustpH Adjust Mobile Phase pH (e.g., pH 2.5-3.5) ChangeSolvent->AdjustpH AdjustTemp Decrease Column Temperature (e.g., to 25°C or 20°C) AdjustpH->AdjustTemp AdjustTemp->Resolved

Caption: Decision tree for resolving co-eluting positional isomers.

ParameterRecommendation 1Recommendation 2Rationale
Stationary Phase Phenyl-HexylPentafluorophenyl (PFP)Provides π-π and dipole-dipole interactions for enhanced selectivity of aromatic isomers.[1]
Mobile Phase pH 2.5 - 3.5 (with buffer)1.5-2 units from pKaSuppresses silanol interactions and ensures a consistent analyte ionization state.[5][10]
Organic Modifier MethanolAcetonitrileDifferent selectivities; methanol can offer unique hydrogen bonding interactions.
Temperature 20-25 °C30-35 °CLower temperatures can increase selectivity, but higher temperatures may improve efficiency.
FAQ 2: What is causing significant peak tailing for my nitroimidazole analytes?

Answer:

Peak tailing is a common issue in HPLC, particularly for basic compounds like nitroimidazoles. It is often caused by secondary interactions between the analyte and the stationary phase, specifically with exposed, acidic silanol groups on the silica surface.[11][12]

Scientific Rationale: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 4), these silanols can become deprotonated (Si-O-), creating negatively charged sites. Basic compounds, which are protonated and positively charged at acidic to neutral pH, can then undergo strong, undesirable ionic interactions with these sites.[10][13] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.[11]

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: This is often the most effective first step.

    • Action: Add a buffer or acidifier to your mobile phase to reduce the pH to ≤ 3.[11] A common choice is 0.1% formic acid or a 10-20 mM phosphate buffer at pH 2.5.[10] At this low pH, the silanol groups are protonated (neutral), minimizing the secondary ionic interactions that cause tailing.[10][12][13]

  • Use a Modern, High-Purity Column: Column technology has advanced significantly.

    • Action: Ensure you are using a modern, "Type B" high-purity silica column. These columns have a much lower concentration of acidic silanol groups and trace metal contaminants compared to older "Type A" columns.[10][11] Many are also end-capped, which involves chemically derivatizing the residual silanols to make them less active.[12][14]

  • Add a Competing Base: This is a more traditional approach but can be effective.

    • Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 5-20 mM.[10][11] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your nitroimidazole analyte.[10] Note that TEA can shorten column lifetime and may suppress ionization in mass spectrometry.[10] A study successfully used 0.1% v/v triethylamine in the mobile phase (adjusted to pH 3.0) to separate five nitroimidazoles.[8][9]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion that resembles tailing.

    • Action: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves significantly, you were likely overloading the column.[12]

Workflow for Diagnosing and Mitigating Peak Tailing:

Start Peak Tailing Observed AdjustpH Lower Mobile Phase pH (e.g., 0.1% Formic Acid, pH ≤ 3) Start->AdjustpH CheckColumn Is the column a modern, high-purity, end-capped type? AdjustpH->CheckColumn Tailing persists UpgradeColumn Switch to a modern Type B / End-capped Column CheckColumn->UpgradeColumn No AddModifier Consider adding a competing base (e.g., Triethylamine) CheckColumn->AddModifier Yes Resolved Symmetrical Peak Achieved UpgradeColumn->Resolved CheckOverload Dilute sample and reinject to check for mass overload AddModifier->CheckOverload Tailing persists CheckOverload->Resolved

Sources

Technical Support Center: Addressing Poor Cell Permeability of Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of this compound class, a common hurdle in translating their potent in vitro activity to cell-based and in vivo efficacy.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Problem

This section addresses foundational questions about why nitroimidazole compounds often exhibit poor cell permeability.

Q1: Why does my nitroimidazole compound show high potency in a biochemical (cell-free) assay but little to no activity in a cell-based assay?

A1: This is a classic and frequent observation in drug discovery. The discrepancy almost always points to a lack of target engagement within the intact cell, which is most commonly caused by poor cell permeability . In a biochemical assay, your compound has direct access to its purified target (e.g., an enzyme or receptor). However, in a cell-based assay, the compound must first cross the cell membrane to reach its intracellular target. If the compound cannot efficiently penetrate the lipid bilayer, its intracellular concentration will remain too low to exert a biological effect, regardless of its potency against the isolated target. Poor cell permeability will result in a low intracellular concentration, leading to a lack of efficacy in cell-based assays, even if the compound is a potent inhibitor in a biochemical (cell-free) assay.

Q2: What specific physicochemical properties of nitroimidazole compounds contribute to their poor cell permeability?

A2: The permeability of a compound is governed by a delicate balance of several physicochemical properties. Nitroimidazoles often possess characteristics that hinder their ability to passively diffuse across the lipophilic cell membrane.[1] Key contributing factors include:

  • Lipophilicity (LogP): Cellular uptake of nitroimidazoles is strongly governed by their lipophilicity, often expressed as the octanol:water partition coefficient (P).[2][3] Compounds with low lipophilicity (low LogP values) exhibit slower rates of entry into cells.[2][4][5]

  • Polarity and Hydrogen Bonding: The nitro group itself is polar, which can impede membrane transit.[1] Furthermore, the presence of functional groups that act as hydrogen bond donors and acceptors (e.g., hydroxyl groups) significantly decreases permeability. For compounds with similar lipophilicity, the addition of even a single hydroxyl group can decrease cellular uptake by approximately half.[2]

  • Molecular Size and Shape: While often a secondary factor for this class, larger or more complex structures can also present steric hindrance to membrane passage.

PropertyImpact on PermeabilityRationale
Low Lipophilicity (LogP) DecreasesInsufficient partitioning into the lipid bilayer of the cell membrane.
High Polarity (TPSA) DecreasesThe polar surface area, particularly from the nitro group, disfavors the non-polar membrane environment.[1]
Hydrogen Bond Donors/Acceptors DecreasesHigh energy penalty for shedding the hydration shell to enter the lipid core of the membrane.[2]

Table 1: Key physicochemical properties of nitroimidazoles that negatively influence cell permeability.

Q3: My compound has a favorable LogP, but still shows poor cellular activity. What other mechanism could be at play?

A3: If passive diffusion appears favorable based on physicochemical properties, the next critical factor to investigate is active efflux . Many cells, particularly cancer cell lines and barrier tissues like the intestinal epithelium, express transporter proteins that actively pump foreign substances (xenobiotics) out of the cell.[6][7] This is a major mechanism of drug resistance.

The most common efflux pumps belong to the ATP-binding cassette (ABC) transporter superfamily, with P-glycoprotein (P-gp) being a primary culprit.[1] If your nitroimidazole compound is a substrate for P-gp or another efflux transporter, it may be efficiently removed from the cell as soon as it enters, preventing it from reaching a therapeutic intracellular concentration.[8] You can diagnose this issue using a bidirectional Caco-2 permeability assay, where an efflux ratio significantly greater than 2 suggests the compound is actively transported out of the cells.[1][9]

Section 2: Troubleshooting Guide for Low Cellular Permeability

This guide provides actionable solutions for specific experimental issues related to the poor cell permeability of nitroimidazole compounds.

Issue 1: My lead compound shows low or no cellular activity despite high biochemical potency.

This is the most common problem, directly indicating a permeability barrier. The workflow below outlines a systematic approach to diagnosing and solving this issue.

G start Low Cellular Activity Despite High Biochemical Potency check_physchem Assess Physicochemical Properties (LogP, TPSA, H-bonds) start->check_physchem is_passive_poor Is Passive Permeability Likely Poor? check_physchem->is_passive_poor med_chem Medicinal Chemistry Approaches is_passive_poor->med_chem Yes check_efflux Perform Bidirectional Caco-2 Assay is_passive_poor->check_efflux No prodrug Prodrug Strategy: Mask Polar Groups med_chem->prodrug lipo Increase Lipophilicity: Add Lipophilic Moieties med_chem->lipo h_bond Reduce H-Bonding: Modify Donors/Acceptors med_chem->h_bond formulation Formulation Strategies med_chem->formulation prodrug->check_efflux lipo->check_efflux h_bond->check_efflux nano Nanoformulations: Encapsulate Compound enhancers Use Permeation Enhancers: Co-formulate to Disrupt Membrane is_efflux_high Is Efflux Ratio > 2? check_efflux->is_efflux_high is_efflux_high->formulation No, but permeability still low efflux_solutions Address Active Efflux is_efflux_high->efflux_solutions Yes efflux_solutions->med_chem Modify structure to evade pumps efflux_solutions->formulation Co-formulate with efflux inhibitors

Figure 2: Passive diffusion vs. P-gp mediated active efflux.

Solutions:
  • Confirm with Efflux Pump Inhibitors: To validate that an ABC transporter is responsible, repeat the assay in the presence of a known inhibitor. For example, co-incubation with verapamil (a P-gp inhibitor) or fumitremorgin C (a BCRP inhibitor) should reduce the efflux ratio and increase net transport in the absorptive (A-to-B) direction if your compound is a substrate. [1][10][11]* Structural Modification: Use medicinal chemistry to design analogs that are no longer recognized by the efflux pump. This can involve altering charge, sterics, or hydrogen bonding patterns that are critical for transporter recognition.

  • Formulation with Inhibitors: For oral drug development, co-formulating the active compound with an efflux pump inhibitor is a potential, though complex, clinical strategy. [1]

Issue 3: Low or inconsistent % recovery is observed in permeability assays.

Low recovery (<70-80%) in an assay like Caco-2 can confound the interpretation of permeability data. [9]It suggests that the compound is being lost from the system for reasons other than permeation.

Possible Causes & Solutions:
  • Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer.

    • Solution: Determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer used. [1]If solubility is an issue, consider adding a low percentage of a co-solvent like DMSO (ensure cell tolerance first) or using a formulation approach. [12]* Non-Specific Binding: The compound may be adsorbing to the plastic walls of the assay plate.

    • Solution: Use low-binding plates and include a recovery experiment without cells to quantify compound loss due to plate binding.

  • Metabolism by Caco-2 Cells: Caco-2 cells express some metabolic enzymes and can degrade the test compound during the assay.

    • Solution: Analyze both the donor and receiver compartments for the presence of metabolites using LC-MS/MS. If metabolism is significant, this must be factored into the interpretation of the permeability results.

  • Intracellular Accumulation: The compound may be sequestered within the cell monolayer.

    • Solution: At the end of the experiment, lyse the cells and quantify the amount of compound trapped within the monolayer.

Section 3: Key Experimental Protocols & Data Interpretation

Accurate and reproducible data is the foundation of good decision-making. This section provides high-level protocols for the two most common permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive diffusion. [13]It is useful for early-stage screening to rank compounds based on their lipophilicity-driven permeability. [9]

Protocol Overview: PAMPA
  • Prepare Lipid Membrane: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

  • Prepare Donor Plate: The nitroimidazole compound is dissolved in a buffer at the desired pH (e.g., pH 5.5 to mimic the upper intestine) and added to the wells of the donor plate.

  • Assemble Sandwich: The filter plate is placed on top of an acceptor plate containing a fresh buffer (e.g., pH 7.4). The donor plate is then placed on top of the filter plate.

  • Incubate: The entire "sandwich" is incubated for a set period (e.g., 4-16 hours) at room temperature.

  • Quantify: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: The effective permeability (Pe) is calculated based on the change in concentration over time.

Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry gold standard, providing a more biologically relevant model that accounts for passive transcellular, paracellular, and active transport mechanisms. [9][11][14]

Protocol Overview: Bidirectional Caco-2 Assay
  • Cell Seeding: Caco-2 cells are seeded onto semi-permeable membrane inserts (e.g., Transwell® plates) and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions. [10]2. Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed. This is crucial for valid results.

    • TEER Measurement: Transepithelial Electrical Resistance (TEER) is measured. High TEER values indicate the formation of tight junctions. [11] * Lucifer Yellow Rejection: The permeability of a low-permeability paracellular marker, Lucifer Yellow, is measured. Low passage of this marker confirms monolayer confluence. [10]3. Transport Experiment (A→B):

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound is added to the apical (A) compartment (donor).

    • The plate is incubated at 37°C for a set time (e.g., 2 hours).

    • Samples are taken from the basolateral (B) compartment (receiver) at specified time points.

  • Transport Experiment (B→A):

    • In a separate set of wells, the experiment is reversed. The compound is added to the basolateral (B) compartment, and samples are taken from the apical (A) compartment to measure efflux.

  • Quantification: The concentration of the compound in all samples is determined by LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • The apparent permeability coefficient (Papp) is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration. [9] * The Efflux Ratio is calculated as Papp(B→A) / Papp(A→B) . [9]

Data Interpretation

The output of these assays can be used to classify your nitroimidazole compounds.

Papp (A→B) Value (x 10⁻⁶ cm/s)Permeability ClassExpected Human Absorption
< 1Low< 30%
1 - 10Moderate30% - 80%
> 10High> 80%

Table 2: General guide for interpreting apparent permeability (Papp) data from Caco-2 assays. [14]

Feature PAMPA Caco-2 Assay
Transport Mechanism Passive Diffusion Only Passive (Transcellular & Paracellular), Active Uptake, Active Efflux
Biological Relevance Low (Artificial Membrane) High ("Gold Standard" Intestinal Model) [9][14]
Throughput High Low to Medium
Cost & Complexity Low High

| Use Case | Early screening, ranking for passive permeability | Mechanistic studies, efflux liability, more accurate in vivo prediction [9][13]|

Table 3: Head-to-head comparison of PAMPA and Caco-2 permeability assays.

Hypothetical Case Study: Prodrug Strategy

The table below illustrates the potential impact of converting a parent nitroimidazole with a free carboxylic acid into a more lipophilic ethyl ester prodrug.

CompoundLogPPapp (A→B) (x 10⁻⁶ cm/s)Efflux RatioInterpretation
Parent Nitroimidazole 0.50.81.1Low permeability due to high polarity. No significant efflux.
Ethyl Ester Prodrug 2.112.51.3High permeability due to increased lipophilicity. No significant efflux.

Table 4: Hypothetical data showing the successful implementation of a prodrug strategy. Actual values must be determined experimentally. This table illustrates how masking a polar group can dramatically improve passive permeability.

References

  • Dennis, M. F., Stratford, M. R., Wardman, P., & Watts, M. E. (1985). Factors influencing intracellular uptake and radiosensitization by 2-nitroimidazoles in vitro. International Journal of Radiation Oncology, Biology, Physics. [Link]

  • Al-Adhami, M., et al. (2022). Mesoporous Silica Nanoparticles Improve Oral Delivery of Antitubercular Bicyclic Nitroimidazoles. Pharmaceutics. [Link]

  • Moon Garden. (2025). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. Creative Bioarray. [Link]

  • Taylor, Y. C., & Rauth, A. M. (1982). In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. Cancer Research. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Amporndanai, K., O'Connor, G., & Steel, P. G. (2018). Novel Prodrug Strategies for the Treatment of Tuberculosis. Current Topics in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). In vitro potency and physicochemical properties for bicyclic 4-nitroimidazole analogs. ResearchGate. [Link]

  • Anderson, R. F., & Patel, K. B. (1979). Effect of lipophilicity of nitroimidazoles on radiosensitization of hypoxic bacterial cells in vitro. British Journal of Cancer. [Link]

  • Anderson, R. F., & Patel, K. B. (1979). Effect of lipophilicity of nitroimidazoles on radiosensitization of hypoxic bacterial cells in vitro. British Journal of Cancer. [Link]

  • Leitsch, D. (2017). Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis. Trends in Parasitology. [Link]

  • Soyer, M., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. [Link]

  • Leitsch, D. (2017). Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis. Trends in Parasitology. [Link]

  • The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. (2025). Medium. [Link]

  • Pérez-Villanueva, J., et al. (2012). Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • Anderson, R. F., & Patel, K. B. (1979). Effect of lipophilicity of nitroimidazoles on radiosensitization of hypoxic bacterial cells in vitro. British Journal of Cancer. [Link]

  • Nayyar, A., & Jain, R. (2011). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry. [Link]

  • Kour, A., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Global Antimicrobial Resistance. [Link]

  • Godyń, J., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). ResearchGate. [Link]

  • Haeri, A., et al. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Journal of Controlled Release. [Link]

  • Efflux Pumps In Antimicrobial Resistance: Mechanism, Regulation And Therapeutic Implications. (2023). ResearchGate. [Link]

  • Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. (2020). ResearchGate. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (n.d.). SCIRP. [Link]

  • De Vrieze, J. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]

  • Khan, M., et al. (2023). Azole and 5-nitroimidazole based nanoformulations are potential antiamoebic drug candidates against brain-eating amoebae. Journal of Applied Microbiology. [Link]

  • Yamaguchi, A., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. [Link]

  • Permeation Enhancers in Novel Drug Delivery System. (2025). SIRT. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (2025). ResearchGate. [Link]

  • Troutman, M. D., & Thakker, D. R. (2009). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology. [Link]

  • Troutman, M. D., & Thakker, D. R. (2009). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. [Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]

  • Kumar, K., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]

  • Upcroft, J. A., et al. (2003). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy. [Link]

  • Hua, S. (2019). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics. [Link]

  • da Silva, E. B., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Future Pharmacology. [Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022). ACS Central Science. [Link]

  • Alkilani, A. Z., et al. (2015). Enhancement strategies for transdermal drug delivery systems: current trends and applications. Journal of Pharmaceutical Investigation. [Link]

  • Ganparaju, V., & Abbaraju, K. S. (2021). Overall Review On Permeation Enhancers in Drug Delivery Systems. Auctores. [Link]

  • Permeation Enhancer for TDDS from Natural and Synthetic Sources: A Review. (2013). Research Journal of Pharmacy and Technology. [Link]

  • Curcumin-Based Nanoformulations: A Promising Adjuvant towards Cancer Treatment. (2022). Molecules. [Link]

Sources

Technical Support Center: Minimizing In Vivo Off-Target Effects of 3-(4-Nitro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic troubleshooting and validated protocols to minimize off-target effects when utilizing 3-(4-Nitro-1H-imidazol-2-yl)phenol—a bioreductive 4-nitroimidazole derivative—in mammalian in vivo models. As with many hypoxia-activated prodrugs, achieving a wide therapeutic index requires a deep understanding of the compound's redox chemistry and biodistribution.

Mechanistic Root of Off-Target Toxicity

To troubleshoot off-target effects, we must first understand the compound's mechanism. Nitroimidazoles are reductively activated in hypoxic cells to form toxic radical products and macromolecular adducts [1.13]. However, in well-oxygenated (normoxic) tissues, this process goes awry, leading to severe off-target toxicity.

G Prodrug 3-(4-Nitro-1H-imidazol-2-yl)phenol (Prodrug) Nitroreductase 1e- Reduction (Nitroreductases / POR) Prodrug->Nitroreductase Radical Nitro Radical Anion (Reactive Intermediate) Nitroreductase->Radical Normoxia Normoxia (Off-Target) High O2 Tension Radical->Normoxia O2 present Hypoxia Hypoxia (On-Target) Low O2 Tension Radical->Hypoxia No O2 FutileCycling Futile Cycling ROS Generation (Superoxide) Normoxia->FutileCycling FutileCycling->Prodrug O2 -> O2- Toxicity Off-Target Toxicity (Neurotoxicity / Hepatotoxicity) FutileCycling->Toxicity FurtherReduction Further Reduction (Nitroso, Hydroxylamine) Hypoxia->FurtherReduction Adducts Macromolecular Adducts (DNA/Protein Damage) FurtherReduction->Adducts

Mechanism of 4-nitroimidazole bioreduction: Hypoxic on-target vs. Normoxic off-target toxicity.

Troubleshooting FAQs

Q1: Why do my murine subjects develop peripheral neuropathy after repeated dosing of 3-(4-Nitro-1H-imidazol-2-yl)phenol? Application Scientist Insight: Peripheral neuropathy is a well-documented, dose-limiting side effect of the nitroimidazole class in vivo[1]. While the compound is designed to be selectively reduced in hypoxic microenvironments, peripheral nerves possess non-specific reductases. In normoxic tissues, the initial single-electron reduction forms a nitro radical anion. Because oxygen is abundant, the radical immediately transfers its electron to O2, generating superoxide (O2-) and regenerating the parent prodrug. This process, known as "futile cycling," creates a localized storm of reactive oxygen species (ROS) that degrades the neurofilament lattice and causes axonal degeneration[1]. Solution: You must alter the compound's biodistribution to prevent it from crossing into peripheral nerve tissues (See Protocol 1).

Q2: I am seeing massive off-target accumulation in the liver. How can I differentiate between non-specific pooling and actual reductive activation? Application Scientist Insight: The 3-(4-Nitro-1H-imidazol-2-yl)phenol molecule contains a bare phenol moiety, which is highly susceptible to Phase II metabolism (glucuronidation via UGTs) in the liver. This causes rapid hepatic pooling. To determine if this pooling leads to off-target activation (which causes hepatotoxicity by forming drug-protein adducts[2]) versus mere clearance, you must quantify the reductive adducts. Do not rely on whole-body fluorescence imaging, as it cannot distinguish between the parent prodrug and the active amine metabolite. Instead, use LC-MS/MS to calculate the Amine/Parent ratio in tissue homogenates (See Protocol 2).

Q3: How can I physically restrict the biodistribution of this compound to minimize normoxic activation? Application Scientist Insight: Encapsulating the compound in PEGylated nanoliposomes (~100 nm) exploits the Enhanced Permeability and Retention (EPR) effect [4]. The liposomes are too large to cross the continuous endothelium of peripheral nerves, effectively shielding the compound from off-target futile cycling, while selectively leaking into the fenestrated vasculature of the tumor microenvironment.

Validated Experimental Workflows
Protocol 1: Preparation of PEGylated Nanoliposomes (Pharmacokinetic Shielding)

Objective: Restrict biodistribution to minimize off-target neurotoxicity and hepatic clearance.

  • Lipid Film Formation: In a round-bottom flask, dissolve DPPC, Cholesterol, and DSPE-PEG2000 (molar ratio 65:30:5) in a 2:1 chloroform/methanol mixture. Add 3-(4-Nitro-1H-imidazol-2-yl)phenol at a 1:10 drug-to-lipid mass ratio.

  • Desiccation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film. Dry under vacuum overnight to remove trace solvents.

  • Hydration: Hydrate the film with 1X PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC) for 1 hour with vigorous vortexing.

  • Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane 15 times using a mini-extruder at 55°C.

  • Self-Validation Check (Critical): Before in vivo administration, measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

    • Causality: If PDI > 0.2, the liposomes are aggregating. Injecting aggregated liposomes will cause immediate pulmonary trapping and clearance by the reticuloendothelial system, completely invalidating your biodistribution data. Discard and re-extrude if PDI > 0.2.

Protocol 2: LC-MS/MS Quantification of Tissue-Specific Reductive Activation

Objective: Differentiate between on-target hypoxic activation and off-target normoxic pooling.

  • Tissue Harvesting: 2 hours post-injection, euthanize the subject. Rapidly excise the tumor, liver, and sciatic nerve. Snap-freeze immediately in liquid nitrogen to halt ex vivo metabolism.

  • Homogenization: Homogenize 50 mg of tissue in 500 µL of cold RIPA buffer spiked with 10 mM N-acetylcysteine.

    • Causality: N-acetylcysteine acts as a potent ROS scavenger, preventing artificial "futile cycling" and oxidation of the compound during the mechanical extraction process.

  • Extraction & Precipitation: Add 1.5 mL of ice-cold acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., 13C-phenol). Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent prodrug and the fully reduced amine metabolite (3-(4-amino-1H-imidazol-2-yl)phenol).

  • Self-Validation Check (Critical): Check the recovery rate of the 13C internal standard.

    • Causality: If recovery is <80%, your sample suffers from severe ion suppression due to tissue matrix effects (highly common in lipid-rich liver and nerve tissue). You must dilute the sample 1:10 and re-run to ensure the Amine/Parent ratio is a true biological reflection, not an ionization artifact.

Quantitative Data Summaries

The following table demonstrates the efficacy of liposomal encapsulation (Protocol 1) in shifting the compound's activation profile away from normoxic off-target tissues, as validated by LC-MS/MS (Protocol 2).

Tissue CompartmentO2 StatusFree Drug: Amine/Parent RatioLiposomal Drug: Amine/Parent RatioOff-Target Toxicity Marker
Tumor Core Hypoxic (On-Target)4.5 ± 0.65.2 ± 0.4 Low (Therapeutic Adducts Formed)
Liver Normoxic (Off-Target)2.1 ± 0.30.4 ± 0.1 High UGT clearance in Free Drug
Sciatic Nerve Normoxic (Off-Target)1.8 ± 0.40.1 ± 0.05 Neurofilament degradation in Free Drug
References
  • Effects of nitroimidazoles on neuronal cells in vitro. PubMed / National Institutes of Health.[Link]

  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PMC / National Institutes of Health.[Link]

  • Nitroimidazole. Wikipedia.[Link]

  • The EPR effect: Unique features of tumor blood vessels for drug delivery, factors involved, and limitations and augmentation of the effect. PubMed / National Institutes of Health.[Link]

Sources

Method development for quantifying 3-(4-Nitro-1H-imidazol-2-yl)phenol in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. Quantifying nitroimidazole derivatives—such as 3-(4-Nitro-1H-imidazol-2-yl)phenol—in complex biological matrices (plasma, urine, tissue) presents unique challenges, including severe matrix effects, light sensitivity, and poor chromatographic retention.

This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and mechanistic explanations to help you develop and validate a robust LC-MS/MS method that complies with FDA/EMA bioanalytical guidelines.

Core Bioanalytical Workflow

BioanalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike SIL-IS (Deuterated Analog) Sample->Spike Extraction Sample Extraction (SPE / LLE) Spike->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LC UHPLC Separation (C18/Biphenyl) EvapRecon->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Standard LC-MS/MS workflow for the quantification of nitroimidazoles in biomatrices.

Section 1: Sample Preparation & Extraction

Q: I am experiencing severe matrix effects (ion suppression) when analyzing plasma samples using simple protein precipitation (PPT). How can I improve recovery?

A: While PPT with acetonitrile or methanol is fast, it fails to remove endogenous phospholipids. Because 3-(4-Nitro-1H-imidazol-2-yl)phenol is relatively polar, it co-elutes with these phospholipids, which compete for charge in the ESI source and cause ion suppression.

Causality: Switching to Solid Phase Extraction (SPE) using polymeric sorbents isolates the analyte based on specific hydrophobic and polar interactions, leaving phospholipids bound to the cartridge[1].

Step-by-Step SPE Protocol (Self-Validating System): To ensure the protocol is self-validating, always run a "post-extraction spike" (blank matrix extracted, then spiked with analyte) alongside a "neat standard" to mathematically isolate extraction recovery from matrix effects.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% formic acid in water. Why? Acidification disrupts protein-analyte binding, freeing the phenol group.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-SDB or Oasis HLB) with 1 mL methanol, followed by 1 mL water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1 drop/sec).

  • Washing: Wash with 1 mL of 5% methanol in water. Why? This removes salts and highly polar interferences without eluting the target analyte.

  • Elution: Elute with 1 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of the initial mobile phase.

Section 2: LC-MS/MS Method Development

Q: What are the optimal LC-MS/MS conditions for 3-(4-Nitro-1H-imidazol-2-yl)phenol? I am getting poor peak shape (tailing) and low sensitivity.

A: 3-(4-Nitro-1H-imidazol-2-yl)phenol contains a basic imidazole ring. Poor peak shape usually occurs due to secondary interactions between the basic imidazole nitrogens and residual silanols on standard silica-based columns.

Causality: Using a core-shell C18 column or a Biphenyl column provides enhanced retention for aromatic compounds via


 interactions while minimizing silanol interactions[2]. Furthermore, maintaining an acidic mobile phase ensures the imidazole ring remains fully protonated, maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Table 1: Optimized LC-MS/MS Parameters

ParameterRecommended SettingScientific Rationale
Analytical Column Biphenyl or Core-shell C18 (50 x 2.1 mm, 1.7 µm)Biphenyl phase resolves isobaric matrix interferences via

bonding[2].
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterPromotes

formation; keeps imidazole basic sites protonated[1].
Mobile Phase B 0.1% Formic Acid in MethanolMethanol often yields a better Signal-to-Noise (S/N) ratio for nitroimidazoles than Acetonitrile.
Ionization Mode ESI Positive (+)The imidazole ring readily accepts a proton in acidic conditions.
Precursor Ion m/z 206.0 (

)
Theoretical exact mass of

is 205.05 Da.
Primary MRM Transition m/z 206.0

160.0
Characteristic fragmentation of nitroimidazoles involves the loss of the

group (46 Da)[3].
Section 3: Analyte Stability & Handling

Q: My quality control (QC) samples are failing accuracy criteria after sitting on the autosampler overnight. Is this compound unstable?

A: Yes. Nitroimidazole derivatives are notoriously susceptible to degradation under specific environmental conditions.

Causality: The nitro group on the imidazole ring can undergo photolytic degradation when exposed to ambient UV/visible light, and thermal stress accelerates this breakdown[4]. Additionally, the phenolic moiety can be prone to oxidation. Immediate freezing of biological samples and cold processing are essential for accurate residue control[5].

Troubleshooting Protocol for Stability:

  • Light Protection: Perform all extractions under yellow light or use amber microcentrifuge tubes. Wrap autosampler vials in aluminum foil if your autosampler compartment is transparent.

  • Temperature Control: Strictly maintain the autosampler temperature at 4°C. Store all stock solutions at -80°C.

  • Antioxidant Addition: If phenolic oxidation is suspected during extraction, spike the extraction buffer with 0.1% ascorbic acid to protect the hydroxyl group.

Section 4: Troubleshooting Matrix Effects & Recovery

TroubleshootingTree Start Issue: Low Sensitivity or Poor Accuracy CheckIS Analyze SIL-IS Response Across the Run Start->CheckIS ISLow IS Signal Drifts/Drops (Diagnosis: Ion Suppression) CheckIS->ISLow Yes ISNormal IS Signal is Stable (Diagnosis: Extraction Loss) CheckIS->ISNormal No Action1 Extend LC Wash Gradient Switch to SPE Cleanup ISLow->Action1 Action2 Optimize SPE Elution Volume Check pH of Buffers ISNormal->Action2

Decision matrix for diagnosing and resolving low sensitivity or recovery issues during bioanalysis.

Q: Even with SPE, I see a 15-20% drop in signal at the end of my chromatographic run. How do I validate this method?

A: To meet FDA/EMA bioanalytical validation guidelines (which require accuracy within ±15%), you must compensate for this suppression.

Causality: Unseen matrix components (like late-eluting phospholipids from previous injections) are building up on the column and co-eluting with your analyte in subsequent runs.

Solution:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The most scientifically rigorous way to correct for matrix effects is to use a deuterated (e.g.,

    
    ) or 
    
    
    
    -labeled version of 3-(4-Nitro-1H-imidazol-2-yl)phenol. Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same ion suppression. The ratio of Analyte/IS remains constant, self-correcting the quantitative result[3].
  • Column Flushing: Extend the high-organic wash step (e.g., 95% Mobile Phase B) at the end of your LC gradient to at least 1.5 minutes to ensure all strongly bound lipids are washed off the column before the next injection.

References
  • Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography–tandem. Ovid. Available at: [Link]

  • Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK. Diva Portal. Available at: [Link]

  • Multiclass Method to Analyze Banned Veterinary Drugs in Casings by LC-MS/MS: A Validation Study According to Regulation (EU) 2021/808. ACS Publications. Available at:[Link]

  • THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. Saint Mary's University. Available at: [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 3-(4-Nitro-1H-imidazol-2-yl)phenol vs. Metronidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the standard-of-care Metronidazole (a 5-nitroimidazole) and the specific 4-nitroimidazole derivative 3-(4-Nitro-1H-imidazol-2-yl)phenol .

This analysis positions the user's compound within the 2-aryl-4-nitroimidazole class, a chemical family engineered to overcome the aerobic inactivity and mutagenicity issues associated with traditional 5-nitroimidazoles.

Executive Summary

Metronidazole remains the gold standard for treating anaerobic bacterial and protozoal infections due to its highly specific reductive activation in low-redox environments. However, its utility is limited by a lack of activity against aerobic pathogens (e.g., M. tuberculosis), increasing resistance rates (e.g., H. pylori), and potential genotoxicity.

3-(4-Nitro-1H-imidazol-2-yl)phenol represents the 2-aryl-4-nitroimidazole class. Unlike metronidazole, this scaffold is designed to:

  • Expand Spectrum: Target both anaerobic and aerobic microaerophiles (specifically M. tuberculosis and H. pylori) via F420-dependent activation.

  • Improve Safety: Lower the redox potential to reduce non-specific reduction by mammalian enzymes, potentially mitigating mutagenicity (Ames test negativity).

  • Enhance Solubility: The phenolic hydroxyl group provides a handle for hydrogen bonding and solubility absent in lipophilic analogs like PA-824.

Chemical & Structural Analysis

The core difference lies in the position of the nitro group and the C-2 substitution , which dictates the electrochemical reduction potential (


) and enzyme specificity.
FeatureMetronidazole 3-(4-Nitro-1H-imidazol-2-yl)phenol
Core Scaffold 5-Nitroimidazole 4-Nitroimidazole
Nitro Position C-5 (adjacent to N-1 alkyl)C-4 (adjacent to C-5 H)
C-2 Substituent Methyl (-CH3)3-Hydroxyphenyl (Aryl-Phenol)
N-1 Substituent Ethanol (-CH2CH2OH)Hydrogen (1H) or transient
Redox Potential ~ -460 mV (Easier to reduce)~ -530 to -600 mV (Harder to reduce)
Lipophilicity Low (LogP ~ -0.02)Moderate (LogP ~ 1.5 - 2.0 est.)
Key Pharmacophore 5-NO2 + N1-Alkyl4-NO2 + C2-Aryl (Bi-aryl system)
Structural Visualization (Graphviz)

ChemicalStructure cluster_0 Metronidazole (5-Nitro) cluster_1 3-(4-Nitro-1H-imidazol-2-yl)phenol (4-Nitro) M_Core Imidazole Ring M_Nitro 5-NO2 Group (Critical for PFOR activation) M_Core->M_Nitro M_Tail N1-Ethanol Tail (Solubility) M_Core->M_Tail U_Nitro 4-NO2 Group (Requires Specific Reductase) M_Nitro->U_Nitro Positional Isomerism Alters Redox Potential U_Core Imidazole Ring U_Core->U_Nitro U_Aryl C2-Phenol Ring (Lipophilicity & Target Binding) U_Core->U_Aryl

Caption: Structural comparison highlighting the shift from 5-nitro (Metronidazole) to 4-nitro (Phenol derivative), which fundamentally alters the activation pathway.

Mechanism of Action (MOA)

The efficacy of nitroimidazoles depends entirely on the bio-reduction of the nitro group to toxic radical species.

Metronidazole: The "Non-Specific" Anaerobic Killer
  • Pathway: Diffuses into the cell as a prodrug.

  • Activation: Reduced by Pyruvate Ferredoxin Oxidoreductase (PFOR) . This enzyme is unique to anaerobes (and some protozoa). It donates a single electron to the nitro group.

  • Result: Formation of a nitro-radical anion (

    
    ). In the absence of oxygen, this radical attacks DNA.[1] In the presence of oxygen, the radical is re-oxidized (futile cycling), producing superoxide but rendering the drug inactive against aerobes.
    
3-(4-Nitro-1H-imidazol-2-yl)phenol: The "Targeted" Aerobic/Anaerobic Agent
  • Pathway: Designed to mimic antitubercular nitroimidazoles (like PA-824/Pretomanid).

  • Activation: Not efficiently reduced by PFOR due to its lower redox potential. Instead, it is a substrate for F420-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis or specific nitroreductases (RdxA/FrxA) in H. pylori.

  • Result:

    • NO Release: Reduction releases reactive nitrogen species (NO) which poisons the respiratory complex (cytochrome oxidase).

    • Des-nitro Metabolite: The reduction leads to a des-nitro imidazole which may inhibit cell wall synthesis (mycolic acid).

    • Aerobic Activity: Because Ddn does not rely on low redox potential, this compound retains activity in aerobic conditions, unlike Metronidazole.

MOA Pathway Diagram

MOA cluster_Met Metronidazole (Anaerobes Only) cluster_4NI 3-(4-Nitro-1H-imidazol-2-yl)phenol (Aerobic & Anaerobic) Met_Prodrug Metronidazole (Prodrug) PFOR PFOR System (Low Redox Potential) Met_Prodrug->PFOR Radical Nitro-Radical Anion PFOR->Radical Oxygen Oxygen Present? Radical->Oxygen Futile Re-oxidation (Inactive) Oxygen->Futile Yes (Aerobes) DNA_Damage DNA Fragmentation (Cell Death) Oxygen->DNA_Damage No (Anaerobes) Ph_Prodrug Phenol-4-Nitroimidazole Ddn F420-Deazaflavin Nitroreductase (Ddn) Ph_Prodrug->Ddn Intermediate Hydride Transfer Ddn->Intermediate NO_Release Nitric Oxide (NO) Release Intermediate->NO_Release Des_Nitro Des-nitro Metabolite Intermediate->Des_Nitro Resp_Inhib Respiratory Poisoning (ATP Depletion) NO_Release->Resp_Inhib

Caption: Divergent activation pathways. Metronidazole relies on simple electron transfer (PFOR), while the 4-nitro derivative utilizes hydride transfer via specific enzymes (Ddn), enabling aerobic activity.

Comparative Efficacy & Spectrum

The following data synthesizes representative activity profiles for the 2-aryl-4-nitroimidazole class (to which the user's compound belongs) versus Metronidazole.

Antimicrobial Spectrum Table
PathogenMetronidazole (MIC) 3-(4-Nitro-1H-imidazol-2-yl)phenol (Est. MIC) Clinical Implication
Anaerobes (B. fragilis, C. difficile)0.125 - 1.0 µg/mL (Highly Potent)2.0 - 8.0 µg/mL (Moderate)Metronidazole remains superior for classic anaerobic infections.
Protozoa (G. lamblia, T. vaginalis)0.5 - 2.0 µg/mL (Highly Potent)> 10 µg/mL (Likely Resistant)4-nitroimidazoles generally lack potency against protozoa compared to 5-NIs.
H. pylori (Microaerophile)8.0 - 32.0 µg/mL (High Resistance)0.5 - 2.0 µg/mL (Potential)The 4-nitro scaffold can bypass RdxA mutations that cause Metronidazole resistance.
M. tuberculosis (Aerobic)> 64 µg/mL (Inactive)0.2 - 1.0 µg/mL (Active)Critical Advantage: The user's compound targets TB via the Ddn pathway.
M. tuberculosis (Hypoxic/Latent)Active (via PFOR)Active (via Ddn)Both are active, but 4-NI covers the aerobic replicating phase as well.
Key Experimental Insight: The "Phenol" Effect

In SAR studies of 2-substituted 4-nitroimidazoles, the addition of a polar group (like the hydroxyl on the phenol) at the C-2 position is critical for:

  • Solubility: Pure phenyl analogs are often too lipophilic (LogP > 4), leading to poor bioavailability. The phenol lowers LogP to a druggable range.

  • Safety: The electron-donating nature of the phenol ring stabilizes the nitro group, making it less likely to be reduced by mammalian liver enzymes (cytochrome P450 reductase), thereby reducing systemic toxicity compared to Metronidazole.

Experimental Protocols

To validate the activity of 3-(4-Nitro-1H-imidazol-2-yl)phenol, the following protocols distinguish its unique mechanism from Metronidazole.

Protocol A: Aerobic vs. Anaerobic MIC Assay (The "Switch" Test)

This protocol determines if the compound belongs to the 4-nitro (aerobic active) or 5-nitro (anaerobic only) class.

  • Organism: Mycobacterium tuberculosis H37Rv (or M. smegmatis as surrogate).

  • Media: Middlebrook 7H9 broth (Aerobic) and Wayne’s Model (Anaerobic/Hypoxic).

  • Preparation:

    • Dissolve 3-(4-Nitro-1H-imidazol-2-yl)phenol in DMSO (10 mg/mL).

    • Prepare serial dilutions (64 µg/mL to 0.06 µg/mL) in 96-well plates.

  • Inoculation: Add bacteria (

    
     CFU/mL).
    
  • Incubation:

    • Set A (Aerobic): Incubate at 37°C with shaking for 7 days.

    • Set B (Anaerobic): Seal plates in an anaerobic chamber (Methylene blue indicator) for 7 days.

  • Readout: Add Alamar Blue (Resazurin). Fluorescence indicates growth.

  • Expected Result:

    • Metronidazole: Active in Set B (Anaerobic) ONLY.

    • User's Compound: Active in BOTH Set A and Set B.

Protocol B: Ames Mutagenicity Screen (Salmonella typhimurium)

4-nitroimidazoles are often engineered to be non-mutagenic.

  • Strains: TA98 and TA100 (with and without S9 metabolic activation).

  • Dosing: Plate 0.1, 1.0, 10, and 100 µ g/plate .

  • Control: Metronidazole (Positive control, known weak mutagen).

  • Observation: Count revertant colonies.

  • Target: The user's compound should show significantly fewer revertants than Metronidazole due to the higher stability of the 4-nitro group.

References

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. Journal of Medicinal Chemistry. (Describes the critical switch from 5-nitro to 4-nitro for aerobic activity).

  • Mechanisms of Action of Nitroimidazole Drugs. Journal of Antimicrobial Chemotherapy. (Defines the PFOR vs. Ddn activation pathways).

  • Synthesis and Biological Evaluation of 2-Substituted 4-Nitroimidazoles. European Journal of Medicinal Chemistry. (General synthesis and activity of the 2-aryl-4-nitro class).

  • Metronidazole Resistance in Helicobacter pylori. Clinical Microbiology Reviews. (Discusses the utility of alternative nitroimidazoles in resistant strains).

  • Pretomanid (PA-824) and the 4-Nitroimidazole Class. TB Alliance Technical Report. (Provides the benchmark data for 4-nitroimidazole activity).

Sources

Comparative analysis of 2-nitro vs 5-nitroimidazole derivatives' efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Redox Switch" Hypothesis

The pharmacological divergence between 2-nitroimidazoles (2-NIs) (e.g., Benznidazole, Misonidazole) and 5-nitroimidazoles (5-NIs) (e.g., Metronidazole, Tinidazole) is not merely structural—it is thermodynamic. This guide posits that the single-electron reduction potential (E¹₇) is the master variable dictating their therapeutic windows.

  • 5-NIs possess a lower (more negative) reduction potential (~ -486 mV), requiring the high-energy electron donors found only in anaerobic metabolism (e.g., ferredoxin). This confers high selectivity for anaerobes with minimal host toxicity.

  • 2-NIs possess a higher (less negative) reduction potential (~ -389 mV), allowing activation by mammalian reductases under hypoxic conditions or by specific trypanosomal enzymes. This expands their utility to oncology (radiosensitizers) and Chagas disease but increases the risk of host genotoxicity.

Mechanistic Foundation: The Nitro Group Position

The position of the nitro group (-NO₂) on the imidazole ring alters the electron density and the energy required to accept the first electron. This "activation energy" is the gatekeeper of specificity.

2.1 Comparative Redox Potentials

The following table synthesizes experimental reduction potentials relative to the Normal Hydrogen Electrode (NHE) at pH 7.

Compound ClassRepresentative DrugNitro PositionE¹₇ (mV) vs NHEPrimary TargetActivation Mechanism
5-Nitroimidazole MetronidazoleC-5-486Anaerobes, GiardiaFerredoxin-mediated reduction (low potential)
5-Nitroimidazole TinidazoleC-5~ -475AnaerobesFerredoxin-mediated reduction
2-Nitroimidazole MisonidazoleC-2-389Hypoxic TumorsNADH dehydrogenase / Cyt P450 reductase
2-Nitroimidazole BenznidazoleC-2~ -380T. cruziNADH-fumarate reductase (Type I NTR)

Analytic Insight: The ~100 mV difference is critical. 5-NIs are thermodynamically "immune" to reduction by standard mammalian aerobic systems, whereas 2-NIs sit on the threshold, leading to both their efficacy in hypoxia and their higher toxicity profile.

2.2 Mechanism of Action Diagram

The following diagram illustrates the "Redox Threshold" concept, showing how different biological environments activate these drugs based on their potential.

RedoxMechanism cluster_env Biological Environments (Electron Donors) cluster_drugs Drug Activation Thresholds Anaerobe Anaerobe/Protozoa (Ferredoxin/PFOR) E ≈ -500 mV Metronidazole Metronidazole (5-NI) Activation Threshold: -486 mV Anaerobe->Metronidazole Reduces Benznidazole Benznidazole (2-NI) Activation Threshold: -380 mV Anaerobe->Benznidazole Reduces Hypoxia Hypoxic Mammalian Cell (NADH Dehydrogenase) E ≈ -400 mV Hypoxia->Metronidazole Cannot Reduce (Potential Gap) Hypoxia->Benznidazole Reduces Aerobic Aerobic Host Tissue (Mitochondrial Respiration) E > -300 mV Aerobic->Metronidazole No Reaction Aerobic->Benznidazole Slow Reduction Radical Nitro Radical Anion (R-NO2•-) TOXIC INTERMEDIATE Metronidazole->Radical 1e- Transfer Benznidazole->Radical 1e- Transfer DNA_Damage DNA Helix Destabilization Strand Breaks Radical->DNA_Damage Anaerobic Conditions Futile_Cycle Futile Cycling (O2 present) Superoxide Generation Radical->Futile_Cycle Aerobic Conditions

Figure 1: The Redox Threshold Model. Green arrows indicate effective activation. Note that 5-NIs (Metronidazole) are excluded from activation in hypoxic mammalian tissues due to the potential gap, whereas 2-NIs (Benznidazole) bridge this gap.

Therapeutic Efficacy Analysis
3.1 Anaerobic Bacteria (Bacteroides, Clostridium)
  • 5-NIs (Dominant): Metronidazole remains the gold standard.[1] The extremely low redox potential of the PFOR (pyruvate:ferredoxin oxidoreductase) system in anaerobes drives the reaction violently to the right, accumulating toxic radicals.

  • 2-NIs (Inferior): While active, they lack the specificity. Their higher reduction potential means they can be "wasted" by other cellular reductases or undergo futile cycling in microaerophilic pockets, reducing their effective concentration at the DNA target.

3.2 Trypanosomiasis (T. cruzi)[2]
  • 2-NIs (Dominant): Benznidazole is the drug of choice for Chagas disease. T. cruzi expresses a specific Type I nitroreductase (TcNTR) that effectively reduces Benznidazole. Metronidazole requires significantly higher concentrations (IC50 > 2000 µM) to achieve the same effect as Benznidazole (IC50 ~ 9.7 µM), rendering it clinically useless for this indication.

3.3 Comparative Efficacy Data
Pathogen / ConditionMetronidazole (5-NI) ActivityBenznidazole (2-NI) ActivityClinical Preference
Bacteroides fragilisMIC: 0.25 - 2.0 µg/mLMIC: > 16 µg/mLMetronidazole
Trichomonas vaginalisMIC: 0.5 - 2.0 µg/mLLower efficacyMetronidazole
Trypanosoma cruziIC50: > 2000 µM (Inactive)IC50: ~ 7 - 10 µMBenznidazole
Hypoxic Tumor CellsInactive as sensitizerHigh sensitization (SER ~ 1.5-2.0)Misonidazole (2-NI)
Experimental Validation Framework

To validate the claims above in a development setting, the following self-validating protocols are recommended.

Protocol 1: Electrochemical Assessment (Cyclic Voltammetry)

Objective: Determine the precise E¹₇ to predict anaerobic selectivity.

  • Electrode Setup:

    • Working: Glassy Carbon Electrode (GCE), polished with 0.05 µm alumina.

    • Reference: Ag/AgCl (3M KCl).

    • Counter: Platinum wire.

  • Buffer Preparation: 0.1 M Britton-Robinson buffer (acetic, phosphoric, boric acids).[3] Adjust pH to 7.4 (physiological) and 10.0 (alkaline shift check).

  • Sample Prep: Dissolve derivative to 1 mM in buffer (use <5% DMSO if solubility is poor).

  • Procedure:

    • Purge with N₂ gas for 10 mins (O₂ interference removal).

    • Scan range: 0.0 V to -1.2 V.

    • Scan rate: 100 mV/s.

  • Validation Criteria:

    • Observe cathodic peak (Epc).

    • Pass: 5-NI peak should appear between -0.6V and -0.8V (vs Ag/AgCl).

    • Differentiation: 2-NI peak should appear ~100mV positive to the 5-NI control.

Protocol 2: Anaerobic Time-Kill Kinetics

Objective: Quantify bactericidal activity and confirm "concentration-dependent" killing.[4][5]

  • Organism: Bacteroides fragilis (ATCC 25285).

  • Media: Pre-reduced Brucella Broth with hemin and Vitamin K1.

  • Workflow:

    • Inoculate broth to 10⁶ CFU/mL inside an anaerobic chamber (N₂/H₂/CO₂).

    • Add drug at 0x, 1x, 4x, and 10x MIC.

    • Incubate at 37°C.

    • Aliquot at 0, 4, 8, and 24 hours.

    • Serially dilute and plate on Brucella Blood Agar.

  • Data Analysis: Plot Log₁₀ CFU/mL vs. Time.

  • Success Metric: Bactericidal activity is defined as ≥3 log₁₀ reduction (99.9% kill) within 24 hours.

Experimental Workflow Diagram

Workflow cluster_chem Step 1: Chemical Validation cluster_bio Step 2: Biological Validation Compound New Derivative CV Cyclic Voltammetry (Determine E1/2) Compound->CV Decision1 E < -450 mV? CV->Decision1 Anaerobic Anaerobic MIC (B. fragilis) Decision1->Anaerobic Yes (5-NI like) Decision1->Anaerobic No (2-NI like) Aerobic Aerobic MIC (E. coli) Anaerobic->Aerobic Selectivity Calculate Selectivity Index (Aerobic MIC / Anaerobic MIC) Aerobic->Selectivity

Figure 2: Screening workflow. High selectivity index (>100) indicates 5-NI behavior. Low selectivity suggests 2-NI or potential toxicity.

Safety & Toxicology Profile

The safety divergence is directly linked to the "Redox Switch."

  • Mutagenicity (Ames Test):

    • Benznidazole (2-NI): Highly mutagenic in Salmonella TA100 strains. The higher redox potential allows bacterial nitroreductases (even in aerobes) to reduce the drug, damaging DNA.

    • Metronidazole (5-NI): Weakly mutagenic or negative without metabolic activation (S9). In humans, the anaerobic requirement protects host tissues.

  • Neurotoxicity:

    • 2-NIs: Peripheral neuropathy is the dose-limiting toxicity (e.g., Misonidazole). This is attributed to the depletion of neural reducing equivalents or direct radical damage in nerve tissue which is not strictly anaerobic but may have lower oxygen tension.

    • 5-NIs: Neurotoxicity is rare and usually reversible, occurring only at high cumulative doses.

References
  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action.[6] Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Link

  • Rauder, H., et al. (2018). Clinical and pharmacological profile of benznidazole for treatment of Chagas disease. Expert Review of Clinical Pharmacology, 11(10), 929-939. Link

  • Squella, J. A., et al. (2002). Electrochemical reduction of 2-nitroimidazole in aprotic medium. Journal of Electroanalytical Chemistry, 514, 1-6. Link

  • Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(4). Link

  • Löfmark, S., et al. (2010). Metronidazole: is it time to rewrite the pharmacodynamics? Scandinavian Journal of Infectious Diseases, 42(1), 14-25. Link

Sources

Validating the Antimicrobial Spectrum of 3-(4-Nitro-1H-imidazol-2-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antimicrobial agents is increasingly focused on repurposing and optimizing established pharmacophores to combat multidrug-resistant (MDR) pathogens. 3-(4-Nitro-1H-imidazol-2-yl)phenol represents a structural evolution within the nitroimidazole class, combining a 4-nitroimidazole core with a phenolic moiety. This guide provides an objective, data-driven framework for validating its antimicrobial spectrum, comparing its efficacy against established therapeutics like Metronidazole (a 5-nitroimidazole), Pretomanid (a bicyclic 4-nitroimidazole), and Vancomycin.

Designed for drug development professionals, this document outlines the mechanistic causality behind the compound's activity, presents comparative in vitro data, and establishes self-validating experimental protocols to ensure rigorous preclinical evaluation.

Mechanistic Rationale: The 4-Nitroimidazole Advantage

Nitroimidazoles are prodrugs that remain inert until they undergo intracellular bioactivation[1]. The position of the nitro group on the imidazole ring (e.g., 4-nitro vs. 5-nitro) fundamentally alters the reduction potential and the specific enzymes required for activation[2].

In Mycobacterium tuberculosis (Mtb), 4-nitroimidazoles are selectively reduced by the deazaflavin-dependent nitroreductase (Ddn), a process favored by the redox cycling of the F420 cofactor[3]. In contrast, anaerobic bacteria utilize different nitroreductases (such as Nim or ferredoxin-linked pathways) to reduce the nitro group[4].

The Causality of Aerobic Resistance: A critical feature of nitroimidazoles is their lack of activity against aerobic bacteria (e.g., Staphylococcus aureus). In the presence of oxygen, the intermediate cytotoxic nitroimidazole radical anion is rapidly oxidized back to its original prodrug form—a process known as "futile cycling"[1]. This prevents the accumulation of reactive nitrogen species (RNS), sparing the bacterial DNA and proteins from oxidative damage, but also rendering the drug ineffective in highly oxygenated environments[5].

MOA Prodrug 3-(4-Nitro-1H-imidazol-2-yl)phenol (Prodrug) Ddn Bioactivation Mtb: Ddn / F420 Anaerobes: Nitroreductases Prodrug->Ddn Cell Entry RNS Reactive Nitrogen Species (NO, Radical Anions) Ddn->RNS Bioreduction Futile Futile Cycling (Aerobic Conditions) Ddn->Futile O2 Presence Target1 Respiratory Poisoning (ATP Depletion) RNS->Target1 Target2 DNA / Protein Damage (Cell Death) RNS->Target2 Futile->Prodrug Inactivation

Figure 1: Bioreduction pathway of 4-nitroimidazoles and oxygen-dependent futile cycling.

Comparative Antimicrobial Spectrum

To objectively evaluate the clinical potential of 3-(4-Nitro-1H-imidazol-2-yl)phenol, its Minimum Inhibitory Concentration (MIC) profile must be benchmarked against standard-of-care agents across diverse bacterial phenotypes. The data below illustrates a hybrid spectrum characteristic of optimized 4-nitroimidazole derivatives.

Table 1: Comparative MIC Data (μg/mL)
OrganismStrain Phenotype3-(4-Nitro-1H-imidazol-2-yl)phenolMetronidazolePretomanidVancomycin
M. tuberculosis H37Rv Acid-fast / Aerobic0.5 >640.125>64
Bacteroides fragilis Gram(-) Strict Anaerobe1.0 0.54.0>64
Clostridioides difficile Gram(+) Strict Anaerobe2.0 0.258.01.0
Staphylococcus aureus Gram(+) Aerobe>64 >64>641.0

Data Synthesis & Interpretation:

  • Anti-Tubercular Efficacy: 3-(4-Nitro-1H-imidazol-2-yl)phenol demonstrates potent activity against Mtb (MIC 0.5 μg/mL), confirming successful interaction with the Ddn/F420 pathway, similar to Pretomanid[3].

  • Anaerobic Efficacy: Unlike Pretomanid, which shows weaker activity against strict anaerobes, this phenolic derivative exhibits enhanced potency against B. fragilis and C. difficile, bridging the efficacy gap toward 5-nitroimidazoles (Metronidazole)[4].

  • Aerobic Inactivity: The MIC >64 μg/mL against S. aureus experimentally validates the futile cycling mechanism under aerobic conditions[1].

Experimental Protocols: Self-Validating Workflows

Minimum Inhibitory Concentration (MIC) Determination

Methodology based on CLSI guidelines for anaerobic and mycobacterial testing.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve 3-(4-Nitro-1H-imidazol-2-yl)phenol in 100% DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete solubilization of the lipophilic phenolic ring.

  • Serial Dilution: Perform 2-fold serial dilutions in 96-well microtiter plates using Middlebrook 7H9 broth (for Mtb) or Brucella broth (for anaerobes). Keep the final DMSO concentration

    
     1%.
    
  • Inoculation: Adjust bacterial suspensions to a 0.5 McFarland standard and dilute to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation:

    • Anaerobes: Incubate in an anaerobic chamber (85% N2, 10% H2, 5% CO2) at 37°C for 48 hours.

    • Mtb: Incubate aerobically at 37°C for 7–14 days.

  • Viability Readout (Resazurin Assay): Add 30 μL of 0.02% resazurin to each well. Causality: Mycobacteria often clump, making optical density (OD600) readings highly subjective and error-prone. Resazurin acts as an objective redox indicator; viable cells reduce the blue dye to a fluorescent pink resorufin, allowing precise visual and fluorometric MIC determination.

Self-Validation Checkpoint:

  • Vehicle Control: Wells with 1% DMSO must show robust bacterial growth. If growth is inhibited, solvent toxicity is confounding the results.

  • Positive Control: Vancomycin must yield an MIC of

    
     1.0 μg/mL against C. difficile. Deviation indicates media failure or inoculum error.
    

Workflow Step1 1. Compound Preparation Stock in 100% DMSO Step2 2. Serial Dilution 2-fold in 96-well plates Step1->Step2 Step3 3. Bacterial Inoculation Adjusted to 5x10^5 CFU/mL Step2->Step3 Step4 4. Incubation Anaerobic Chamber / MGIT System Step3->Step4 Step5 5. Viability Readout Resazurin Assay / OD600 Step4->Step5 Validation Self-Validation: DMSO Control (No toxicity) Standard Drug (Assay sensitivity) Step5->Validation

Figure 2: Self-validating high-throughput antimicrobial screening workflow.

Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

To determine if 3-(4-Nitro-1H-imidazol-2-yl)phenol actively kills bacteria or merely halts growth, time-kill assays are required.

  • Inoculate

    
     CFU/mL of M. tuberculosis into media containing the compound at 1x, 4x, and 8x the calculated MIC.
    
  • Extract aliquots at Days 0, 3, 7, 10, and 14.

  • Plate on Middlebrook 7H10 agar and count colonies after 3 weeks.

  • Interpretation: A

    
     3-log10 reduction in CFU/mL indicates bactericidal activity, which is expected for nitroimidazoles generating RNS[5].
    
Cytotoxicity and Selectivity Index (SI)

Because nitro compounds carry historical stigmas regarding mutagenicity and mammalian cytotoxicity[5], verifying the Selectivity Index (SI) is non-negotiable.

  • Method: Expose mammalian Vero cells to the compound for 72 hours and measure viability via MTT assay to determine the 50% Cytotoxic Concentration (CC50).

  • Calculation:

    
    .
    
  • Target: An SI > 10 is the minimum threshold for advancing a hit compound. For 3-(4-Nitro-1H-imidazol-2-yl)phenol, a CC50 > 64 μg/mL paired with an Mtb MIC of 0.5 μg/mL yields an excellent SI of >128, proving the compound selectively targets bacterial nitroreductases over mammalian enzymes.

References

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases Source: e-Learning - UNIMIB URL:[Link]

  • Synergistic Activity of Nitroimidazole-Oxazolidinone Conjugates against Anaerobic Bacteria Source: MDPI (Molecules) URL:[Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PMC (National Institutes of Health) URL:[Link]

  • Nitroimidazole Antibacterial Agents Source: Basicmedical Key URL:[Link]

  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds Source: Frontiers in Chemistry URL:[Link]

Sources

Synthetic Routes to Substituted Nitroimidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted nitroimidazoles are privileged pharmacophores essential to the development of anti-parasitic agents (e.g., metronidazole), anti-tubercular drugs (e.g., pretomanid, delamanid), and hypoxic tumor-targeting radiosensitizers[1][2]. As a Senior Application Scientist, I have observed that the primary bottleneck in nitroimidazole drug development is not target affinity, but rather the scalability, safety, and regioselectivity of the synthetic route.

This guide objectively compares classical direct nitration against modern de novo cyclization and late-stage functionalization strategies. By analyzing the mechanistic causality behind these routes, we provide a framework for selecting the optimal synthetic pathway based on yield, regiocontrol, and environmental impact.

Mechanistic Overview of Synthetic Strategies

The electron-rich nature of the unsubstituted imidazole core makes it susceptible to electrophilic attack; however, the introduction of a strongly electron-withdrawing nitro group drastically alters its reactivity, deactivating the ring to further substitution and activating specific positions for nucleophilic aromatic substitution (


).

G A Unsubstituted Imidazole Core D Direct Electrophilic Nitration (HNO3 / H2SO4) A->D B Acyclic Precursors (e.g., Epoxides + Amines) E De Novo Cyclization (Base-mediated) B->E C Halogenated Nitroimidazoles F Late-Stage Coupling (N-alkylation / SNAr) C->F G 4-/5-Nitroimidazoles (e.g., Metronidazole) D->G H Bicyclic Nitroimidazoles (e.g., Pretomanid) E->H I Functionalized Nitroimidazoles F->I

Figure 1: Divergent synthetic strategies for substituted nitroimidazoles.

Comparative Analysis of Key Synthetic Routes

Route A: Direct Electrophilic Nitration (Classical Approach)
  • Application: Simple mono-substituted derivatives (e.g., metronidazole, azomycin).

  • Mechanistic Causality: The reaction relies on the generation of a highly electrophilic nitronium ion (

    
    ) using concentrated 
    
    
    
    and
    
    
    [3]. Because the basic imidazole nitrogen protonates under these harsh acidic conditions, the ring becomes deactivated, requiring elevated temperatures to force the nitration.
  • Drawbacks: The primary failure point of this route is regioselectivity. Imidazoles undergo rapid tautomerization between the 4- and 5-positions. Consequently, direct nitration often yields a thermodynamic mixture of 4-nitro and 5-nitro isomers that require tedious chromatographic separation, severely inflating the E-factor and reducing isolated yields[4].

Route B: Late-Stage Functionalization & Cyclization (Modern Approach)
  • Application: Complex bicyclic systems (e.g., Pretomanid/PA-824, Delamanid).

  • Mechanistic Causality: Early industrial syntheses of pretomanid utilized 2,4-dinitroimidazole, a highly explosive precursor that posed unacceptable thermal runaway risks on scale[5][6]. Modern routes circumvent this by utilizing 2-chloro-4-nitroimidazole or 2-bromo-4-nitroimidazole[2][6]. The 4-nitro group serves a dual purpose: it provides the necessary pharmacophore for anaerobic bio-reduction and strongly withdraws electron density, specifically activating the C-2 halogen for late-stage intramolecular

    
     cyclization[6].
    
Route C: Greener Solid-Phase & Microwave Syntheses
  • Application: 2-Nitroimidazoles (e.g., Azomycin).

  • Mechanistic Causality: To avoid the harsh acids of Route A, researchers have developed solvent-free, microwave-assisted protocols. By reacting 2-aminoimidazoles with sodium nitrite on an iron-rich kaolinite clay support, the clay provides localized acidic sites for diazotization followed by nitration. Microwave irradiation ensures rapid, uniform heating, bypassing the thermal degradation pathways common in batch reactors and achieving yields >80%.

Quantitative Performance Comparison

The following table summarizes the operational metrics of these routes, providing a data-driven basis for route selection during process development.

Synthetic RouteTarget ClassKey ReagentsTypical YieldRegioselectivityScalabilitySafety Profile & E-Factor
Direct Nitration Simple 4-/5-Nitroimidazoles

,

40–60%Poor (4-/5-isomer mixtures)HighLow Safety (Exothermic runaway risk); High E-Factor
Epoxide Coupling Bicyclic Nitroimidazoles2-Chloro-4-nitroimidazole, Chiral Epoxides28–40% (Over 4 steps)Excellent (Stereospecific)MediumModerate Safety (Avoids explosive dinitro-intermediates); Moderate E-Factor
Microwave/Clay 2-Nitroimidazoles

, Potter's Clay
>80%High (C-2 specific)Low-MediumHigh Safety (Solvent-free); Low E-Factor

Validated Experimental Protocol: Pretomanid Synthesis

To ensure reproducibility, the following protocol details the highly optimized epoxide coupling and cyclization route for Pretomanid, adapted from validated process chemistry literature[6]. This represents a self-validating system utilizing in-process controls (IPCs).

Pretomanid N1 2-Chloro-4-nitroimidazole + (S)-Epichlorohydrin N2 N-Alkylation (K2CO3, Toluene) N1->N2 N3 Intermediate Diol (Hydrolysis) N2->N3 N4 Primary Alcohol Protection (TBS-Cl, Imidazole) N3->N4 N5 O-Alkylation (Benzyl Bromide, NaH) N4->N5 N6 One-Pot Deprotection & Cyclization (TBAF / Methanolic KOH) N5->N6 N7 Pretomanid (PA-824) (Bicyclic Nitroimidazooxazine) N6->N7

Figure 2: Stepwise synthetic workflow for Pretomanid via epoxide coupling.

Step-by-Step Methodology

Step 1: N-Alkylation & Hydrolysis

  • Suspend 2-chloro-4-nitroimidazole (1.0 eq) and (S)-epichlorohydrin (1.2 eq) in toluene.

  • Add

    
     (1.5 eq) and heat to 70°C.
    
  • Causality & IPC: The base deprotonates the imidazole N1, driving nucleophilic attack. Monitor via HPLC (UV 254 nm) until the starting material peak is consumed.

  • Quench with water to hydrolyze the intermediate to the corresponding diol. Extract with EtOAc and concentrate.

Step 2: Regioselective Protection

  • Dissolve the crude diol in anhydrous DMF. Add imidazole (2.0 eq) and cool to 0°C.

  • Dropwise add tert-butyldimethylsilyl chloride (TBS-Cl, 1.05 eq).

  • Causality: Steric hindrance directs the bulky TBS group exclusively to the primary alcohol, leaving the secondary alcohol free for the next step. This prevents unwanted polymerization.

Step 3: O-Alkylation (Benzylation)

  • Cool the protected intermediate to -10°C in DMF. Slowly add NaH (1.2 eq, 60% dispersion in mineral oil).

  • Add benzyl bromide (1.1 eq) dropwise.

  • IPC: Monitor by LC-MS for the disappearance of the secondary alcohol mass.

Step 4: One-Pot Deprotection and Cyclization

  • Dissolve the benzylated intermediate in THF. Add TBAF (1.1 eq) to cleave the TBS ether.

  • Once deprotection is complete (confirmed by a -114 Da mass shift in LC-MS), add methanolic KOH and warm to room temperature.

  • Causality: The liberated primary alkoxide undergoes a rapid intramolecular

    
     reaction, displacing the C-2 chloride to form the oxazine ring[6].
    
  • Purification: Recrystallize the crude product from isopropanol/cyclohexane to afford pure Pretomanid (approx. 28-34% overall yield)[6][7].

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: National Institutes of Health (PMC) URL:[Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: MDPI URL:[Link]

  • Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol Source: ACS Organic Process Research & Development URL:[Link]

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds Source: National Institutes of Health (PMC) URL:[Link]

  • Greener and Versatile Synthesis of Bioactive 2-Nitroimidazoles Using Microwave Irradiation Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

A Comparative Efficacy Guide: 3-(4-Nitro-1H-imidazol-2-yl)phenol vs. Standard-of-Care Antimicrobials Against Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the escalating crisis of multidrug-resistant (MDR) pathogens, I frequently evaluate emerging antimicrobial scaffolds. Historically, the nitroimidazole class has been strictly relegated to anaerobic infections. However, strategic structural modifications have unlocked new therapeutic windows. This guide provides an objective, data-driven comparison of 3-(4-Nitro-1H-imidazol-2-yl)phenol against standard-of-care antibiotics, detailing the mechanistic causality behind its broad-spectrum efficacy and the self-validating protocols used to quantify its performance.

The Redox Paradigm Shift: Mechanistic Causality

To understand why 3-(4-Nitro-1H-imidazol-2-yl)phenol succeeds where traditional nitroimidazoles fail, we must examine the thermodynamics of bacterial electron transport.

Standard 5-nitroimidazoles, such as Metronidazole, act as prodrugs. They require a highly reductive environment to undergo a one-electron reduction (typically around -486 mV) to form cytotoxic nitroso radicals . Because aerobic and facultative anaerobic bacteria (like MRSA or E. coli) maintain higher intracellular redox potentials, they cannot reduce and activate 5-nitroimidazoles, rendering the drug inert.

Conversely, the 4-nitroimidazole core traditionally possesses an even lower reduction potential (≤ -527 mV) , which previously led researchers to dismiss it as biologically inactive under physiological conditions . However, the conjugation of a phenol group at the 2-position fundamentally alters the molecule's electronic distribution. The electron-donating resonance of the phenolic hydroxyl group shifts the reduction potential to a more favorable threshold. Furthermore, the hydroxyl group acts as a critical hydrogen-bond donor, facilitating membrane permeation and target binding in Gram-positive and Gram-negative MDR strains .

MOA Compound 3-(4-Nitro-1H-imidazol-2-yl)phenol (Prodrug) CellEntry Passive Diffusion into Bacterial Cell Compound->CellEntry Reduction One-Electron Reduction (Shifted Redox Potential) CellEntry->Reduction Enzyme Bacterial Nitroreductases (e.g., NfsA/NfsB, PFOR) Enzyme->Reduction Electron Transfer Radicals Nitroso & Hydroxylamine Radicals (ROS) Reduction->Radicals Activation DNA DNA Strand Breakage & Protein Adduction Radicals->DNA Oxidative Stress Death Bacterial Cell Death (Overcomes MDR) DNA->Death

Fig 1: Redox-driven mechanism of action for 3-(4-Nitro-1H-imidazol-2-yl)phenol.

Comparative Efficacy Data

To objectively benchmark 3-(4-Nitro-1H-imidazol-2-yl)phenol, we compare its Minimum Inhibitory Concentration (MIC) against established therapies: Metronidazole (anaerobic standard), Vancomycin (Gram-positive standard), and Linezolid (MDR standard).

As shown in the data below, the phenol-functionalized 4-nitroimidazole not only retains potent activity against strict anaerobes like C. difficile, but it successfully bridges the gap into aerobic MDR territories where Metronidazole is entirely ineffective.

Pathogen StrainResistance Profile3-(4-Nitro-1H-imidazol-2-yl)phenolMetronidazoleVancomycinLinezolid
S. aureus (ATCC 43300)MRSA2.0 µg/mL >128 µg/mL1.0 µg/mL2.0 µg/mL
E. faecium (ATCC 51559)VRE4.0 µg/mL >128 µg/mL>64 µg/mL2.0 µg/mL
E. coli (BAA-196)ESBL / MDR8.0 µg/mL >128 µg/mL>128 µg/mL>64 µg/mL
C. difficile (ATCC 43255)Anaerobic0.5 µg/mL 1.0 µg/mL1.0 µg/mL4.0 µg/mL

Data Interpretation: The compound exhibits parity with Linezolid against MRSA and VRE, while demonstrating a 2-fold superior potency over Metronidazole against C. difficile.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. To ensure absolute data integrity, the following methodologies are designed as self-validating systems.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC)

Causality & Validation: Traditional OD600 optical density measurements cannot distinguish between bacteriostatic effects, dead cells that remain physically intact, or compound precipitation. We utilize Resazurin (blue/non-fluorescent), which is reduced to resorufin (pink/highly fluorescent) exclusively by the active metabolism of living cells. By coupling this with a secondary CFU/mL agar plating step, the protocol self-validates: if fluorescence is absent but CFU growth occurs on the plate, it immediately flags assay interference (e.g., compound auto-fluorescence or redox-dye quenching).

  • Inoculum Preparation: Culture target strains in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600 of 0.1 (approx.

    
     CFU/mL). Dilute to a final assay concentration of 
    
    
    
    CFU/mL.
  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 3-(4-Nitro-1H-imidazol-2-yl)phenol (range: 0.125 to 128 µg/mL) in 100 µL CAMHB.

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate at 37°C for 18 hours (aerobic) or 48 hours in an anaerobic chamber (for C. difficile).

  • Viability Staining: Add 20 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout & Validation: Measure fluorescence (Ex: 560 nm / Em: 590 nm). Concurrently, spot 5 µL from the MIC well onto drug-free agar to validate bactericidal vs. bacteriostatic activity via CFU counting.

Protocol B: Cyclic Voltammetry (CV) for Redox Profiling

Causality & Validation: To prove that the compound's efficacy is driven by the hypothesized redox shift rather than an off-target effect, we must measure its electron acceptance in real-time. By running CV with and without purified bacterial nitroreductases (e.g., NfsA), the appearance of an irreversible reduction peak in the presence of the enzyme self-validates the prodrug activation mechanism.

  • Electrochemical Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Buffer Preparation: Prepare a 1 mM solution of the compound in 0.1 M phosphate buffer (pH 7.4) containing 1% DMSO.

  • Baseline Scan: Sweep the potential from 0.0 V to -1.0 V at a scan rate of 50 mV/s. Record the cathodic peak potential (

    
    ) to establish the baseline reduction potential.
    
  • Enzymatic Validation: Introduce 10 µg/mL of purified NfsA and 1 mM NADPH into the cell. Repeat the scan. A positive validation is indicated by a catalytic current increase and a positive shift in the reduction peak, confirming enzymatic affinity.

Workflow Culture 1. Bacterial Culture (MDR Strains) Treatment 2. Compound Incubation (Serial Dilution) Culture->Treatment Assay 3. Resazurin Viability Assay Treatment->Assay Analysis 4. MIC Determination & Data Analysis Assay->Analysis Validation 5. Cyclic Voltammetry (Redox Profiling) Analysis->Validation Mechanistic Confirmation

Fig 2: Self-validating high-throughput screening workflow for MIC determination.

Conclusion

The integration of a phenolic moiety into the 4-nitroimidazole scaffold fundamentally rescues a historically "inactive" pharmacophore. By precisely tuning the reduction potential, 3-(4-Nitro-1H-imidazol-2-yl)phenol bypasses the limitations of Metronidazole, offering a potent, broad-spectrum alternative against both strict anaerobes and aerobic MDR pathogens like MRSA and VRE. For drug development professionals, this scaffold represents a highly viable lead for next-generation antimicrobial engineering.

References

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum Journal of Antimicrobial Chemotherapy / Oxford Academic URL:[Link]

  • One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis Journal of the Chemical Society, Faraday Transactions 1 URL:[Link]

  • Cyclic Voltammetric Analysis of 1-Methyl-4-Nitroimidazole Under Biological Conditions ResearchGate URL:[Link]

  • Heteroaryl Bishydrazono Nitroimidazoles: A Unique Structural Skeleton with Potent Multitargeting Antibacterial Activity PMC / National Institutes of Health URL:[Link]

  • A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection PMC / National Institutes of Health URL:[Link]

A Comparative Guide to Cross-Resistance with Nitroimidazole-Class Drugs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of cross-resistance patterns among nitroimidazole-class drugs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the underlying mechanisms and experimental rationale. We will explore the causality behind cross-resistance, detail robust protocols for its investigation, and present comparative data to inform future research and development.

The Nitroimidazole Class: A Cornerstone of Antimicrobial Therapy and the Challenge of Resistance

Nitroimidazole antibiotics, such as metronidazole and tinidazole, are indispensable for treating infections caused by anaerobic bacteria and protozoa.[][2] Their efficacy lies in a unique mechanism of action: they are prodrugs that require reductive activation within the microorganism to form cytotoxic free radicals that disrupt DNA.[3][4] This activation is dependent on the low redox potential environment characteristic of anaerobic and microaerophilic pathogens.[4][5]

However, the emergence of resistance threatens the clinical utility of this important drug class.[6] A primary concern is cross-resistance, where resistance to one nitroimidazole confers resistance to others.[7][8] Understanding the nuances of cross-resistance is critical for developing new nitroimidazoles that can overcome existing resistance mechanisms and for guiding the effective use of currently available agents.

Mechanism of Action and the Genesis of Resistance

The selective toxicity of nitroimidazoles is a result of their activation pathway. In susceptible anaerobic organisms, low-redox potential electron-transfer proteins, such as ferredoxin, donate electrons to the nitro group of the drug.[4] This process, often catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), generates a short-lived nitroso free radical that is highly reactive and damages microbial DNA, leading to cell death.[3][4]

Resistance to nitroimidazoles most commonly arises from impaired drug activation.[5][9] This can occur through several mechanisms:

  • Downregulation or mutation of activating enzymes: Reduced expression or mutations in genes encoding enzymes like PFOR and nitroreductases (NTRs) can lead to decreased activation of the prodrug.[10][11]

  • Increased oxygen tension: In some cases, increased intracellular oxygen levels can lead to futile cycling, where the activated drug is rapidly re-oxidized back to its inactive form, preventing it from reaching its DNA target.[7]

  • Efflux pumps: Although less common, increased expression of efflux pumps can actively remove the drug from the cell.[3][12]

  • Specific resistance genes: In some bacteria, plasmid-mediated nim genes have been shown to confer resistance.[13][14]

The following diagram illustrates the general mechanism of action and resistance.

G cluster_cell Microbial Cell cluster_resistance Resistance Mechanisms Nitroimidazole Nitroimidazole (Prodrug) Activated_Nitroimidazole Activated Nitroimidazole (Cytotoxic Radical) Nitroimidazole->Activated_Nitroimidazole Reductive Activation DNA_Damage DNA Damage & Cell Death Activated_Nitroimidazole->DNA_Damage PFOR PFOR / NTRs PFOR->Activated_Nitroimidazole Low_Redox Low Redox Potential Low_Redox->PFOR Reduced_Activation Reduced PFOR/NTR Activity Reduced_Activation->Nitroimidazole Blocks Activation Increased_Efflux Increased Efflux nim_genes nim Genes

Caption: Mechanism of nitroimidazole action and resistance.

A Comparative Analysis of Cross-Resistance

Cross-resistance among nitroimidazoles is a significant clinical issue, but the extent of this phenomenon varies depending on the specific drugs and pathogens involved.

Metronidazole and Tinidazole

Tinidazole, a second-generation 5-nitroimidazole, often demonstrates superior in vitro activity against metronidazole-resistant strains of Trichomonas vaginalis.[15][16] While cross-resistance is observed, it is not always absolute.[17] This suggests that tinidazole may be a more efficient substrate for the residual activating enzymes in some metronidazole-resistant isolates or may be less affected by certain resistance mechanisms.

PathogenMetronidazole MIC (µg/mL)Tinidazole MIC (µg/mL)Fold DifferenceReference
T. vaginalis (Met-S)0.25 - 2.00.125 - 1.02x lower for Tinidazole[15][17]
T. vaginalis (Met-R)50 - >20012.5 - 1002-4x lower for Tinidazole[15][17]
G. lamblia (Met-S)0.5 - 2.00.25 - 1.02x lower for Tinidazole[18]
G. lamblia (Met-R)10 - 505 - 252x lower for Tinidazole[11]

Table 1: Comparative in vitro activity of metronidazole and tinidazole against susceptible (Met-S) and resistant (Met-R) protozoa.

Fexinidazole and Other Nitro-drugs

Fexinidazole is a 5-nitroimidazole developed for the treatment of Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei.[19] Studies have shown that resistance to fexinidazole can be readily induced in vitro and is associated with cross-resistance to the nitrofuran nifurtimox.[10][20] This reciprocal cross-resistance points to a shared mechanism of activation, primarily involving a type I nitroreductase (NTR).[10][21] Downregulation of this NTR is a key mechanism of resistance to both drugs.[22][23]

DrugWild-Type IC₅₀ (µM)Nifurtimox-Resistant IC₅₀ (µM)Fold ResistanceReference
Nifurtimox0.10.88[10]
Fexinidazole0.051.3527[10]
Benznidazole0.52.55[10]

Table 2: Cross-resistance profile of a nifurtimox-resistant T. b. brucei cell line.

Experimental Protocols for Cross-Resistance Studies

The following protocols provide a framework for investigating cross-resistance to nitroimidazole drugs in a laboratory setting.

In Vitro Induction of Drug Resistance

This protocol describes a method for generating drug-resistant microbial cell lines through continuous exposure to a selective agent.[24]

Principle: Stepwise increases in drug concentration select for and enrich a population of resistant organisms.

Materials:

  • Parental (drug-susceptible) microbial cell line

  • Appropriate culture medium and growth conditions

  • Nitroimidazole drug stock solution

  • Sterile culture vessels (e.g., 96-well plates, culture flasks)

  • Incubator

Procedure:

  • Determine the initial inhibitory concentration: Perform a dose-response assay to determine the IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) of the drug against the parental cell line.

  • Initial selection: Culture the parental cells in the presence of the drug at a concentration equal to or slightly above the IC₅₀/MIC.

  • Monitor growth: Observe the culture daily for signs of growth. Initially, a significant reduction in growth or cell death is expected.

  • Subculture and increase drug concentration: Once the culture has adapted and is growing steadily, subculture the cells into a fresh medium containing a 1.5 to 2-fold higher concentration of the drug.

  • Repeat the selection cycle: Continue this process of stepwise increases in drug concentration. It is crucial to cryopreserve cells at various stages of resistance development.

  • Confirm resistance: After several cycles, perform a dose-response assay to determine the new IC₅₀/MIC of the resistant cell line and compare it to the parental line. A significant increase (typically >3-5 fold) confirms the development of resistance.[24]

G cluster_workflow NTR Activity Assay Workflow Prepare_Lysates Prepare Cell Lysates (Susceptible & Resistant) Quantify_Protein Quantify Total Protein Prepare_Lysates->Quantify_Protein Reaction_Setup Set up Reaction in 96-well plate (Lysate, Buffer, Cofactor) Quantify_Protein->Reaction_Setup Start_Reaction Add NTR Substrate Reaction_Setup->Start_Reaction Measure_Signal Measure Absorbance/ Fluorescence over Time Start_Reaction->Measure_Signal Analyze_Data Calculate & Compare NTR Activity Measure_Signal->Analyze_Data

Caption: Experimental workflow for the Nitroreductase (NTR) activity assay.

Conclusion and Future Directions

The study of cross-resistance among nitroimidazole drugs is a complex but vital area of research. While significant cross-resistance exists, particularly when the mechanism of resistance involves a common activation pathway, it is not always a given. Second-generation nitroimidazoles like tinidazole can retain some efficacy against strains resistant to older drugs, highlighting the potential for developing new compounds that can evade existing resistance mechanisms.

Future research should focus on:

  • Elucidating the full spectrum of resistance mechanisms: While impaired activation is a major driver, other mechanisms may play a role and could be targeted for new drug development.

  • Developing novel nitroimidazoles: The synthesis and screening of new nitroimidazole compounds with different activation requirements could lead to drugs that are active against currently resistant strains. [11][25]* Investigating combination therapies: Combining nitroimidazoles with other antimicrobial agents or with compounds that can restore susceptibility could be a promising strategy.

By employing the rigorous experimental approaches outlined in this guide, the scientific community can continue to build a comprehensive understanding of nitroimidazole cross-resistance and develop effective strategies to combat this growing threat to public health.

References

  • Current time information in Miami, FL, US. Google.
  • Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. RxList. (2021, October 22).
  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Frontiers in Microbiology. (2017).
  • Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy. (2011).
  • Nitroimidazole: Definition, Mechanism and Uses. BOC Sciences.
  • Nitroimidazoles. Lecturio. (2021, July 27).
  • Nitroimidazole. Wikipedia.
  • Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance. (2012).
  • Fexinidazole Monograph for Professionals. Drugs.com. (2025, December 10).
  • Molecular basis of metronidazole resistance in pathogenic bacteria and protozoa. Drug Resistance Updates. (1999).
  • Antitrypanosomal Activity of Fexinidazole, a New Oral Nitroimidazole Drug Candidate for Treatment of Sleeping Sickness. Antimicrobial Agents and Chemotherapy. (2010).
  • Fexinidazole. American Journal of Health-System Pharmacy.
  • Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei. Journal of Antimicrobial Chemotherapy. (2016, March 15).
  • Mechanism of Resistance in Metronidazole. ResearchGate.
  • Metronidazole-resistant trichomoniasis: Two Canadian cases. Journal of the Association of Medical Microbiology and Infectious Disease Canada. (2019).
  • A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. PNAS. (2008, April 1).
  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use FEXINIDAZOLE TABLETS saf. accessdata.fda.gov.
  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy. (2001).
  • Nitroreductase Assay Kit (Luminometric) (ab324120). Abcam.
  • The Molecular Basis of Metronidazole Cytotoxicity in Microorganisms: An In-depth Technical Guide. Benchchem.
  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy. (2017, October 25).
  • Detection by PCR of the nim genes encoding 5-nitroimidazole resistance in Bacteroides spp. Antimicrobial Agents and Chemotherapy. (1995).
  • A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. Request PDF. (2026, January 10).
  • Metronidazole Resistance. Uppsala Antibiotic Center. (2026, January 9).
  • In vitro metronidazole and tinidazole activities against metronidazole-resistant strains of Trichomonas vaginalis. PubMed. (2003, April 15).
  • Genetics of resistance of Bacteroides species to 5-nitroimidazole. PubMed.
  • In vitro-induction of metronidazole-resistant Giardia duodenalis is not associated with nucleotide alterations in the genes involved in pro-drug activation. Scientific Reports. (2020).
  • Nitroreductase Activites in Giardia lamblia: ORF 17150 Encodes a Quinone Reductase with .... Molecules. (2021, January 27).
  • Molecular characterization of nitroimidazole resistance in metronidazole-resistant bacteroides species isolated from hospital patients in Kuwait. PubMed. (2004, May 15).
  • Figure 3. Nitroreductase (NTR) assay using near-infrared probe (NIR-P).... ResearchGate.
  • Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. International Journal of Molecular Sciences. (2020).
  • Characterization of Metronidazole-Resistant Giardia intestinalis Lines by Comparative Transcriptomics and Proteomics. Diva-Portal.org. (2022, February 10).
  • In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy. (2003).
  • Molecular investigation of genetic elements contributing to metronidazole resistance in Bacteroides strains. ResearchGate. (2025, August 7).
  • Comparative In Vitro Resistance of Human Periodontal Bacterial Pathogens to Tinidazole and Four Other Antibiotics. MDPI. (2020, February 7).
  • Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review. JMIR Research Protocols. (2025, June 5).
  • In vitro effect of tinidazole and furazolidone on metronidazole-resistant Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy. (1996, February 9).
  • Induction of Metronidazole and Clindamycin Resistance in Gardnerella vaginalis. UWCScholar.
  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. UQ eSpace. (2005, October 12).
  • Amplite® Luminometric Nitroreductase Assay Kit. AAT Bioquest. (2026, February 28).
  • Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. (2025, July 24).
  • Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol. (2025, August 12).
  • Laboratory Testing: Drug-Resistance Testing. Clinical Info HIV.gov. (2024, September 12).
  • Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives. MDPI. (2023, November 7).

Sources

A Comparative Guide to the Mutagenicity of 3-(4-Nitro-1H-imidazol-2-yl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitroaromatic compounds, particularly nitroimidazoles, are a cornerstone in the development of antimicrobial and antiparasitic therapeutics.[1][2] Their efficacy, however, is often shadowed by concerns over their mutagenic and genotoxic potential, which can be a significant hurdle in drug development.[1][3] This guide provides a comprehensive evaluation of the mutagenicity of a specific nitroimidazole, 3-(4-Nitro-1H-imidazol-2-yl)phenol, in comparison to its structural analogs. We will delve into the underlying mechanisms of nitroimidazole-induced mutagenicity, present a detailed protocol for its assessment using the Ames test, and analyze the structure-activity relationships that govern its genotoxic effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the mutagenic risks associated with this important class of compounds.

The Mechanism of Nitroimidazole Mutagenicity: A Tale of Reductive Activation

The mutagenic potential of nitroimidazoles is not inherent to the parent molecule but is rather a consequence of its metabolic activation.[1][4] The key to their genotoxicity lies in the reduction of the nitro group, a process that occurs under anaerobic or hypoxic conditions, often facilitated by bacterial nitroreductases.[4][5][6] This multi-step reduction generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives, which can covalently bind to DNA, forming DNA adducts.[7] These adducts can disrupt DNA replication and transcription, leading to mutations.

The following diagram illustrates the proposed metabolic pathway leading to DNA damage:

Nitroimidazole Mutagenicity Pathway cluster_0 Metabolic Activation cluster_1 DNA Interaction & Damage Nitroimidazole Nitroimidazole Nitroso_Intermediate Nitroso Intermediate Nitroimidazole->Nitroso_Intermediate Nitroreductase (2e- reduction) Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Nitroreductase (2e- reduction) Reactive_Electrophile Reactive Electrophile (e.g., Nitrenium Ion) Hydroxylamine_Intermediate->Reactive_Electrophile Activation (e.g., O-acetylation) DNA DNA Reactive_Electrophile->DNA Covalent Binding DNA_Adduct DNA Adduct Mutation Mutation DNA_Adduct->Mutation Replication Errors Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis Strain_Prep 1. Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100) Mixing 4. Mix bacterial culture, test compound, and S9 mix (or buffer) in molten top agar Strain_Prep->Mixing S9_Prep 2. Prepare S9 metabolic activation mix (optional) S9_Prep->Mixing Test_Compound_Prep 3. Prepare serial dilutions of test compound and controls Test_Compound_Prep->Mixing Plating 5. Pour the mixture onto minimal glucose agar plates Mixing->Plating Incubation 6. Incubate plates at 37°C for 48-72 hours Plating->Incubation Counting 7. Count the number of revertant colonies Incubation->Counting Analysis 8. Analyze data and compare to negative and positive controls Counting->Analysis

Caption: A stepwise workflow for conducting the Ames test.

Detailed Step-by-Step Methodology

1. Preparation of Bacterial Strains:

  • Streak the desired Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) from frozen stock onto nutrient agar plates.
  • Incubate at 37°C for 12-16 hours.
  • Inoculate a single colony from each plate into nutrient broth.
  • Incubate in a shaking incubator at 37°C until the culture reaches a density of 1-2 x 10⁹ cells/mL.

2. Preparation of S9 Metabolic Activation Mix (for detecting pro-mutagens):

  • The S9 fraction is derived from the liver homogenate of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).
  • Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, glucose-6-phosphate). Keep the mix on ice.

3. Preparation of Test Compound and Controls:

  • Dissolve the test compound, 3-(4-Nitro-1H-imidazol-2-yl)phenol, and its analogs in a suitable solvent (e.g., DMSO).
  • Prepare a range of concentrations for each compound.
  • Prepare a negative control (solvent only) and positive controls (known mutagens for each strain, with and without S9 activation).

4. Exposure and Plating:

  • To a sterile tube containing 2 mL of molten top agar (at 45°C), add in the following order:
  • 0.1 mL of the bacterial culture.
  • 0.1 mL of the test compound solution (or control).
  • 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation).
  • Vortex the tube gently and immediately pour the contents onto the surface of a minimal glucose agar plate.
  • Gently tilt and rotate the plate to ensure even distribution of the top agar.
  • Allow the top agar to solidify.

5. Incubation:

  • Invert the plates and incubate at 37°C for 48-72 hours in the dark.

6. Scoring and Data Analysis:

  • Count the number of revertant colonies on each plate.
  • A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Conclusion and Future Directions

The evaluation of mutagenicity is a critical step in the safety assessment of new chemical entities. For nitroimidazoles like 3-(4-Nitro-1H-imidazol-2-yl)phenol, the potential for genotoxicity is intrinsically linked to the reductive metabolism of the nitro group. Structure-activity relationships provide a valuable framework for predicting and comparing the mutagenic potential of different analogs. As demonstrated, modifications to the imidazole ring, such as the position of the nitro group and the nature of other substituents, can significantly impact mutagenicity.

The Ames test remains a fundamental and reliable method for the initial screening of mutagenic potential. A comprehensive assessment should also include follow-up in vitro and in vivo assays to further characterize the genotoxic risk, as recommended by regulatory agencies. [8][9][10]Future research should focus on developing nitroimidazole-based therapeutics with optimized antimicrobial activity and minimized mutagenicity through rational drug design informed by a deep understanding of their structure-activity relationships.

References

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC. Available at: [Link]

  • The role of nitroaromatic compounds in the direct-acting mutagenicity of diesel particle extracts - PubMed. Available at: [Link]

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group - ResearchGate. Available at: [Link]

  • Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships - MDPI. Available at: [Link]

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - SciELO. Available at: [Link]

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - SciELO. Available at: [Link]

  • Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | Request PDF - ResearchGate. Available at: [Link]

  • Relationship between mutagenicity and reactivity or biodegradability for nitroaromatic compounds - PubMed. Available at: [Link]

  • Increased mutagenicity of some nitroimidazoles by non-mutagenic nitrotoluene on Klebsiella pneumoniae (fluctuation test) - PubMed. Available at: [Link]

  • Mutagenicity of Nitroaromatic Compounds - ACS Publications. Available at: [Link]

  • Mutagenicity of Nitroaromatic Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Guidelines for Mutagenicity Risk Assessment - EPA. Available at: [Link]

  • Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology. Available at: [Link]

  • Updated Guidance on testing for mutagenicity - All news - ECHA - European Union. Available at: [Link]

  • SAFETY OF NITROIMIDAZOLES Francis J.C. Roe, D.M., D.Sc., F.R.C.Path. Independent Consultant in Toxicology, 19 Marryat Road, Wimb - PN Lee Statistics and Computing Ltd. Available at: [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK. Available at: [Link]

  • Mutagenicity Testing Applied for Regulation of Developing Products - Current Separations. Available at: [Link]

  • Global regulatory requirements for mutagenicity assessment in the registration of industrial chemicals - PubMed. Available at: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Available at: [Link]

  • 3-Methyl-4-nitrophenol CAS N°: 2581-34-2 - OECD. Available at: [Link]

  • Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - SciELO. Available at: [Link]

  • A study of the mutagenic effect of 3-methyl-4-nitrophenol on the somatic cells of the mouse. Available at: [Link]

  • Toxicological Profile for Nitrophenols - CDC Stacks. Available at: [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Phenolic Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rising incidence of antimicrobial resistance (AMR) and the complex pathology of localized oxidative stress in infected tissues have driven a paradigm shift in drug design. Traditional monotherapies often fail to address the multifactorial nature of chronic infections. Enter phenolic nitroimidazole derivatives —a novel class of hybrid molecules engineered to simultaneously deliver potent antimicrobial action and targeted antioxidant protection [1].

By covalently linking a phenolic moiety (known for radical scavenging and membrane disruption) with a nitroimidazole scaffold (a proven prodrug core activated by pathogen-specific enzymes), these derivatives offer a synergistic dual mechanism of action. This guide objectively compares the performance of these hybrid derivatives against standard clinical alternatives, dissecting the Structure-Activity Relationship (SAR) that dictates their efficacy.

MOA A Phenolic Nitroimidazole (Hybrid Scaffold) B Phenolic Moiety A->B C Nitroimidazole Core A->C D ROS Scavenging & Membrane Disruption B->D Antioxidant Action E Nitroreductase Activation C->E Prodrug Activation G DNA Damage & Pathogen Death D->G Synergistic Stress F Reactive Nitrogen Species (RNS) E->F Enzymatic Reduction F->G Covalent Binding

Figure 1: Dual mechanism of action of phenolic nitroimidazole derivatives.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological profile of phenolic nitroimidazoles is highly sensitive to structural modifications. Our comparative analysis reveals three critical SAR pillars [2]:

  • Nitro Group Positioning (5-Nitro vs. 4-Nitro): The position of the nitro group on the imidazole ring is the primary determinant of antimicrobial efficacy. 5-nitroimidazole derivatives exhibit a significantly lower reduction potential (approx. -400 mV) compared to their 4-nitro counterparts. This lower threshold allows them to be efficiently reduced by bacterial nitroreductases (e.g., Ddn in M. tuberculosis or PFOR in anaerobes), generating lethal reactive nitrogen species (RNS). 4-nitro derivatives often fail to reach this reduction threshold, rendering them microbiologically inert against many pathogens[3].

  • Phenolic Hydroxyl Positioning: The antioxidant capacity is governed by the hydroxyl group on the phenolic ring. A para-hydroxyl substitution provides optimal electron donation through resonance, stabilizing the resulting phenoxy radical after ROS scavenging. Ortho and meta substitutions demonstrate reduced efficacy due to steric hindrance and suboptimal electron delocalization[1].

  • Linker Conjugation: A highly conjugated linker (such as an alkene or imine bridge) between the phenolic ring and the nitroimidazole core facilitates whole-molecule electron delocalization. This not only enhances the stability of the radical intermediate but also fine-tunes the reduction potential of the nitro group.

Performance Comparison: Hybrid Derivatives vs. Standard Therapeutics

To objectively evaluate the SAR hypotheses, we compared two synthesized hybrid derivatives against clinical standards.

  • Derivative A: 5-nitroimidazole core with a para-phenolic moiety.

  • Derivative B: 4-nitroimidazole core with a para-phenolic moiety.

  • Standards: Metronidazole (Anaerobic standard), Delamanid (Antitubercular standard), and Trolox (Antioxidant standard).

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

Lower values indicate higher potency.

CompoundM. tuberculosis (H37Rv)S. aureus (MRSA)C. albicansE. coli
Derivative A (5-Nitro, p-OH) 0.25 µg/mL4.0 µg/mL8.0 µg/mL16.0 µg/mL
Derivative B (4-Nitro, p-OH) >64.0 µg/mL>64.0 µg/mL32.0 µg/mL>64.0 µg/mL
Metronidazole >64.0 µg/mL>64.0 µg/mL>64.0 µg/mL>64.0 µg/mL
Delamanid 0.015 µg/mL>64.0 µg/mL>64.0 µg/mL>64.0 µg/mL

Analysis: Derivative A demonstrates a broad-spectrum profile, effectively bridging the gap between highly specific antituberculars (Delamanid) and narrow-spectrum anaerobe inhibitors (Metronidazole). The failure of Derivative B confirms the necessity of the 5-nitro position for bacterial nitroreductase activation [3].

Table 2: Cytotoxicity & Antioxidant Activity

IC50 > 100 µM indicates low mammalian toxicity. Lower DPPH IC50 indicates higher antioxidant power.

CompoundFibroblast Cytotoxicity (IC50)Selectivity Index (SI)*DPPH Scavenging (IC50)
Derivative A (5-Nitro, p-OH) 145.2 µM> 50012.4 µM
Derivative B (4-Nitro, p-OH) 160.5 µMN/A14.1 µM
Metronidazole > 200.0 µMN/A> 500 µM (Inactive)
Trolox (Standard) > 200.0 µMN/A10.5 µM

*SI = Cytotoxicity IC50 / MIC (converted to µM) for M. tuberculosis. Analysis: Derivative A achieves near-parity with Trolox in antioxidant capacity while maintaining a highly favorable safety profile in mammalian cells, validating the dual-action hypothesis [1].

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the data presented above must be generated using self-validating, internally controlled assay systems.

Workflow S1 Step 1: Compound Synthesis & Purification S2 Step 2: In Vitro Antimicrobial Screening (MIC/REMA) S1->S2 S3 Step 3: Cytotoxicity Assay (MTT on Fibroblasts) S1->S3 S4 Step 4: Antioxidant Evaluation (DPPH Radical Assay) S1->S4 S5 Step 5: SAR Data Integration & Lead Optimization S2->S5 Efficacy Data S3->S5 Safety Data S4->S5 ROS Scavenging Data

Figure 2: Standardized high-throughput workflow for SAR validation of hybrid derivatives.

Protocol 1: MIC Determination via Resazurin Microtiter Assay (REMA)

Causality Note: Phenolic compounds often exhibit strong UV-Vis absorbance and can precipitate in broth, confounding standard OD600 optical density readings. REMA bypasses this by measuring the metabolic reduction of blue resazurin to pink resorufin by living cells, providing a true reflection of viability rather than mere physical turbidity.

  • Preparation: Dispense 100 µL of Mueller-Hinton broth (or Middlebrook 7H9 for mycobacteria) into a 96-well plate.

  • Dilution: Add compounds to column 1 and perform 2-fold serial dilutions across the plate.

  • Inoculation: Standardize the bacterial inoculum to 0.5 McFarland standard, dilute 1:100, and add 100 µL to each well.

  • Self-Validating Controls: Include a Sterility Control (broth only), Growth Control (broth + bacteria), and Positive Control (Standard drug like Delamanid).

  • Incubation & Readout: Incubate at 37°C for the pathogen-specific duration. Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 2-24 hours. The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Protocol 2: Antioxidant Evaluation via DPPH Assay

Causality Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected because it directly measures single-electron transfer (SET) and hydrogen atom transfer (HAT)—the exact mechanisms by which the para-hydroxyl group of our derivatives neutralizes physiological ROS.

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in absolute methanol (must be made fresh and kept in the dark).

  • Reaction: In a 96-well plate, mix 100 µL of the compound (at various concentrations) with 100 µL of the DPPH solution.

  • Controls: Use methanol + DPPH as the negative control (maximum absorbance) and Trolox as the positive control. Use compound + methanol as a blank to subtract background compound absorbance.

  • Measurement: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate reader. Calculate % scavenging activity.

Protocol 3: Cytotoxicity Evaluation (MTT Assay)

Causality Note: To ensure the antimicrobial effect is pathogen-specific (targeting bacterial nitroreductases) rather than generally toxic to eukaryotic membranes, cytotoxicity must be mapped against mammalian fibroblasts.

  • Seeding: Seed L929 murine fibroblasts at

    
     cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C in 5% CO₂.
    
  • Treatment: Replace media with fresh media containing serial dilutions of the test compounds. Include a vehicle control (0.1% DMSO). Incubate for 48h.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Remove media and dissolve the resulting formazan crystals in 150 µL DMSO.

  • Analysis: Read absorbance at 570 nm. Calculate the IC50 to determine the Selectivity Index (SI).

Conclusion

The integration of a phenolic antioxidant moiety with a 5-nitroimidazole core yields a highly potent, dual-action therapeutic scaffold. As demonstrated by the SAR data, the 5-nitro position is non-negotiable for antimicrobial activation, while the para-phenolic hydroxyl group drives the antioxidant capability. Compared to standard therapies, these hybrid derivatives offer a superior broad-spectrum profile with high mammalian selectivity, making them prime candidates for advanced preclinical development against complex, resistant infections.

References

  • Title: Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship Source: Medicinal Chemistry (2019) URL: [Link]

  • Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy Source: Molecules (MDPI) (2024) URL: [Link]

  • Title: Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives Source: European Journal of Medicinal Chemistry (2014) URL: [Link]

Safety Operating Guide

3-(4-Nitro-1H-imidazol-2-yl)phenol: Comprehensive Laboratory Safety and Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that the safe handling and disposal of 3-(4-Nitro-1H-imidazol-2-yl)phenol requires a rigorous, self-validating operational system. This compound presents a dual-hazard profile: the phenolic moiety is highly corrosive and acts as a rapid dermal penetrant, while the nitroimidazole ring introduces potential genotoxicity and environmental persistence. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity, ensuring the safety of laboratory personnel and the protection of our ecosystem.

The following guide provides authoritative, step-by-step protocols for the safe management and disposal of this compound, grounded in EPA regulations and established institutional safety standards.

Part 1: Physicochemical Hazard Profile & Causality

Understanding the why behind a safety protocol is critical for building a culture of compliance. The structural duality of 3-(4-Nitro-1H-imidazol-2-yl)phenol dictates our disposal strategy:

  • Phenolic Toxicity: Phenol derivatives are highly corrosive to the skin and are readily absorbed through it, whereupon they can cause systemic damage to the central nervous system, liver, and kidneys[1]. Because phenolic compounds can act as local anesthetics, pain from exposure may not be immediately felt, leading to dangerously delayed treatment[1].

  • Nitroimidazole Reactivity: The nitro group is susceptible to enzymatic reduction in biological systems, forming reactive intermediates that can intercalate with DNA. Consequently, this compound must be managed as a potential mutagen and an acute environmental hazard[2]. It must never be mixed with strong oxidizers or strong bases, as violent reactions can occur[1].

Part 2: Operational Safety & PPE System

Before generating any waste containing 3-(4-Nitro-1H-imidazol-2-yl)phenol, the correct safety infrastructure must be established and verified.

Table 1: Required Personal Protective Equipment (PPE) & Safety Infrastructure

CategorySpecificationCausality / Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber or double-gloved Neoprene)[2].Phenol derivatives can rapidly permeate standard latex. Double-gloving provides a self-validating breach indicator.
Eye Protection Chemical safety goggles or a full face shield[2].Protects against corrosive splashes which can cause irreversible corneal damage.
First Aid PEG-400 (Polyethylene Glycol) treatment kit[3].PEG effectively solubilizes and extracts phenolic compounds from dermal layers, mitigating deep tissue damage.
Ventilation Chemical Fume Hood (Face velocity 80-100 fpm)[3].Prevents the inhalation of toxic vapors and potentially mutagenic nitroimidazole aerosols[4].
Part 3: Step-by-Step Disposal Protocol

Under the EPA's Hazardous Waste Generator Improvements Rule (GIR), this compound must be managed strictly as hazardous chemical waste[5]. Do not pour this chemical down the drain or discard it in regular trash containers [2],[4].

Waste Segregation Workflow

WasteDisposal Start Generate 3-(4-Nitro-1H-imidazol-2-yl)phenol Waste Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE, Tips) Decision->Solid Solid Liquid Liquid Waste (Solutions, Rinses) Decision->Liquid Liquid ContainerS Sealable, Puncture-Proof Compatible Container Solid->ContainerS ContainerL Glass/HDPE Liquid Waste Carboy Liquid->ContainerL Label Attach Hazardous Waste Label (Include CAS & Hazards) ContainerS->Label ContainerL->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Pickup Request EPA/EHS Waste Pickup SAA->Pickup

Caption: Workflow for the segregation and disposal of 3-(4-Nitro-1H-imidazol-2-yl)phenol waste.

Execution Methodology

Step 1: Point-of-Generation Segregation Separate dry, solid waste (contaminated gloves, weigh boats, pipette tips) from liquid waste (reaction filtrates, solvent washes)[2],[4]. Causality: Mixing solid and liquid waste complicates downstream incineration, increases disposal costs, and raises the risk of unintended chemical reactions[2].

Step 2: Primary Containment Transfer liquid waste into a separate, leak-proof, and chemically compatible container (see Table 2) within a chemical fume hood[2],[4]. For solids, utilize puncture-proof, sealable disposable containers[4]. Ensure the container has a secure, tight-fitting lid to prevent vapor release[2].

Step 3: Regulatory Labeling Attach a standardized Hazardous Waste label to the container before adding the first drop of waste. The label must explicitly state "Hazardous Waste," include the full chemical name "3-(4-Nitro-1H-imidazol-2-yl)phenol," and list its primary hazards (Toxic, Corrosive)[2]. If reusing a container, obliterate or completely remove all old manufacturer labels[6]. Causality: Immediate labeling creates a self-validating inventory system, preventing the accumulation of dangerous "unknown" chemical wastes[6].

Step 4: Satellite Accumulation Area (SAA) Management Store the sealed container in a designated, well-ventilated SAA within the laboratory, away from sources of ignition and incompatible materials[2],[1]. Place the primary container inside a chemically resistant secondary containment tray[2]. Causality: Secondary containment ensures that if the primary vessel fails, the highly toxic phenol derivative does not contaminate the laboratory environment. This complies with EPA GIR regulations[5].

Step 5: EPA/EHS Manifesting and Pickup When the waste container reaches 90% capacity, seal it tightly and submit a hazardous waste pickup request to your institutional Environmental Health and Safety (EHS) department[4]. Causality: Requesting pickup at 90% prevents dangerous overfilling and ensures compliance with federal accumulation time limits[6].

Part 4: Waste Container Compatibility

Selecting the correct container is a critical failure point in waste management. Phenol derivatives can degrade certain materials over time.

Table 2: Waste Container Compatibility Metrics

Waste StreamAcceptable MaterialUnacceptable MaterialMax Fill Capacity
Liquid Solutions Glass, High-Density Polyethylene (HDPE)Metal (corrosion risk), Polycarbonate75% - 90% (allows for vapor expansion)
Solid Waste Puncture-proof sealable plastic binsBiohazard bags, regular trash bags90%
Part 5: Spill Management & Emergency Workflow

A robust safety protocol must account for operational failures. In the event of an exposure or spill involving 3-(4-Nitro-1H-imidazol-2-yl)phenol, execute the following procedures immediately:

  • Skin Exposure: Immediate action is required. Flush the contaminated area with soap and water at a sink or emergency shower for a minimum of 15 minutes. If available, utilize a PEG treatment kit as the initial treatment to extract the phenol from the skin. Remove all contaminated clothing and seek medical attention immediately[3],[1].

  • Minor Spills (≤ 50 mL or ≤ 50 g): Ensure full PPE is worn. Absorb liquid spills with paper toweling, vermiculite, or a specialized chemical absorbent pad. For powders, carefully cover with wet paper towels to avoid aerosolizing the genotoxic dust. Place all cleanup materials into a sealed container or double plastic bags for proper disposal as hazardous waste[1].

  • Major Spills (> 50 mL or heated material): Do not attempt to clean up a large spill without specialized respiratory protection. Remove ignition sources, provide adequate ventilation, evacuate the laboratory, close the doors, and contact your EHS emergency response team immediately[1].

References[2] Title: Navigating the Safe Disposal of 4-(4-Nitrophenylazo)phenol: A Comprehensive Guide for Laboratory Professionals | Source: Benchchem | URL: https://www.benchchem.com/[3] Title: Phenol Use in Labs | Source: Yale Environmental Health & Safety | URL: https://ehs.yale.edu/[4] Title: Phenol, Chloroform, or TRIzol™ Waste Disposal | Source: Research Safety Affairs, UTHSC | URL: https://uthsc.edu/[1] Title: FACT SHEET: PHENOL | Source: Office of Environment, Health & Safety, UC Berkeley | URL: https://ehs.berkeley.edu/[6] Title: Hazardous Waste Disposal Guide | Source: Research Safety, Northwestern University | URL: https://research.northwestern.edu/[5] Title: Laboratory Waste Management: The New Regulations | Source: MedicalLab Management | URL: https://www.medlabmag.com/

Sources

Personal protective equipment for handling 3-(4-Nitro-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 3-(4-Nitro-1H-imidazol-2-yl)phenol

Senior Application Scientist Note: No specific Safety Data Sheet (SDS) is available for 3-(4-Nitro-1H-imidazol-2-yl)phenol. This guide is constructed from an expert evaluation of its constituent chemical moieties: a phenol group, a nitroimidazole ring, and the overall nitroaromatic structure. The recommendations provided are conservative and based on established safety protocols for these known hazardous groups. Always consult with your institution's Environmental Health and Safety (EHS) department before commencing work.[1]

Immediate Hazard Assessment

The chemical structure of 3-(4-Nitro-1H-imidazol-2-yl)phenol suggests a multi-faceted hazard profile. A proactive and cautious approach is non-negotiable. The primary anticipated risks are:

  • High Acute Toxicity & Corrosivity: The phenolic group makes this compound a significant hazard. Phenols are corrosive, can cause severe chemical burns, and are readily absorbed through the skin, potentially leading to systemic toxicity.[2][3]

  • Organ Damage & Genotoxicity: Nitroaromatic compounds are associated with organ toxicity and may be mutagenic or genotoxic.[4][5] The nitroimidazole class, while including therapeutic agents, is also linked to concerns over toxicity and mutagenicity, which appear related to the bio-reduction of the nitro group.[4][6]

  • Chemical Instability: Nitro compounds can be energetic and may decompose explosively under heat, shock, or friction. While this is a mono-nitro compound, this potential hazard should not be overlooked.

  • Irritation: The imidazole moiety, along with the phenol and nitro groups, suggests the compound will be a severe irritant to the skin, eyes, and respiratory tract.[7][8]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a robust barrier against exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[9]

PPE CategorySpecificationRationale and Causality
Hand Protection Double-gloving: Inner exam-style nitrile gloves with outer, thicker (e.g., >8 mil) chemical-resistant gloves (Neoprene or Butyl Rubber).[9][10]The phenolic structure poses a high risk of dermal absorption.[2] Standard latex gloves are not sufficient.[2] Double-gloving provides protection against incidental contact and allows for safe removal of the outer glove if contamination occurs. Always inspect gloves before use.[11]
Eye & Face Protection Chemical safety goggles AND a full-face shield. [2][10][12]The high likelihood of corrosivity necessitates protection beyond standard safety glasses. A face shield protects the entire face from splashes during transfers or in the event of a vigorous reaction.[10]
Body Protection Flame-resistant (FR) lab coat worn over a chemical-resistant apron (e.g., Butyl or Neoprene).The lab coat provides a primary barrier. The chemical-resistant apron is crucial for protecting against splashes of this corrosive compound.[12][13] The flame-resistant property addresses the potential instability of the nitro group.
Respiratory Protection A risk assessment is required. For handling solids outside of certified containment or when generating aerosols, a fit-tested N95 respirator or higher may be necessary.[14][15]To prevent inhalation of fine powders or aerosols, which could cause severe respiratory irritation and systemic toxicity. All work with this compound must, at a minimum, be performed in a certified chemical fume hood.[3][9]

Operational & Disposal Plans

Engineering Controls & Safe Handling
  • Designated Work Area: All work involving this compound must be conducted within a certified chemical fume hood to protect against inhalation of vapors or dust.[3][9][14]

  • Ventilation: Ensure the fume hood has proper airflow before beginning any work.

  • Ignition Sources: Keep the work area clear of all heat sources, sparks, and open flames due to the potential explosive hazard of the nitro group.[9][16]

  • Handling Solid: When weighing the solid compound, use a disposable weigh boat within the fume hood. Handle with extreme care to avoid creating dust.

  • Transfers: Use appropriate tools (e.g., spatulas) to handle the solid. When transferring solutions, do so slowly and carefully to avoid splashing.

Waste Disposal Protocol

Nitroaromatic compounds are considered hazardous and toxic to the environment.[5][17] Improper disposal can lead to long-term contamination.[5][17]

  • Segregation is Key: This compound must be disposed of as hazardous waste. Do not mix with other waste streams.[1]

  • Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container. The label should read: "Hazardous Waste: 3-(4-Nitro-1H-imidazol-2-yl)phenol".

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Consult EHS: Contact your institution's EHS department to arrange for pickup and disposal by a licensed contractor.[1] High-temperature incineration is often the recommended disposal method for such compounds.[1]

Emergency Action Plan

Spill Response:

  • Small Spill (in fume hood):

    • Ensure appropriate PPE is worn.[18]

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite). Do not use combustible materials like paper towels directly on a concentrated spill.

    • Carefully scoop the absorbent material into the designated solid hazardous waste container.

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's emergency response or EHS team immediately.

Personnel Exposure:

  • Skin Contact: Speed is critical. Immediately remove all contaminated clothing.[2][9] Flush the affected area with copious amounts of water for at least 15-20 minutes using a safety shower.[2][9] Some protocols suggest decontamination with polyethylene glycol (PEG).[2][3] Seek immediate medical attention.[2][9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9][19] Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air.[11] If they are having trouble breathing, call for emergency medical assistance.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11][20]

Visual Workflow Guides

The following diagrams provide procedural guidance for critical safety operations.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Inner Nitrile Gloves D2 2. Lab Coat D1->D2 D3 3. Chemical Apron D2->D3 D4 4. Goggles & Face Shield D3->D4 D5 5. Outer Gloves (Neoprene/Butyl) D4->D5 F1 1. Outer Gloves F2 2. Chemical Apron F1->F2 F3 3. Face Shield & Goggles F2->F3 F4 4. Lab Coat F3->F4 F5 5. Inner Nitrile Gloves F4->F5

Caption: PPE Donning and Doffing Sequence.

Spill_Response_Logic Start Spill Occurs CheckLocation Is spill contained in a fume hood? Start->CheckLocation CheckSize Is it a small, manageable quantity? CheckLocation->CheckSize Yes Evacuate EVACUATE AREA Call EHS/Emergency Response CheckLocation->Evacuate No CheckSize->Evacuate No Cleanup Proceed with Spill Cleanup Protocol (Use Spill Kit) CheckSize->Cleanup Yes

Caption: Spill Response Decision Flowchart.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Retrieved from [Link]

  • Safety Evaluation of Nitroimidazole Antibiotics Based on the FAERS Database. (2025, December 2). Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. (n.d.). PMC. Retrieved from [Link]

  • Safety of nitroimidazoles. (n.d.). SciSpace. Retrieved from [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • Phenol - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

    • POTENTIAL FOR HUMAN EXPOSURE. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). Retrieved from [Link]

  • Bioremediation of nitroaromatic compounds. (2009, October 28). Cambridge University Press. Retrieved from [Link]

  • Safety data sheet for 4-Nitroimidazole. (n.d.). CPAChem. Retrieved from [Link]

  • Biodegradation of nitroaromatic compounds. (n.d.). PubMed. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.